molecular formula C8H16N2O3 B1587945 Val-Ala CAS No. 27493-61-4

Val-Ala

カタログ番号: B1587945
CAS番号: 27493-61-4
分子量: 188.22 g/mol
InChIキー: HSRXSKHRSXRCFC-WDSKDSINSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Val-Ala is a dipeptide formed from L-valine and L-alanine residues. It has a role as a metabolite.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O3/c1-4(2)6(9)7(11)10-5(3)8(12)13/h4-6H,9H2,1-3H3,(H,10,11)(H,12,13)/t5-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSRXSKHRSXRCFC-WDSKDSINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)[C@H](C(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60426328
Record name L-Valyl-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Valylalanine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029120
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

27493-61-4
Record name L-Valyl-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Valylalanine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029120
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Val-Ala dipeptide chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Val-Ala dipeptide, scientifically known as L-valyl-L-alanine, is a fundamental biomolecule formed from the condensation of two essential amino acids, L-valine and L-alanine. As a product of protein metabolism, it plays a role as a metabolite within biological systems. Beyond its natural occurrence, this compound has garnered significant interest in the pharmaceutical and biotechnology sectors, particularly as a linker molecule in antibody-drug conjugates (ADCs), showcasing its utility in targeted drug delivery. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, synthesis, and analysis of the this compound dipeptide, offering valuable insights for researchers and professionals in drug development and related scientific fields.

Chemical Structure and Identifiers

The this compound dipeptide consists of an L-valine residue linked to an L-alanine residue via a peptide bond. The N-terminus is contributed by valine, and the C-terminus by alanine.

Table 1: Chemical Identifiers for this compound Dipeptide

IdentifierValue
IUPAC Name (2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]propanoic acid
Molecular Formula C8H16N2O3
Canonical SMILES CC(C)C(C(=O)NC(C)C(=O)O)N
InChI InChI=1S/C8H16N2O3/c1-4(2)6(9)7(11)10-5(3)8(12)13/h4-6H,9H2,1-3H3,(H,10,11)(H,12,13)/t5-,6-/m0/s1
InChIKey HSRXSKHRSXRCFC-WDSKDSINSA-N
CAS Number 27493-61-4

Physicochemical Properties

The physicochemical properties of the this compound dipeptide are crucial for its handling, formulation, and biological activity. A summary of these properties is presented in the table below.

Table 2: Physicochemical Properties of this compound Dipeptide

PropertyValueReference
Molecular Weight 188.22 g/mol
Physical Description Solid
Water Solubility 100 mg/mL (requires sonication)
logP (experimental) -2.49 (extrapolated)
pKa (α-carboxyl group) ~3-4 (estimated)
pKa (α-amino group) ~8-9 (estimated)
Isoelectric Point (pI) ~6.0 (estimated)

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of this compound Dipeptide

Solid-phase peptide synthesis is the standard method for the chemical synthesis of peptides. The following is a generalized protocol for the synthesis of this compound using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

1. Resin Preparation:

  • Start with a suitable resin, such as a pre-loaded Fmoc-Ala-Wang resin. Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF).

2. Fmoc Deprotection:

  • Remove the Fmoc protecting group from the alanine residue on the resin by treating it with a solution of 20% piperidine in DMF. This exposes the free amino group for the subsequent coupling step.

  • Wash the resin thoroughly with DMF to remove excess piperidine and the Fmoc-piperidine adduct.

3. Coupling of Valine:

  • Activate the carboxyl group of Fmoc-Val-OH using a coupling agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA) in DMF.

  • Add the activated Fmoc-Val-OH solution to the resin and allow the coupling reaction to proceed to completion.

  • Wash the resin with DMF to remove unreacted reagents and byproducts.

4. Final Fmoc Deprotection:

  • Remove the Fmoc group from the newly added valine residue using 20% piperidine in DMF.

  • Wash the resin extensively with DMF and then with a solvent like dichloromethane (DCM).

5. Cleavage and Deprotection:

  • Cleave the dipeptide from the resin and simultaneously remove any side-chain protecting groups (if present) using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers like water and triisopropylsilane (TIS).

  • Precipitate the crude peptide in cold diethyl ether, centrifuge, and decant the ether.

  • Wash the peptide pellet with cold ether and then dry it under vacuum.

6. Purification:

  • Purify the crude this compound dipeptide using preparative reversed-phase high-performance liquid chromatography (RP-HPLC).

SPPS_Workflow Resin Fmoc-Ala-Resin Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Washing1 Washing (DMF) Deprotection1->Washing1 Coupling Coupling (Fmoc-Val-OH, HBTU, DIPEA) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Deprotection2 Final Fmoc Deprotection (20% Piperidine/DMF) Washing2->Deprotection2 Cleavage Cleavage from Resin (TFA Cocktail) Deprotection2->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Final_Product Pure this compound Dipeptide Purification->Final_Product

Figure 1. Solid-Phase Peptide Synthesis (SPPS) Workflow for this compound.
High-Performance Liquid Chromatography (HPLC) Analysis

RP-HPLC is a standard analytical technique for assessing the purity of peptides.

1. Sample Preparation:

  • Dissolve the synthesized this compound dipeptide in a suitable solvent, typically the mobile phase A (e.g., water with 0.1% TFA).

2. HPLC System and Column:

  • Utilize a C18 reversed-phase column.

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.

3. Chromatographic Conditions:

  • Employ a linear gradient elution, for example, from 5% to 95% of mobile phase B over a specified time (e.g., 30 minutes).

  • Set the flow rate (e.g., 1 mL/min).

  • Monitor the elution profile using a UV detector at a wavelength of 214 nm or 220 nm, where the peptide bond absorbs.

4. Data Analysis:

  • The purity of the this compound dipeptide is determined by integrating the peak area of the main product and expressing it as a percentage of the total integrated peak area.

HPLC_Analysis_Workflow Sample_Prep Sample Preparation (Dissolve in Mobile Phase A) Injection Injection onto RP-HPLC System Sample_Prep->Injection Separation Separation on C18 Column (Gradient Elution) Injection->Separation Detection UV Detection (214/220 nm) Separation->Detection Data_Analysis Data Analysis (Peak Integration) Detection->Data_Analysis Purity_Result Purity Determination Data_Analysis->Purity_Result

Physicochemical properties of L-Valyl-L-alanine

Author: BenchChem Technical Support Team. Date: December 2025

A workflow for the determination of these properties is visualized below.

G General Experimental Workflow cluster_0 Sample Preparation cluster_1 Property Determination cluster_2 Data Analysis prep L-Valyl-L-alanine Sample mp Melting Point Analysis (e.g., FSC) prep->mp sol Solubility Assay (Gravimetric/Photometric) prep->sol pka pKa Determination (Potentiometric Titration) prep->pka logp logP Measurement (Shake-Flask Method) prep->logp analysis Data Interpretation and Property Calculation mp->analysis sol->analysis pka->analysis logp->analysis report report analysis->report Final Physicochemical Profile G Glucose-Alanine Cycle cluster_0 Muscle cluster_1 Liver Glucose_m Glucose Pyruvate_m Pyruvate Glucose_m->Pyruvate_m Glycolysis Alanine_m L-Alanine Pyruvate_m->Alanine_m Alanine Aminotransferase Alanine_l L-Alanine Alanine_m->Alanine_l Bloodstream AminoAcids Amino Acids Glutamate_m Glutamate AminoAcids->Glutamate_m Transamination Glutamate_m->Pyruvate_m Pyruvate_l Pyruvate Alanine_l->Pyruvate_l Alanine Aminotransferase Glutamate_l Glutamate Alanine_l->Glutamate_l Glucose_l Glucose Pyruvate_l->Glucose_l Gluconeogenesis Glucose_l->Glucose_m Bloodstream Urea Urea Glutamate_l->Urea Urea Cycle G L-Alanine Activation of AMPK Pathway Alanine L-Alanine Metabolism Intracellular Metabolism Alanine->Metabolism AMP_ATP Increased AMP/ATP Ratio Metabolism->AMP_ATP AMPK AMPK AMP_ATP->AMPK Activates Downstream Downstream Metabolic Regulation (e.g., Glucose Homeostasis) AMPK->Downstream Regulates G L-Valine (BCAA) and mTORC1 Signaling Valine L-Valine (BCAA) mTORC1 mTORC1 Valine->mTORC1 Activates S6K1 p70S6K1 mTORC1->S6K1 eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 Inhibits ProteinSynthesis Protein Synthesis (Cell Growth, Proliferation) S6K1->ProteinSynthesis eIF4EBP1->ProteinSynthesis No longer inhibits

The Natural Occurrence of Valyl-Alanine (Val-Ala) in Biological Systems: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dipeptide Valyl-Alanine (Val-Ala), composed of the amino acids valine and alanine, is an endogenous metabolite found in various biological systems. While its role as a naturally occurring signaling molecule is still under investigation, its presence in foodstuffs and its utility as a stable, enzymatically cleavable linker in antibody-drug conjugates (ADCs) have garnered significant interest. This technical guide provides a comprehensive overview of the current knowledge on the natural occurrence of this compound, its potential biosynthetic and degradative pathways, and its known biological interactions. Furthermore, this guide details established experimental protocols for the identification, quantification, and functional characterization of this dipeptide, aiming to equip researchers with the necessary tools to further elucidate its physiological significance.

Introduction

Dipeptides, the smallest peptides, are increasingly recognized as bioactive molecules with diverse physiological roles beyond their basic function as intermediates in protein metabolism.[1] Valyl-Alanine (this compound) is a dipeptide formed from the proteinogenic amino acids L-valine and L-alanine.[2] Its presence has been noted in various contexts, from a potential biomarker for the consumption of certain foods to a critical component in the targeted delivery of therapeutics.[3][4] Understanding the natural occurrence, metabolism, and biological functions of this compound is crucial for leveraging its potential in both diagnostics and drug development.

Natural Occurrence and Quantitative Data

The quantitative data on the natural occurrence of this compound in various biological matrices is currently limited. However, metabolomics studies have begun to shed light on its presence, particularly in the context of the gut microbiome and its association with certain health conditions.

While specific concentrations of this compound in plasma, serum, and cerebrospinal fluid (CSF) are not yet well-documented in publicly available literature, a recent study quantifying a panel of 33 dipeptides in human plasma and CSF provides valuable context. In this study, the related dipeptide Ala-Ala was detected and quantified, demonstrating the feasibility of such measurements and suggesting that other small dipeptides like this compound are likely present at detectable levels.[5] For Ala-Ala, a significant correlation was found between its concentrations in plasma and CSF.[5] The detection of Val-Tyr in the same study, although not quantified, further supports the presence of a variety of dipeptides in these biofluids.[5]

Fecal metabolomics studies have provided the most direct evidence for the natural occurrence of this compound, linking its presence to gut microbial activity and host health.

Table 1: Quantitative and Semi-Quantitative Data on this compound Occurrence

Biological MatrixSpeciesConditionAnalyteQuantitative Data/Fold ChangeReference
FecesHumanObesity-Related Osteoarthritis vs. ControlVal Ala Gly Val Ala1.4-fold increase in OA[6]
FecesHumanColorectal Cancer vs. Controlval-val-ala3.96-fold increase in CRC[7]
FecesHumanAdvanced Adenoma vs. Controlval-val-ala2.02-fold increase in AA[7]
PlasmaHumanHealthyAla-AlaMean: 3.3 fmol/µl (± 2.5 SD)[5]
Cerebrospinal FluidHumanHealthyAla-AlaMean: 2.1 fmol/µl (± 1.2 SD)[5]

Note: The data for Ala-Ala is provided as a reference for typical dipeptide concentrations in human biofluids.

FooDB, a database on food constituents, has reported the detection of Valylalanine in anatidaes (ducks, geese, swans), chickens, and domestic pigs, though it has not been quantified.[3] This suggests that dietary intake could be a source of this compound, potentially making it a biomarker for the consumption of these foods.[3]

Biosynthesis and Degradation

The precise enzymatic pathways for the biosynthesis and degradation of this compound in mammalian systems have not been fully elucidated. However, general principles of peptide metabolism provide a framework for its likely synthesis and breakdown.

Biosynthesis

The formation of the peptide bond between valine and alanine can occur through two primary mechanisms:

  • Ribosomal Synthesis and Proteolytic Cleavage: this compound sequences are common within larger proteins. The breakdown of these proteins by proteases can release this compound as a dipeptide product.

  • Non-Ribosomal Peptide Synthesis: While less common in higher organisms for dipeptides, non-ribosomal peptide synthetases (NRPSs) are enzymatic complexes capable of synthesizing peptides without a messenger RNA (mRNA) template.[1] It is plausible that specific ligases or synthetases could catalyze the direct condensation of valine and alanine.

The biosynthesis of the constituent amino acids, valine and alanine, is well-characterized. Valine is an essential amino acid that must be obtained from the diet, while alanine can be synthesized from pyruvate.

Degradation

The hydrolysis of the this compound peptide bond is likely carried out by various peptidases present in the body. These enzymes exhibit broad substrate specificities.

  • Dipeptidases: Enzymes such as prolidase are known to cleave dipeptides, although their specificity is typically for Xaa-Pro or Xaa-Hyp sequences.[8][9][10] Other cytosolic and membrane-bound dipeptidases are likely responsible for this compound hydrolysis.

  • Aminopeptidases and Carboxypeptidases: These exopeptidases cleave amino acids from the N-terminus and C-terminus of peptides, respectively, and could potentially act on this compound.

  • Intestinal and Plasma Peptidases: The intestinal lumen, brush border membrane, and cytoplasm of enterocytes contain a host of peptidases that digest dietary peptides.[6] Similarly, peptidases in the plasma contribute to the turnover of circulating peptides.[11]

The stability of the this compound linker in antibody-drug conjugates within the bloodstream suggests a degree of resistance to plasma peptidases, while its cleavage within target cells points to the action of intracellular proteases like cathepsins.[4]

Below is a conceptual workflow illustrating the lifecycle of this compound in a biological system.

Val_Ala_Lifecycle cluster_synthesis Biosynthesis cluster_transport_function Transport & Function cluster_degradation Degradation Dietary Proteins Dietary Proteins Proteolysis Proteolysis Dietary Proteins->Proteolysis This compound This compound Proteolysis->this compound Valine Valine Peptide Synthesis Peptide Synthesis Valine->Peptide Synthesis Alanine Alanine Alanine->Peptide Synthesis Peptide Synthesis->this compound Intestinal Absorption Intestinal Absorption This compound->Intestinal Absorption Circulation Circulation Intestinal Absorption->Circulation Target Cells Target Cells Circulation->Target Cells Biological Effects Biological Effects Target Cells->Biological Effects Peptidases Peptidases Target Cells->Peptidases Free Valine Free Valine Peptidases->Free Valine Free Alanine Free Alanine Peptidases->Free Alanine

Conceptual lifecycle of this compound.

Biological Role and Signaling Pathways

The specific biological roles and signaling pathways of naturally occurring this compound are not yet well defined. However, its absorption and potential interactions can be inferred from studies on other dipeptides and its use in drug delivery.

Intestinal Absorption and Transport

Dipeptides and tripeptides are absorbed from the intestinal lumen into enterocytes primarily via the peptide transporter 1 (PepT1), a proton-coupled oligopeptide transporter.[2][6] This transporter has a broad substrate specificity, and it is highly likely that this compound is a substrate for PepT1. Once inside the enterocytes, dipeptides can be either hydrolyzed to free amino acids by intracellular peptidases or transported intact into the bloodstream. The appearance of various dipeptides in human plasma after a protein meal supports the notion of intact dipeptide absorption.[11]

Potential Signaling Mechanisms

While no specific receptor for this compound has been identified, small peptides can exert biological effects through several mechanisms:

  • Receptor Binding: Some dipeptides have been shown to bind to specific G protein-coupled receptors (GPCRs) or other cell surface receptors, initiating intracellular signaling cascades.

  • Enzyme Inhibition: Dipeptides can act as inhibitors of enzymes, such as angiotensin-converting enzyme (ACE).

  • Modulation of Transporter Activity: As seen with other dipeptides, this compound could potentially modulate the activity of amino acid transporters.[1]

Given the current lack of specific data for this compound, a hypothetical signaling pathway is presented below, illustrating a potential mechanism by which a dipeptide could elicit a cellular response upon binding to a GPCR.

Hypothetical_Signaling_Pathway This compound This compound GPCR G Protein-Coupled Receptor This compound->GPCR Binding G-Protein G Protein (α, β, γ) GPCR->G-Protein Activation Effector Enzyme Effector Enzyme (e.g., Adenylyl Cyclase) G-Protein->Effector Enzyme Activation Second Messenger Second Messenger (e.g., cAMP) Effector Enzyme->Second Messenger Production Protein Kinase Protein Kinase (e.g., PKA) Second Messenger->Protein Kinase Activation Target Proteins Target Proteins Protein Kinase->Target Proteins Phosphorylation Cellular Response Cellular Response Target Proteins->Cellular Response

Hypothetical GPCR signaling pathway for this compound.

Experimental Protocols

The accurate quantification and characterization of this compound in biological samples are essential for advancing our understanding of its role. The following sections provide detailed methodologies for key experiments.

Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of small molecules like dipeptides in complex biological matrices.

Objective: To quantify the concentration of this compound in human plasma.

Materials:

  • Human plasma (collected in K2-EDTA tubes)

  • This compound analytical standard

  • Stable isotope-labeled this compound internal standard (e.g., [¹³C₅, ¹⁵N₁]-Val-Ala)

  • Acetonitrile (ACN), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Water, LC-MS grade

  • Solid-phase extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

  • HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer

Procedure:

  • Sample Preparation (Protein Precipitation and SPE):

    • Thaw plasma samples on ice.

    • To 100 µL of plasma, add 10 µL of the internal standard working solution.

    • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube.

    • Condition the SPE cartridge according to the manufacturer's instructions.

    • Load the supernatant onto the SPE cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute the analyte and internal standard with an appropriate elution solvent.

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS/MS Analysis:

    • Liquid Chromatography:

      • Column: HILIC column (e.g., 2.1 x 100 mm, 1.7 µm)

      • Mobile Phase A: 0.1% Formic acid in water

      • Mobile Phase B: 0.1% Formic acid in acetonitrile

      • Gradient: Start with 95% B, hold for 1 min, decrease to 5% B over 5 min, hold for 2 min, then return to 95% B and equilibrate for 2 min.

      • Flow Rate: 0.4 mL/min

      • Injection Volume: 5 µL

    • Mass Spectrometry (Triple Quadrupole):

      • Ionization Mode: Positive Electrospray Ionization (ESI+)

      • Multiple Reaction Monitoring (MRM) Transitions:

        • This compound: Precursor ion (Q1) m/z 189.1 -> Product ion (Q3) m/z [specific fragment]

        • Internal Standard: Precursor ion (Q1) m/z [M+H]+ -> Product ion (Q3) m/z [specific fragment]

      • Optimize cone voltage and collision energy for each transition.

  • Data Analysis:

    • Construct a calibration curve using the peak area ratio of the analyte to the internal standard versus the concentration of the analytical standards.

    • Determine the concentration of this compound in the plasma samples from the calibration curve.

The following diagram outlines the experimental workflow for this compound quantification.

LC_MS_Workflow Plasma Sample Plasma Sample Spike IS Spike with Internal Standard Plasma Sample->Spike IS Protein Precipitation Protein Precipitation (Acetonitrile) Spike IS->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Collection Collect Supernatant Centrifugation->Supernatant Collection SPE Solid-Phase Extraction (SPE) Supernatant Collection->SPE Evaporation Evaporation SPE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC-MS/MS Analysis LC-MS/MS Analysis Reconstitution->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis Quantification Quantification Data Analysis->Quantification

LC-MS/MS workflow for this compound quantification.
Structural Analysis by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of peptides. 2D NMR experiments like COSY (Correlation Spectroscopy) can be used to confirm the identity and structure of this compound.

Objective: To confirm the structure of a synthesized or isolated this compound sample.

Materials:

  • This compound sample

  • D₂O (Deuterium oxide)

  • NMR spectrometer (e.g., 500 MHz or higher)

  • NMR tubes

Procedure:

  • Sample Preparation:

    • Dissolve a sufficient amount of the this compound sample in D₂O.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a 1D ¹H NMR spectrum to identify the proton signals.

    • Acquire a 2D ¹H-¹H COSY spectrum to establish proton-proton correlations through bonds.

  • Data Analysis:

    • In the 1D ¹H spectrum, identify the signals corresponding to the α-protons, β-protons, and methyl protons of the valine and alanine residues.

    • In the 2D COSY spectrum, identify the cross-peaks that show the coupling between the α-proton and β-proton of the alanine residue, and the α-proton and β-proton of the valine residue. Further correlations will be seen between the β-proton and γ-methyl protons of valine.

    • The presence of these specific correlations confirms the this compound structure.

Conclusion and Future Directions

The dipeptide this compound is an emerging molecule of interest, with evidence of its natural occurrence in the food chain and as a product of metabolism within the gut. While its application as a linker in ADCs has demonstrated its stability and susceptibility to specific enzymatic cleavage, its natural physiological roles remain largely unexplored. The limited quantitative data underscores the need for further research to establish its baseline concentrations in various tissues and biofluids in both healthy and diseased states.

Future research should focus on:

  • Developing and validating sensitive analytical methods for the routine quantification of this compound in large cohorts.

  • Identifying the specific enzymes and pathways responsible for its biosynthesis and degradation in mammalian systems.

  • Screening for potential receptors and signaling pathways to elucidate its biological functions.

  • Investigating the impact of dietary intake and gut microbiome composition on endogenous this compound levels.

A deeper understanding of the natural occurrence and biological activity of this compound will pave the way for its potential use as a biomarker and may reveal novel therapeutic targets.

References

A Technical Guide to Valine and Alanine Biosynthesis in Microorganisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The biosynthesis of amino acids is a fundamental process in microorganisms, essential for their growth, survival, and the production of a vast array of metabolites. Among these, L-valine and L-alanine, both derived from the central metabolite pyruvate, are crucial building blocks for proteins.[1] Understanding the intricate pathways of their synthesis is paramount for advancements in metabolic engineering, drug discovery, and the development of microbial cell factories for the production of valuable compounds. This technical guide provides an in-depth exploration of the core biosynthetic pathways of valine and alanine in microorganisms, presenting quantitative data, detailed experimental protocols, and visual representations of the metabolic networks. While the dipeptide Val-Ala is not a direct product of a dedicated biosynthetic pathway, this guide also touches upon the general mechanisms of dipeptide synthesis in microorganisms.

Valine Biosynthesis Pathway

The biosynthesis of L-valine is a multi-step enzymatic process that begins with two molecules of pyruvate.[2] This pathway is highly regulated to control the flux of metabolites and meet the cell's demand for this essential branched-chain amino acid.

Pathway Overview

The synthesis of valine from pyruvate involves four key enzymatic reactions:

  • Acetolactate Synthase (ALS) (EC 2.2.1.6): This enzyme, also known as acetohydroxy acid synthase (AHAS), catalyzes the condensation of two pyruvate molecules to form α-acetolactate.[3][4] This is the first committed step in the valine biosynthesis pathway.

  • Acetohydroxy Acid Isomeroreductase (AHAIR) (EC 1.1.1.86): This enzyme, also known as ketol-acid reductoisomerase, catalyzes the simultaneous isomerization and reduction of α-acetolactate to α,β-dihydroxyisovalerate, utilizing NADPH as a cofactor.[5][6]

  • Dihydroxyacid Dehydratase (DHAD) (EC 4.2.1.9): This enzyme catalyzes the dehydration of α,β-dihydroxyisovalerate to α-ketoisovalerate.[7]

  • Valine Aminotransferase (AvtA) or Transaminase B (EC 2.6.1.42/2.6.1.66): In the final step, an amino group is transferred from a donor, typically glutamate or alanine, to α-ketoisovalerate to produce L-valine.[8]

Visualization of the Valine Biosynthesis Pathway

Valine_Biosynthesis cluster_nadph Cofactor Recycling cluster_transamination Transamination Pyruvate1 2x Pyruvate Acetolactate α-Acetolactate Pyruvate1->Acetolactate Acetolactate Synthase (ilvBN/ilvGM/ilvIH) Dihydroxyisovalerate α,β-Dihydroxyisovalerate Acetolactate->Dihydroxyisovalerate Acetohydroxy Acid Isomeroreductase (ilvC) Ketoisovalerate α-Ketoisovalerate Dihydroxyisovalerate->Ketoisovalerate Dihydroxyacid Dehydratase (ilvD) NADP NADP+ Valine L-Valine Ketoisovalerate->Valine Valine Aminotransferase (avtA/ilvE) AlphaKetoglutarate α-Ketoglutarate Glutamate Glutamate NADPH NADPH

A simplified diagram of the L-valine biosynthesis pathway.
Quantitative Data on Valine Biosynthesis Enzymes

The efficiency of the valine biosynthesis pathway is determined by the kinetic properties of its enzymes. The following table summarizes key kinetic parameters for some of the enzymes involved.

EnzymeMicroorganismSubstrateKm (mM)Vmax (U/mg)kcat (s-1)Reference
Acetolactate Synthase I (AHAS I)Escherichia coli K-12Pyruvate4.15--[4]
Acetolactate SynthaseThermotoga maritimaPyruvate16.4 ± 2246 ± 7-[9]
Acetolactate Synthase (AlsS)Bacillus subtilisPyruvate10.2 ± 0.9-13.1 ± 0.6[3]
Dihydroxyacid DehydrataseSulfolobus solfataricus2,3-dihydroxyisovalerate--140.3 (kcat/Km)[7]

Note: '-' indicates data not available in the cited sources. U represents one unit of enzyme activity, typically defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute under specified conditions.

Metabolic Flux in Valine Production

Metabolic engineering efforts have focused on optimizing the flux through the valine pathway. For instance, in a metabolically engineered Escherichia coli strain, the yield of L-valine reached 0.378 g per gram of glucose in a batch culture.[10] Further optimization in a different engineered E. coli strain resulted in a production of 86.44 g/L of L-valine in 26 hours.[11] These achievements highlight the potential for directing carbon flux towards valine production through genetic modifications.

Alanine Biosynthesis Pathway

The biosynthesis of L-alanine is a more direct process compared to that of valine, primarily involving a single transamination reaction from pyruvate.[2]

Pathway Overview

The primary route for L-alanine synthesis in most microorganisms is:

  • Alanine Aminotransferase (AlaAT) (EC 2.6.1.2): This enzyme catalyzes the reversible transfer of an amino group from glutamate to pyruvate, yielding L-alanine and α-ketoglutarate.[12]

  • Alanine Dehydrogenase (AlaD) (EC 1.4.1.1): Some bacteria possess this enzyme, which catalyzes the reductive amination of pyruvate using ammonia and NADH or NADPH to produce L-alanine.

Visualization of the Alanine Biosynthesis Pathway

Alanine_Biosynthesis cluster_transamination Transamination Pathway cluster_dehydrogenase Dehydrogenase Pathway Pyruvate Pyruvate Alanine L-Alanine Pyruvate->Alanine Alanine Aminotransferase (alaT) AlphaKetoglutarate α-Ketoglutarate Glutamate Glutamate NH3 NH₃ Pyruvate2 Pyruvate NADH NADH NAD NAD⁺ Alanine2 L-Alanine Pyruvate2->Alanine2 Alanine Dehydrogenase (ald)

The primary biosynthetic pathways for L-alanine.
Quantitative Data on Alanine Biosynthesis Enzymes

The following table provides kinetic data for alanine aminotransferase from a plant source, which is representative of the enzyme's function.

EnzymeOrganismSubstrateKm (mM)kcat (s-1)kcat/Km (M-1s-1)Reference
Alanine AminotransferaseMaizeL-Alanine1.53124.68.1 x 104[12]
Alanine AminotransferaseMaize2-Oxoglutarate0.18124.6-[12]

Note: '-' indicates data not available in the cited source.

Metabolic Flux in Alanine Production

Metabolic engineering has also been successfully applied to enhance L-alanine production. In Corynebacterium glutamicum, disruption of fatty acid biosynthesis redirected metabolic flux towards L-alanine, achieving a titer of 69.9 g/L after 60 hours of fermentation.[11] This demonstrates the plasticity of microbial metabolism and the potential for significant overproduction of target amino acids.

This compound Dipeptide Synthesis

The synthesis of the dipeptide this compound is not a direct extension of the primary amino acid biosynthesis pathways. Instead, dipeptides and other small peptides in microorganisms are typically synthesized by large, modular enzymes known as Non-Ribosomal Peptide Synthetases (NRPSs) .[13][14][15]

NRPSs function as an assembly line, where each module is responsible for the recognition, activation, and incorporation of a specific amino acid.[16] The synthesis of a linear dipeptide like this compound would require an NRPS with at least two modules, one specific for valine and the other for alanine, arranged in the correct sequence. The final dipeptide is then released from the enzyme. While the general principles of NRPS-mediated synthesis are well-understood, a specific, well-characterized NRPS solely dedicated to the production of the linear this compound dipeptide is not prominently documented in the scientific literature, suggesting it may be part of a larger peptide synthesis or a less common metabolic activity.

Experimental Protocols

This section provides an overview of the methodologies for key experiments in the study of valine and alanine biosynthesis.

Assay for Acetolactate Synthase (ALS) Activity

This colorimetric assay is commonly used to measure the activity of ALS by detecting the formation of its product, α-acetolactate.

Principle: α-Acetolactate is unstable and can be decarboxylated to acetoin in the presence of acid. Acetoin then reacts with creatine and α-naphthol to form a red-colored complex, which can be quantified spectrophotometrically at 525 nm.[12][17]

Procedure Outline:

  • Enzyme Extraction: Prepare a cell-free extract from the microorganism of interest by methods such as sonication or French press.

  • Reaction Mixture: Prepare a reaction buffer containing thiamine pyrophosphate (TPP), flavin adenine dinucleotide (FAD), MgCl₂, and the enzyme extract.

  • Initiation: Start the reaction by adding the substrate, pyruvate.

  • Termination and Color Development: Stop the reaction by adding sulfuric acid. Incubate to convert α-acetolactate to acetoin. Add creatine and α-naphthol and incubate to allow for color development.

  • Measurement: Measure the absorbance of the solution at 525 nm.

  • Quantification: Calculate the enzyme activity based on a standard curve prepared with known concentrations of acetoin.

Assay for Alanine Aminotransferase (ALT) Activity

This is a coupled-enzyme assay that measures the activity of ALT by monitoring the consumption of NADH.

Principle: ALT catalyzes the transfer of an amino group from alanine to α-ketoglutarate, producing pyruvate and glutamate. The pyruvate produced is then reduced to lactate by lactate dehydrogenase (LDH), a reaction that consumes NADH. The decrease in absorbance at 340 nm due to NADH oxidation is proportional to the ALT activity.[1][18]

Procedure Outline:

  • Enzyme Sample: Use serum, plasma, or a cell-free extract containing ALT.

  • Reaction Mixture: Prepare a reaction buffer containing L-alanine, α-ketoglutarate, NADH, and an excess of lactate dehydrogenase.

  • Initiation: Start the reaction by adding the enzyme sample.

  • Measurement: Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • Calculation: Calculate the ALT activity based on the rate of NADH consumption, using the molar extinction coefficient of NADH.

Metabolic Flux Analysis (MFA)

MFA is a powerful technique used to quantify the in vivo fluxes through metabolic pathways.

Principle: 13C-Metabolic Flux Analysis involves feeding the microorganism a 13C-labeled substrate (e.g., glucose). The distribution of the 13C label in the proteinogenic amino acids is then determined by techniques such as gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR). This labeling pattern provides information about the relative activities of different metabolic pathways.[19][20]

Workflow for 13C-MFA:

MFA_Workflow Culture 1. Cultivate microorganism with ¹³C-labeled substrate Hydrolysis 2. Harvest biomass and hydrolyze proteins Culture->Hydrolysis Derivatization 3. Derivatize amino acids Hydrolysis->Derivatization Analysis 4. Analyze by GC-MS or NMR Derivatization->Analysis Modeling 5. Computational modeling and flux calculation Analysis->Modeling

A general workflow for ¹³C-Metabolic Flux Analysis.

Conclusion

The biosynthesis of valine and alanine from pyruvate represents a central hub in microbial metabolism. A thorough understanding of these pathways, including the kinetics of the involved enzymes and the regulation of metabolic flux, is crucial for the rational design of microbial strains for the overproduction of these amino acids and their derivatives. While the direct biosynthesis of the dipeptide this compound is not a feature of primary metabolism, the principles of non-ribosomal peptide synthesis provide a framework for its potential enzymatic production. The experimental protocols and quantitative data presented in this guide offer a valuable resource for researchers and professionals in the fields of microbiology, biotechnology, and drug development, enabling further exploration and exploitation of these fundamental metabolic pathways.

References

Val-Ala Peptide Bond: An In-depth Technical Guide to Stability and Hydrolysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The valine-alanine (Val-Ala) dipeptide is a critical structural motif in modern biopharmaceuticals, most notably as a cleavable linker in Antibody-Drug Conjugates (ADCs). Its utility is predicated on a finely tuned balance between stability in systemic circulation and susceptibility to hydrolysis under specific physiological conditions. This guide provides a detailed examination of the factors governing the stability of the this compound peptide bond and the kinetics of its hydrolytic cleavage.

The this compound Peptide Bond: Structure and Intrinsic Stability

A peptide bond is an amide linkage formed between the carboxyl group of one amino acid and the amino group of another. This covalent bond is characterized by a planar structure due to resonance delocalization, which imparts significant stability. Under physiological conditions (neutral pH, 37°C), the non-enzymatic hydrolysis of a peptide bond is an exceedingly slow process. The stability of the this compound bond, specifically, is influenced by the steric bulk of the valine side chain and the relatively small alanine side chain.

Hydrolysis of the this compound Peptide Bond

The cleavage of the this compound peptide bond can occur through two primary mechanisms: non-enzymatic hydrolysis and enzymatic hydrolysis.

Non-Enzymatic Hydrolysis

Non-enzymatic cleavage of peptide bonds in an aqueous solution is dependent on pH and temperature and can proceed via direct hydrolysis (scission) or intramolecular aminolysis ("backbiting").[1]

  • Acid-Catalyzed Hydrolysis: At low pH, the carbonyl oxygen of the peptide bond is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by a water molecule. This process is generally slow and requires harsh conditions, such as heating in the presence of a strong acid, to proceed at a significant rate.[2]

  • Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon of the peptide bond.[2] This mechanism also typically requires conditions outside of the physiological range to achieve rapid hydrolysis.

Enzymatic Hydrolysis: The Predominant Cleavage Pathway in Biology

In biological systems, and particularly in the context of ADCs, the hydrolysis of the this compound peptide bond is almost exclusively a result of enzymatic activity. The this compound sequence is specifically designed to be a substrate for certain proteases.

The primary enzyme responsible for cleaving the this compound linker is Cathepsin B , a cysteine protease predominantly found in the lysosomes of cells.[3][] Lysosomes are acidic organelles (pH 4.5-5.0) that contain a host of hydrolytic enzymes. Many tumor tissues overexpress proteases like Cathepsin B, making the this compound linker an effective tool for targeted drug release within cancer cells.[3]

The cleavage mechanism is highly specific. After an ADC is internalized by a target cell and trafficked to the lysosome, the acidic environment and high concentration of active Cathepsin B lead to the rapid hydrolysis of the peptide linker.[3][5] This enzymatic cleavage is the rate-limiting step that initiates the release of the cytotoxic payload.[3] In many ADC designs, the this compound linker is attached to a self-immolative spacer, such as p-aminobenzyl carbamate (PABC), which spontaneously decomposes upon cleavage of the peptide bond to release the unmodified drug.[3]

Quantitative Data on this compound Hydrolysis

The rate of this compound cleavage is a critical parameter in drug design. While extensive datasets are proprietary, comparative data provides valuable insights into its performance relative to other common dipeptide linkers, such as Valine-Citrulline (Val-Cit).

Linker SubstrateEnzyme/SystemObservationRelative Cleavage Rate (Normalized to this compound)Reference
This compoundCathepsin BCleaved at approximately half the rate of Val-Cit.1.0[5]
Val-CitCathepsin BFaster cleavage compared to this compound.~2.0[5]
Linker-Fluorophore Conjugatekcat/Km (M⁻¹s⁻¹)Relative Catalytic Efficiency (Normalized to this compound)Reference
This compound-PABC-Fluorophore6200 ± 2801.00[6]
Val-Cit-PABC-Fluorophore20000 ± 9003.23[6]
Phe-Lys-PABC-Fluorophore7800 ± 4101.26[6]
GPLG-PABC-Fluorophore9100 ± 4501.47[6]

Note: Data is representative and compiled from methodologies described in the literature. Absolute values can vary based on specific experimental conditions, substrate context, and payload.

Factors Influencing this compound Peptide Bond Stability and Hydrolysis

Several factors can influence the rate and extent of this compound peptide bond cleavage:

  • pH: The optimal pH for Cathepsin B activity is acidic (typically pH 4.5-6.0), which corresponds to the lysosomal environment.[7] In the neutral pH of the bloodstream (pH ~7.4), Cathepsin B activity is significantly lower, contributing to the stability of the this compound linker in circulation.[3] Non-enzymatic hydrolysis is also slowest at neutral pH and increases at acidic or basic extremes.[2]

  • Temperature: As with most chemical and enzymatic reactions, the rate of hydrolysis increases with temperature.[8][9] Assays are typically conducted at 37°C to mimic physiological conditions.[3]

  • Enzyme Concentration: The rate of enzymatic hydrolysis is directly proportional to the concentration of the active enzyme (e.g., Cathepsin B).

  • Plasma Stability: The this compound linker demonstrates high stability in human plasma.[3] However, stability can differ across species. For instance, some linkers that are stable in human plasma are susceptible to cleavage by carboxylesterases in murine plasma, which can complicate preclinical evaluation.[10]

  • Structural Context and Steric Hindrance: The accessibility of the peptide bond to water or enzymatic active sites can be influenced by the surrounding molecular structure, including the antibody, the payload, and the conjugation site.

  • Hydrophobicity: The this compound linker is less hydrophobic than the Val-Cit linker.[5] This property is advantageous as it can reduce the tendency for ADC aggregation, allowing for higher drug-to-antibody ratios (DARs) without significant precipitation.[5]

Experimental Protocols

Characterizing the stability and cleavage kinetics of a this compound linker is essential for ADC development. Below are detailed methodologies for key experiments.

Protocol: In Vitro Enzymatic Cleavage Assay by Cathepsin B

This assay quantifies the rate of payload release from a this compound-containing ADC in the presence of purified Cathepsin B.

5.1.1 Materials and Reagents

  • Recombinant Human Cathepsin B

  • Assay Buffer: 100 mM Sodium Acetate, 5 mM Dithiothreitol (DTT), 5 mM EDTA, pH 5.5. (DTT is crucial for activating the cysteine protease and should be added fresh).[3]

  • This compound ADC stock solution (e.g., 1 mg/mL in PBS)

  • Quench Solution: Acetonitrile with a suitable internal standard (e.g., warfarin, tolbutamide) for LC-MS/MS analysis.

  • 96-well microplate or microcentrifuge tubes

  • Incubator or water bath set to 37°C

5.1.2 Procedure

  • Enzyme Activation: Prepare Cathepsin B solution in Assay Buffer to a working concentration (e.g., 10 µM stock). Activate the enzyme according to the manufacturer's protocol, which typically involves a short pre-incubation in the DTT-containing buffer.[6]

  • Reaction Setup: In a 96-well plate, pre-warm the Assay Buffer to 37°C.

  • Add the this compound ADC to the pre-warmed buffer to a final concentration of approximately 1 µM.[3]

  • Initiate Reaction: Add the activated Cathepsin B to the ADC solution to a final concentration of 20-100 nM. The optimal enzyme concentration may require empirical determination.[3]

  • Incubation: Incubate the reaction mixture at 37°C.

  • Time Points: At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.[3]

  • Quenching: Immediately quench the reaction by adding the aliquot to a tube containing an excess of cold Quench Solution. This will precipitate the enzyme and stop the reaction.

  • Sample Preparation: Centrifuge the quenched samples to pellet the precipitated protein. Transfer the supernatant for analysis.

5.1.3 Analysis by LC-MS/MS

  • Chromatography: Use a C18 reverse-phase HPLC column.[1]

  • Mobile Phase: Employ a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).[1]

  • Mass Spectrometry: Monitor the disappearance of the parent ADC (or a fragment ion representing the intact linker-payload) and the appearance of the released payload using Multiple Reaction Monitoring (MRM).

  • Data Analysis: Plot the concentration or percentage of the released payload against time to determine the hydrolysis rate.[6]

Protocol: Plasma Stability Assay

This assay assesses the stability of the ADC linker in plasma to predict its in vivo stability.

5.2.1 Materials and Reagents

  • This compound ADC

  • Human, mouse, or rat plasma (heparinized or citrated)

  • Incubator at 37°C

  • Analytical method for intact ADC and/or released payload quantification (e.g., LC-MS/MS, ELISA).

5.2.2 Procedure

  • Preparation: Thaw the plasma in a 37°C water bath.

  • Incubation: Spike the this compound ADC into the plasma to a predetermined final concentration.

  • Incubate the plasma-ADC mixture at 37°C.

  • Time Points: At various time points (e.g., 0, 1, 6, 24, 48, 72 hours), withdraw an aliquot of the mixture.[5]

  • Storage: Immediately store the aliquots at -80°C until analysis to prevent further degradation.

  • Analysis: Quantify the amount of intact ADC or released payload at each time point using a validated analytical method. For LC-MS analysis, protein precipitation is required prior to injection.

  • Data Interpretation: Plot the percentage of remaining intact ADC against time to determine the stability and calculate the half-life (t½) in plasma.

Mandatory Visualizations

Enzymatic_Cleavage_Pathway ADC This compound-PABC-Payload ADC (In Lysosome) Cleavage Peptide Bond Hydrolvsis ADC->Cleavage Substrate CathepsinB Cathepsin B (Active at low pH) CathepsinB->Cleavage Enzyme Intermediate Unstable Intermediate (HO-PABC-Payload) Cleavage->Intermediate SelfImmolation 1,6-Elimination (Self-Immolation) Intermediate->SelfImmolation Products Released Payload + CO2 + Aza-Quinone Methide SelfImmolation->Products

Enzymatic cleavage and self-immolation pathway.

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis Reagents Prepare Assay Buffer (pH 5.5) Activate Cathepsin B Prepare ADC Stock Incubate Combine ADC and Cathepsin B Incubate at 37°C Reagents->Incubate TimePoints Withdraw Aliquots at Time Points (0-240 min) Incubate->TimePoints Quench Quench with Acetonitrile + Internal Standard TimePoints->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge LCMS Analyze Supernatant by LC-MS/MS Centrifuge->LCMS Data Quantify Released Payload vs. Time Determine Cleavage Rate LCMS->Data

General workflow for an in vitro cleavage assay.

Factors_Influencing_Stability center This compound Bond Stability & Hydrolysis Rate pH pH center->pH Optimal in Acidic Range Temp Temperature center->Temp Rate Increases with Temp Enzyme Enzyme Presence (e.g., Cathepsin B) center->Enzyme Primary Cleavage Driver Structure Structural Context (Steric Hindrance) center->Structure Affects Accessibility Plasma Plasma Environment (Species Differences) center->Plasma High Stability in Human

Key factors influencing this compound peptide bond stability.

Conclusion

The this compound dipeptide represents a sophisticated and highly effective component in modern drug development, particularly for ADCs. Its stability is robust under the neutral pH conditions of systemic circulation, minimizing premature payload release and off-target toxicity. Conversely, it is efficiently hydrolyzed by lysosomal proteases, most notably Cathepsin B, within the acidic environment of target cells, ensuring specific and effective drug delivery. While its cleavage rate is more moderate than that of the Val-Cit linker, its superior hydrophilicity offers significant advantages, enabling the construction of ADCs with higher drug loading and reduced aggregation. A thorough understanding and empirical characterization of its stability and hydrolysis kinetics are paramount for the successful design and clinical translation of therapies employing this versatile linker technology.

References

Solubility of Val-Ala in Aqueous Buffers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the principles and experimental considerations for determining the solubility of the dipeptide Val-Ala in various aqueous buffers. Due to the limited availability of specific quantitative solubility data for this compound in the public domain, this document focuses on the fundamental factors governing dipeptide solubility, detailed experimental protocols for its determination, and relevant biological transport pathways.

Core Principles of this compound Solubility

The solubility of this compound, a dipeptide composed of two non-polar amino acids (Valine and Alanine), in aqueous solutions is influenced by several key factors.[1][2][3] Understanding these factors is crucial for designing experiments and developing formulations.

  • pH and Isoelectric Point (pI): The solubility of peptides is significantly dependent on the pH of the aqueous buffer.[2][4] A peptide's solubility is typically at its minimum at its isoelectric point (pI), the pH at which the net charge of the molecule is zero.[2] For this compound, the pI can be estimated to be in the neutral pH range. As the pH of the buffer moves away from the pI, the peptide will acquire a net positive or negative charge, increasing its interaction with water molecules and thereby enhancing its solubility.[4]

  • Buffer Composition: The components of the buffer system can influence this compound solubility. Different buffer salts can have varying effects on the structure of water and its interaction with the dipeptide. For instance, some salts can have a "salting-in" effect at low concentrations, increasing solubility, while high salt concentrations often lead to a "salting-out" effect, causing precipitation.[4]

  • Temperature: Generally, the solubility of dipeptides increases with a rise in temperature.[4][5] This is due to the increased kinetic energy of both the solvent and solute molecules, which facilitates the dissolution process.[4] However, excessive heat can potentially lead to the degradation of the peptide.

Predicted Solubility Behavior of this compound

While specific experimental data for this compound is scarce, the following table summarizes the expected solubility trends in common aqueous buffers based on established principles of peptide chemistry.

Buffer SystempH RangeExpected Solubility Trend for this compoundRationale
Phosphate-Buffered Saline (PBS)~7.4Low to ModerateAt this near-neutral pH, which is likely close to the pI of this compound, the dipeptide will have minimal net charge, leading to lower solubility.
Acetate Buffer3.6 - 5.6Moderate to HighIn this acidic range, the N-terminal amino group of this compound will be protonated, resulting in a net positive charge and increased solubility.
Tris Buffer7.5 - 9.0Low to ModerateSimilar to PBS, this pH range is likely near the pI of this compound, resulting in lower solubility.
Glycine-HCl Buffer2.2 - 3.6HighIn this highly acidic environment, this compound will be fully protonated, carrying a significant positive charge and exhibiting higher solubility.
Carbonate-Bicarbonate Buffer9.2 - 10.6Moderate to HighIn this basic pH range, the C-terminal carboxyl group will be deprotonated, leading to a net negative charge and increased solubility.

Experimental Protocols for Solubility Determination

A precise and reproducible experimental protocol is essential for determining the solubility of this compound. The following outlines a general workflow that can be adapted for specific laboratory conditions.

Materials
  • This compound dipeptide (lyophilized powder)

  • Selected aqueous buffers (e.g., PBS, Acetate, Tris)

  • Microcentrifuge tubes

  • Vortex mixer

  • Thermomixer or water bath

  • Centrifuge

  • Spectrophotometer or HPLC system

  • Analytical balance

Methods
  • Preparation of Saturated Solutions:

    • Accurately weigh a small amount of this compound powder into a series of microcentrifuge tubes.

    • Add a precise volume of the desired aqueous buffer to each tube.

    • Vortex the tubes vigorously for 1-2 minutes to facilitate dissolution.

    • Equilibrate the samples at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure equilibrium is reached.

  • Separation of Undissolved Solute:

    • Centrifuge the tubes at high speed (e.g., 10,000 x g) for 15-20 minutes to pellet any undissolved this compound.

  • Quantification of Solubilized this compound:

    • Carefully collect a known volume of the supernatant, ensuring no particulate matter is transferred.

    • Dilute the supernatant with the same buffer to a concentration within the linear range of the chosen analytical method.

    • Quantify the concentration of this compound in the diluted supernatant using a suitable analytical technique:

      • UV-Vis Spectrophotometry: Measure the absorbance at a specific wavelength (e.g., 214 nm for the peptide bond). A standard curve of known this compound concentrations must be generated for accurate quantification.[5]

      • High-Performance Liquid Chromatography (HPLC): This method offers higher specificity and sensitivity. A suitable column (e.g., C18) and mobile phase should be used to separate and quantify this compound.

  • Calculation of Solubility:

    • Calculate the concentration of this compound in the original supernatant, taking into account the dilution factor. This value represents the solubility of this compound in the specific buffer under the tested conditions.

Visualizing Experimental and Biological Pathways

Experimental Workflow for Solubility Determination

experimental_workflow cluster_prep Sample Preparation cluster_separation Phase Separation cluster_quantification Quantification cluster_result Result start Weigh this compound add_buffer Add Aqueous Buffer start->add_buffer vortex Vortex add_buffer->vortex equilibrate Equilibrate (e.g., 24h at 25°C) vortex->equilibrate centrifuge Centrifuge equilibrate->centrifuge supernatant Collect Supernatant centrifuge->supernatant dilute Dilute Supernatant supernatant->dilute analyze Analyze (UV-Vis or HPLC) dilute->analyze calculate Calculate Solubility analyze->calculate

Caption: Experimental workflow for determining this compound solubility.

Dipeptide Transport Pathway via PepT1

Dipeptides like this compound are primarily absorbed in the intestine through the peptide transporter 1 (PepT1).[6][7] This process is a form of secondary active transport.[7]

dipeptide_transport cluster_lumen Intestinal Lumen cluster_membrane Apical Membrane of Enterocyte cluster_cell Enterocyte Cytoplasm cluster_protons val_ala This compound pept1 PepT1 Transporter val_ala->pept1 Binds val_ala_in This compound pept1->val_ala_in Transports h_out H+ (High Conc.) h_out->pept1 Co-transport h_in H+ (Low Conc.)

Caption: Simplified diagram of this compound transport via the PepT1 transporter.

Conclusion

References

Three-dimensional conformation of Val-Ala dipeptide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Three-dimensional Conformation of the Val-Ala Dipeptide

Abstract

The three-dimensional conformation of peptides is a critical determinant of their biological function, influencing everything from receptor binding to enzymatic activity. The this compound dipeptide, composed of L-valine and L-alanine, serves as a fundamental model for understanding the conformational preferences dictated by amino acid residues with small and medium-sized hydrophobic side chains. This technical guide provides a comprehensive overview of the stereochemical principles governing the this compound conformation, detailed experimental protocols for its elucidation, and computational approaches for its analysis. Quantitative data is presented in structured tables, and key workflows are visualized to offer a multi-faceted understanding of this dipeptide's structural landscape.

Introduction to Dipeptide Conformation

A dipeptide's conformation is primarily defined by the rotational freedom around the single bonds of its polypeptide backbone. This compound is a dipeptide formed from L-valine and L-alanine residues[1]. While the peptide bond (ω) is generally rigid and planar (typically trans, ω ≈ 180°) due to partial double-bond character, significant rotational flexibility exists around the N-Cα (phi, φ) and Cα-C (psi, ψ) bonds[2][3]. These dihedral angles dictate the overall fold of the peptide backbone. The specific combination of φ and ψ angles for each residue is constrained by steric hindrance between atoms in the backbone and the side chains[4][5].

The this compound dipeptide is particularly interesting as it combines a β-branched amino acid (Valine) with the simplest chiral amino acid (Alanine). The bulky isopropyl side chain of Valine imposes more significant steric constraints on the allowable φ/ψ angles compared to the simple methyl group of Alanine. Understanding these intrinsic preferences is crucial for predicting the structures of larger peptides and proteins and for designing peptide-based therapeutics.

Conformational Landscape: The Ramachandran Plot

The Ramachandran plot is a foundational tool in structural biology that visualizes the sterically allowed regions for φ and ψ angles of an amino acid residue[2]. By mapping φ on the x-axis and ψ on the y-axis, the plot reveals which conformations are energetically favorable.

  • Allowed Regions: These correspond to well-known secondary structures like α-helices and β-sheets.

  • Disallowed Regions: These represent conformations where atoms would clash, resulting in high steric strain.

For the this compound dipeptide, the Ramachandran plot for Valine will be more restricted than for Alanine due to its larger side chain. The most populated regions for both residues generally correspond to the right-handed α-helix and the β-strand conformations[6][7].

Table 1: Typical Backbone Dihedral Angles for Common Secondary Structures
Secondary StructureTypical φ Angle (°)Typical ψ Angle (°)Description
Right-handed α-helix-57-47A common helical structure stabilized by hydrogen bonds. The this compound sequence can be found in these structures[5].
β-strand (Parallel)-119+113An extended conformation that forms β-sheets. Valine has a high propensity for this structure.
β-strand (Antiparallel)-139+135Another extended conformation found in β-sheets.
Left-handed α-helix+57+47A rarer helical form, sterically less favorable for L-amino acids.
Polyproline II helix-75+145An extended, left-handed helical structure often found in unfolded or flexible regions of proteins.

Note: These are idealized values. Actual angles in proteins and peptides show a distribution around these values.

Experimental Determination of 3D Conformation

A combination of experimental techniques is typically employed to determine the three-dimensional structure of a peptide in solution or in a crystalline state.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the conformation of peptides in solution, providing a dynamic picture of the accessible structures[8][9]. Key NMR parameters are used to derive structural restraints.

Key NMR Parameters for Conformational Analysis:

  • ³J_HNHα Coupling Constants: The three-bond scalar coupling between the amide proton (HN) and the α-proton (Hα) is related to the φ dihedral angle through the Karplus equation. Values of ³J_HNHα in the range of 5.5–8.1 Hz are typical for flexible peptides, representing a weighted average of the conformational ensemble[10].

  • Nuclear Overhauser Effects (NOEs): NOEs are observed between protons that are close in space (< 5-6 Å), providing distance restraints that are crucial for defining the 3D structure[11].

  • Chemical Shifts: The chemical shifts of ¹H, ¹³C, and ¹⁵N nuclei are sensitive to the local electronic environment and, therefore, to the peptide's conformation.

Experimental Protocol: 2D NMR for this compound Conformation

  • Sample Preparation:

    • Synthesize and purify the this compound dipeptide using standard solid-phase peptide synthesis and HPLC.

    • Dissolve the peptide in a suitable deuterated solvent (e.g., D₂O or H₂O/D₂O 90/10) to a concentration of 0.5-5 mM.

    • Adjust the pH to a desired value (e.g., pH 5.0) to ensure stability and consistent chemical shifts.

    • Add a chemical shift reference standard (e.g., DSS or TSP).

  • Data Acquisition:

    • Acquire a series of 2D NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher).

    • TOCSY (Total Correlation Spectroscopy): Used to identify all protons belonging to a single amino acid residue's spin system[11].

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Used to identify through-space correlations between protons, providing distance restraints[11]. A mixing time of 200-400 ms is typically used for small peptides.

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled through 2-3 bonds, aiding in residue identification[12].

    • ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): If isotopic labeling is used, this experiment correlates each amide proton with its directly bonded nitrogen, providing a unique signal for each residue (except the N-terminus)[11].

  • Data Analysis and Structure Calculation:

    • Process the NMR spectra using software like TopSpin, NMRPipe, or MestReNova.

    • Assign all proton resonances by analyzing TOCSY and COSY spectra to identify the Val and Ala spin systems.

    • Identify and quantify NOE cross-peaks from the NOESY spectrum to generate a list of interproton distance restraints.

    • Measure ³J_HNHα coupling constants to derive φ angle restraints.

    • Use the experimental restraints (distances and dihedral angles) as input for structure calculation programs (e.g., CYANA, XPLOR-NIH, or Amber) to generate an ensemble of structures consistent with the NMR data.

    • Validate the final structural ensemble using tools like PROCHECK-NMR to assess stereochemical quality[10].

X-ray Crystallography

X-ray crystallography provides a high-resolution, static picture of the peptide's conformation in the solid state[13][14]. This technique is contingent on the ability to grow well-ordered crystals.

Experimental Protocol: Peptide Crystallography

  • Peptide Synthesis and Purification: Synthesize the this compound dipeptide with high purity (>95%). Heavy atoms can be incorporated if needed for phasing, though this is less common for small molecules[15].

  • Crystallization Screening:

    • Dissolve the purified peptide in a buffer to a high concentration (e.g., 10-50 mg/mL).

    • Use commercially available screening kits (e.g., Hampton Research, Qiagen) to test a wide range of precipitants, salts, and pH conditions.

    • Set up crystallization trials using vapor diffusion methods (hanging drop or sitting drop). A typical setup involves mixing 1 µL of peptide solution with 1 µL of the reservoir solution.

  • Crystal Optimization and Growth:

    • Once initial microcrystals are identified, optimize the conditions (e.g., precipitant concentration, temperature, pH) to grow larger, single crystals suitable for diffraction.

  • Data Collection:

    • Mount a suitable crystal on a goniometer and cryo-cool it (typically at 100 K) to minimize radiation damage.

    • Place the crystal in a high-intensity X-ray beam (from a home source or synchrotron)[16].

    • Rotate the crystal and collect the diffraction pattern (intensities and positions of diffracted X-ray spots) on a detector[13].

  • Structure Determination and Refinement:

    • Process the diffraction data to determine unit cell parameters and integrate the reflection intensities.

    • Solve the "phase problem" to calculate an initial electron density map. For small molecules, direct methods are often successful.

    • Build an atomic model of the this compound dipeptide into the electron density map using software like Coot.

    • Refine the model against the experimental data using programs like REFMAC5 or Phenix to improve the fit and geometric parameters.

    • Validate the final structure's quality before depositing it in a crystallographic database like the Cambridge Structural Database (CSD) or Protein Data Bank (PDB)[15].

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a rapid, low-resolution technique that provides information about the secondary structure content of peptides in solution[17][18]. It measures the differential absorption of left- and right-circularly polarized light by chiral molecules.

  • α-helical structures show characteristic negative bands around 222 nm and 208 nm, and a positive band around 192 nm[19].

  • β-sheet structures typically exhibit a negative band around 215-218 nm[19].

  • Random coil or disordered structures show a strong negative band below 200 nm.

Experimental Protocol: CD Analysis

  • Sample Preparation:

    • Prepare a solution of the this compound dipeptide in a suitable buffer (e.g., phosphate buffer) at a concentration of approximately 0.1-0.5 mg/mL[18]. The buffer must be transparent in the far-UV region (190-250 nm).

    • Use a quartz cuvette with a short path length (e.g., 1 mm) to minimize solvent absorbance[20].

  • Data Acquisition:

    • Record a baseline spectrum of the buffer alone.

    • Record the CD spectrum of the peptide sample, typically scanning from 260 nm down to 190 nm.

    • Acquire multiple scans and average them to improve the signal-to-noise ratio[20].

  • Data Analysis:

    • Subtract the baseline spectrum from the sample spectrum.

    • Convert the raw data (ellipticity) to Mean Residue Ellipticity (MRE) to normalize for concentration and path length.

    • Analyze the spectral features to qualitatively assess the presence of secondary structural elements[19]. For a short, flexible dipeptide like this compound, the spectrum is likely to be dominated by features indicative of a random coil or a population average of multiple conformations.

Workflows and Logical Relationships

Visualizing the process of conformational analysis helps to clarify the relationship between different experimental and computational methods.

experimental_workflow cluster_synthesis Step 1: Sample Preparation cluster_exp Step 2: Experimental Analysis cluster_analysis Step 3: Data Processing & Modeling cluster_output Step 4: Final Output Peptide_Synthesis Peptide Synthesis (this compound) Purification Purification (HPLC) Peptide_Synthesis->Purification NMR NMR Spectroscopy (Solution State) Purification->NMR XRay X-ray Crystallography (Solid State) Purification->XRay CD CD Spectroscopy (Secondary Structure) Purification->CD NMR_Data NMR Restraints (Distances, Angles) NMR->NMR_Data XRay_Data Electron Density Map XRay->XRay_Data CD_Data Secondary Structure % CD->CD_Data Structure_Calc 3D Structure Calculation & Refinement NMR_Data->Structure_Calc XRay_Data->Structure_Calc CD_Data->Structure_Calc Computation Computational Modeling (MD, DFT) Computation->Structure_Calc Final_Model 3D Conformational Model (Ensemble or Static) Structure_Calc->Final_Model

Caption: Workflow for determining the 3D conformation of this compound dipeptide.

logical_relationship cluster_data Primary Data Sources cluster_interpretation Derived Structural Information cluster_model Final Model NOE NOE Data (Proton Distances) Dist_Restraints Distance Restraints NOE->Dist_Restraints J_Coupling J-Coupling (Phi Angles) Angle_Restraints Dihedral Restraints J_Coupling->Angle_Restraints Diffraction Diffraction Pattern (Atom Positions) Coordinates Atomic Coordinates Diffraction->Coordinates Conformational_Ensemble Conformational Ensemble (Solution) Dist_Restraints->Conformational_Ensemble Angle_Restraints->Conformational_Ensemble Crystal_Structure Crystal Structure (Solid) Coordinates->Crystal_Structure Validation Model Validation (Ramachandran, etc.) Conformational_Ensemble->Validation Crystal_Structure->Validation

References

Methodological & Application

Application Note: Solid-Phase Synthesis Protocol for Val-Ala Dipeptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed protocol for the solid-phase synthesis of the dipeptide Val-Ala (H-Val-Ala-OH) using Fluorenylmethyloxycarbonyl (Fmoc) chemistry. The described methodology is a standard and widely adopted procedure in peptide synthesis, offering high yield and purity for the final product.[1]

Introduction

Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide and protein chemistry, enabling the stepwise assembly of amino acids on an insoluble polymeric support.[1] The Fmoc/tBu strategy is a widely used approach due to its mild deprotection conditions, which preserves the integrity of sensitive amino acid side chains. This protocol details the synthesis of the dipeptide this compound, a common sequence motif, on a Wang resin, which allows for the cleavage of the final peptide with a C-terminal carboxylic acid.

Materials and Reagents

All amino acid derivatives and reagents should be of peptide synthesis grade.

  • Resin: Fmoc-Ala-Wang resin (substitution level: 0.5 - 1.0 mmol/g)

  • Amino Acid: Fmoc-Val-OH

  • Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Fmoc Deprotection Solution: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), MeOH (Methanol), Diethyl ether (cold)

  • Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

  • Washing Solvents: DMF, DCM, MeOH

Experimental Protocol

This protocol is based on a 0.1 mmol synthesis scale.

3.1. Resin Preparation and Swelling

  • Weigh 100-200 mg of Fmoc-Ala-Wang resin (corresponding to 0.1 mmol of the first amino acid) and place it into a fritted syringe reactor.

  • Add 5 mL of DMF to the resin and allow it to swell for 30 minutes at room temperature with occasional agitation.

  • Drain the DMF from the reactor.

3.2. Fmoc Deprotection of Alanine

  • Add 5 mL of 20% piperidine in DMF to the swollen resin.

  • Agitate the mixture for 5 minutes at room temperature.

  • Drain the deprotection solution.

  • Repeat steps 1-3 one more time.

  • Wash the resin thoroughly with DMF (5 x 5 mL), DCM (3 x 5 mL), and DMF (3 x 5 mL) to remove all traces of piperidine.

3.3. Coupling of Fmoc-Val-OH

  • In a separate vial, dissolve Fmoc-Val-OH (3 equiv., 0.3 mmol, 101.8 mg), HBTU (3 equiv., 0.3 mmol, 113.8 mg) in 2 mL of DMF.

  • Add DIPEA (6 equiv., 0.6 mmol, 105 µL) to the solution and pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • To monitor the completion of the coupling reaction, a Kaiser test can be performed. A negative result (yellow beads) indicates a complete reaction.

  • Drain the coupling solution and wash the resin with DMF (5 x 5 mL), DCM (3 x 5 mL), and DMF (3 x 5 mL).

3.4. Final Fmoc Deprotection

  • Add 5 mL of 20% piperidine in DMF to the resin.

  • Agitate the mixture for 5 minutes at room temperature.

  • Drain the deprotection solution.

  • Repeat steps 1-3 one more time.

  • Wash the resin thoroughly with DMF (5 x 5 mL), DCM (3 x 5 mL), and finally with MeOH (3 x 5 mL).

  • Dry the resin under vacuum for at least 1 hour.

3.5. Cleavage and Deprotection

  • Prepare the cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% H₂O. Caution: TFA is highly corrosive and should be handled in a fume hood.

  • Add 2 mL of the cleavage cocktail to the dried resin.

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the cleavage mixture into a clean collection tube.

  • Wash the resin with an additional 1 mL of TFA and combine the filtrates.

  • Precipitate the crude peptide by adding the TFA solution dropwise to 10 mL of cold diethyl ether.

  • Centrifuge the mixture to pellet the precipitated peptide.

  • Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

  • Dry the crude peptide pellet under vacuum.

3.6. Purification and Analysis

  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water/acetonitrile mixture).

  • Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[2]

  • Analyze the purified fractions by analytical RP-HPLC to assess purity.[2]

  • Confirm the identity of the peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF).[3]

  • Lyophilize the pure fractions to obtain the final this compound dipeptide as a white powder.

Data Presentation

The following table summarizes representative quantitative data for the solid-phase synthesis of this compound dipeptide. Actual results may vary depending on the specific reagents, equipment, and techniques used.

ParameterValueMethod of Determination
Resin Substitution 0.75 mmol/gUV-Vis spectrophotometry of Fmoc release
Crude Yield 85 - 95%Gravimetric analysis
Purity (Crude) 70 - 85%RP-HPLC (220 nm)
Purity (Purified) >98%RP-HPLC (220 nm)
Molecular Weight Expected: 188.22 g/mol Mass Spectrometry (e.g., ESI-MS)
Observed: [M+H]⁺ = 189.23

Visualizations

Experimental Workflow for Solid-Phase Synthesis of this compound Dipeptide

SPPS_Workflow start Start: Fmoc-Ala-Wang Resin swell Resin Swelling (DMF) start->swell deprotect1 Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect1 wash1 Washing (DMF, DCM) deprotect1->wash1 couple Coupling: Fmoc-Val-OH, HBTU, DIPEA wash1->couple wash2 Washing (DMF, DCM) couple->wash2 deprotect2 Final Fmoc Deprotection (20% Piperidine/DMF) wash2->deprotect2 wash3 Washing (DMF, DCM, MeOH) deprotect2->wash3 dry Drying (Vacuum) wash3->dry cleave Cleavage & Deprotection (TFA/TIS/H2O) dry->cleave precipitate Precipitation (Cold Diethyl Ether) cleave->precipitate purify Purification (RP-HPLC) precipitate->purify analyze Analysis (HPLC, MS) purify->analyze end_node End: Pure this compound Dipeptide analyze->end_node

Caption: Workflow for the solid-phase synthesis of this compound dipeptide.

References

Application Note: Liquid-Phase Synthesis of N-Protected Val-Ala Dipeptides

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides detailed protocols and technical guidance for the liquid-phase peptide synthesis (LPPS) of N-protected Valine-Alanine (Val-Ala), a common dipeptide fragment in medicinal chemistry and drug development. The protocols focus on the widely used tert-Butoxycarbonyl (Boc) and Carbobenzoxy (Cbz) N-terminal protecting groups.

Introduction to Liquid-Phase Peptide Synthesis (LPPS)

Liquid-phase peptide synthesis is a classical yet highly relevant method for producing peptides, particularly shorter sequences, on a large scale.[1] Unlike solid-phase synthesis, all reactions in LPPS occur in a homogeneous solution, which allows for straightforward monitoring of reaction progress and purification of intermediates after each step.[1] This method is advantageous for its scalability, cost-effectiveness, and reduced use of excess reagents and solvents, aligning with the principles of green chemistry.[1][2] For the synthesis of well-defined dipeptides like N-protected this compound, LPPS offers high purity and reliable yields.[2]

The synthesis strategy involves three primary stages:

  • Protection: The α-amino group of the N-terminal amino acid (Valine) and the C-terminal carboxyl group of the second amino acid (Alanine) are protected to prevent unwanted side reactions.

  • Coupling: The protected amino acids are joined via a peptide bond using a coupling reagent to activate the C-terminal carboxyl group of the N-protected valine.

  • Purification: The resulting dipeptide is isolated and purified to remove byproducts and unreacted starting materials.[2]

Selection of Protecting Groups and Coupling Reagents

The choice of protecting groups is critical as it dictates the synthesis and deprotection strategies. The Boc and Cbz groups are commonly used for α-amino protection in liquid-phase synthesis.[3][4]

  • Boc (tert-Butoxycarbonyl): This group is acid-labile and is typically removed under anhydrous acidic conditions, such as with trifluoroacetic acid (TFA).[5][6] It is stable to catalytic hydrogenation and basic conditions.[5][6]

  • Cbz (Carbobenzoxy or Z): The Cbz group is stable under mild acidic and basic conditions but is readily cleaved by catalytic hydrogenolysis.[7]

The formation of the peptide bond requires the activation of the carboxylic acid group of the N-protected Valine. This is achieved using a coupling reagent.[8] Common choices include carbodiimides like N,N'-Dicyclohexylcarbodiimide (DCC) and uronium/aminium salts such as HBTU and HATU.[9][10]

Experimental Workflows and Logical Diagrams

The overall workflow for the liquid-phase synthesis of N-protected this compound involves a series of sequential protection, coupling, and purification steps.

start_end start_end process process input input output output decision decision purify purify start Start Materials in_val N-Protected Valine (Boc-Val-OH or Cbz-Val-OH) start->in_val in_ala Alanine Ester (H-Ala-OR) start->in_ala coupling Coupling Reaction (Liquid Phase) in_val->coupling in_ala->coupling workup Aqueous Work-up & Extraction coupling->workup intermediate N-Protected this compound-OR workup->intermediate purification Purification (e.g., RP-HPLC, Crystallization) ester_hydrolysis Ester Hydrolysis (Saponification) purification->ester_hydrolysis final_product Final Product (N-Protected this compound-OH) ester_hydrolysis->final_product intermediate->purification

Caption: General workflow for liquid-phase synthesis of N-protected this compound.

The selection of reagents follows a logical pathway depending on the desired final product and the stability of the chosen protecting groups.

choice choice protecting_group protecting_group coupling_reagent coupling_reagent deprotection deprotection consideration consideration start Choose N-Protecting Group boc Boc Group start->boc Acid-Labile cbz Cbz Group start->cbz Hydrogenolysis-Labile deprotect_boc Deprotection: TFA / Acid boc->deprotect_boc coupling Choose Coupling Reagent boc->coupling deprotect_cbz Deprotection: H2 / Pd-C cbz->deprotect_cbz cbz->coupling dcc DCC / HOBt coupling->dcc Classic Method hbtu HBTU / HATU coupling->hbtu Modern Method dcc_note Low cost, but forms insoluble DCU byproduct. dcc->dcc_note hbtu_note High efficiency, low racemization, soluble byproducts. hbtu->hbtu_note

Caption: Decision pathway for selecting protecting groups and coupling reagents.

Data Presentation

Quantitative data for the synthesis, including typical reaction conditions and yields, are summarized below.

Table 1: Comparison of Common N-α-Protecting Groups

Protecting Group Full Name Introduction Method Cleavage Conditions Stability
Boc tert-Butoxycarbonyl Reaction with Boc-anhydride 25-50% TFA in DCM[6][11] Stable to base and hydrogenolysis[6]

| Cbz (Z) | Carbobenzoxy | Reaction with Benzyl chloroformate | Catalytic Hydrogenolysis (H₂/Pd-C) | Stable to mild acid and base[7] |

Table 2: Overview of Common Coupling Reagents for LPPS

Reagent Full Name Advantages Considerations
DCC N,N'-Dicyclohexylcarbodiimide Inexpensive and effective[10] Forms insoluble N,N'-dicyclohexylurea (DCU) byproduct, which requires removal by filtration.[10]
HBTU O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate High coupling efficiency, fast reactions, low racemization, soluble byproducts.[9][10] More expensive than carbodiimides.[10]

| HATU | 2-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Very effective for sterically hindered couplings, rapid kinetics, low racemization.[10] | Higher cost.[10] |

Table 3: Representative Quantitative Data for N-Protected this compound Synthesis

Step Reagents Solvent Typical Time Typical Yield
Coupling Boc-Val-OH, H-Ala-OMe, HBTU, DIPEA DMF 1-2 hours >90%
Coupling Cbz-Val-OH, H-Ala-OEt, DCC, HOBt DCM 12-16 hours 85-95%

| Ester Hydrolysis | N-Protected Dipeptide Ester, LiOH or NaOH | THF/H₂O | 2-4 hours | >95% |

Detailed Experimental Protocols

Protocol 1: Synthesis of Boc-Val-Ala-OH

This protocol describes the synthesis of Boc-Val-Ala-OH starting from Boc-Valine and Alanine methyl ester.

Materials and Reagents:

  • Boc-Val-OH

  • L-Alanine methyl ester hydrochloride (H-Ala-OMe·HCl)

  • HBTU

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1N HCl, Saturated NaHCO₃ solution, Brine

  • Anhydrous MgSO₄

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF) and Water

Procedure:

Step 1: Coupling of Boc-Val-OH and H-Ala-OMe

  • In a round-bottom flask, dissolve L-Alanine methyl ester hydrochloride (1.0 eq) in DMF.

  • Add DIPEA (2.2 eq) to neutralize the hydrochloride salt and stir for 10 minutes at room temperature.

  • In a separate flask, dissolve Boc-Val-OH (1.0 eq) and HBTU (0.95 eq) in DMF. Add DIPEA (2.0 eq) to this mixture and stir for 1 minute to pre-activate the carboxylic acid.[12]

  • Add the activated Boc-Val-OH solution to the H-Ala-OMe solution.

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction completion by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude Boc-Val-Ala-OMe.

  • Purify the crude product by flash chromatography on silica gel if necessary.

Step 2: Saponification to Boc-Val-Ala-OH

  • Dissolve the purified Boc-Val-Ala-OMe (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Cool the solution in an ice bath and add LiOH (1.5 eq) dissolved in water.

  • Stir the mixture at 0°C to room temperature for 2-4 hours, monitoring the disappearance of the starting material by TLC.

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

  • Acidify the aqueous layer to pH 2-3 with cold 1N HCl.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and evaporate the solvent to yield the final product, Boc-Val-Ala-OH, as a white solid.[13]

Protocol 2: Synthesis of Cbz-Val-Ala-OH

This protocol uses the classical DCC/HOBt coupling method.

Materials and Reagents:

  • Cbz-Val-OH

  • L-Alanine ethyl ester hydrochloride (H-Ala-OEt·HCl)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N-Methylmorpholine (NMM) or Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Sodium hydroxide (NaOH)

  • Other reagents as listed in Protocol 1 for work-up.

Procedure:

Step 1: Coupling of Cbz-Val-OH and H-Ala-OEt

  • Dissolve L-Alanine ethyl ester hydrochloride (1.0 eq) in DCM and cool in an ice bath (0°C).

  • Add NMM or TEA (1.1 eq) to neutralize the salt and stir for 10 minutes.[7]

  • Add Cbz-Val-OH (1.0 eq) and HOBt (1.1 eq) to the mixture.

  • In a separate flask, dissolve DCC (1.1 eq) in a minimal amount of cold DCM.[7]

  • Slowly add the DCC solution to the reaction mixture while maintaining the temperature at 0°C.

  • Allow the reaction to stir and slowly warm to room temperature overnight (12-16 hours). A white precipitate of dicyclohexylurea (DCU) will form.

  • Filter the reaction mixture to remove the DCU precipitate and wash the solid with a small amount of cold DCM.

  • Combine the filtrate and washes. Wash the organic solution sequentially with 1N HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to obtain crude Cbz-Val-Ala-OEt. Purify by recrystallization or chromatography if needed.

Step 2: Saponification to Cbz-Val-Ala-OH

  • Follow the procedure described in Step 2 of Protocol 1, using Cbz-Val-Ala-OEt as the starting material and NaOH as the base.

  • After acidification and extraction, the final product Cbz-Val-Ala-OH is obtained.[7]

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Low Coupling Yield - Incomplete activation of carboxylic acid.- Steric hindrance from Valine.- Presence of moisture.- Ensure use of a highly efficient coupling reagent like HATU for sterically hindered couplings.[10]- Use anhydrous solvents and reagents.[7]- Allow sufficient reaction time or consider a second coupling step.
Racemization - Over-activation of the amino acid.- Use of excess base.- Add a racemization suppressant like HOBt or use a coupling reagent that minimizes racemization (e.g., HATU).[10][14]- Use the stoichiometric amount of base required for neutralization and coupling.
Incomplete Ester Hydrolysis - Insufficient base or reaction time.- Steric hindrance around the ester group.- Increase the amount of LiOH/NaOH or prolong the reaction time.- Add a co-solvent like methanol to improve solubility and reaction rate.
Difficulty Removing DCU Byproduct - DCU is slightly soluble in some organic solvents.- After the reaction, cool the mixture in a refrigerator for several hours to maximize precipitation before filtration.- Wash the crude product thoroughly with a solvent in which DCU has low solubility.

Conclusion

The liquid-phase synthesis of N-protected this compound is a robust and scalable process. By selecting the appropriate N-terminal protecting group (Boc or Cbz) and an efficient coupling reagent, high yields of the desired dipeptide can be achieved. The detailed protocols provided in this application note offer a reliable foundation for researchers in peptide chemistry and drug development to synthesize this and other short peptide sequences with high purity. The key to success lies in careful intermediate purification and optimization of coupling conditions.[1]

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Synthetic Val-Ala Dipeptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This application note provides a detailed methodology for the purification of the synthetic dipeptide L-Valyl-L-Alanine (Val-Ala) using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). This compound is a simple, non-polar dipeptide often used in research and as a building block in larger peptide structures. Following solid-phase peptide synthesis (SPPS), crude peptide mixtures contain the target peptide along with various impurities.[1] RP-HPLC is the standard and most effective method for purifying peptides to a high degree of purity, which is crucial for accurate downstream applications in research and drug development.[1][2]

This document outlines the materials, equipment, and a step-by-step protocol for both analytical and preparative scale purification of this compound. It also discusses potential impurities and provides a workflow for obtaining a highly purified final product.

Potential Impurities in Synthetic this compound

Crude this compound synthesized via SPPS can contain several types of impurities that need to be removed during purification. Understanding these potential byproducts is key to developing an effective purification strategy. Common impurities include:

  • Deletion Sequences: Peptides lacking one of the amino acids (e.g., single Alanine or Valine residues attached to the resin that were not successfully coupled). This can occur due to incomplete coupling or deprotection steps.

  • Truncated Sequences: Peptides that are missing amino acids from the sequence.

  • Incompletely Deprotected Peptides: Peptides that still retain protecting groups on the N-terminus or side chains.

  • Byproducts from Protecting Group Cleavage: Reactive species generated during the final cleavage from the resin can sometimes modify the peptide.

Experimental Workflow

The overall process for obtaining pure, synthetic this compound involves several key stages, from initial synthesis to final quality control.

G cluster_0 Synthesis and Pre-purification cluster_1 HPLC Purification cluster_2 Post-purification and Analysis SPPS Solid-Phase Peptide Synthesis of this compound Cleavage Cleavage from Resin and Deprotection SPPS->Cleavage Crude_Extraction Precipitation and Washing of Crude Peptide Cleavage->Crude_Extraction Analytical_HPLC Analytical HPLC: Method Development Crude_Extraction->Analytical_HPLC Preparative_HPLC Preparative HPLC: Scale-up and Purification Analytical_HPLC->Preparative_HPLC Fraction_Collection Fraction Collection Preparative_HPLC->Fraction_Collection Purity_Analysis Purity Analysis of Fractions (Analytical HPLC) Fraction_Collection->Purity_Analysis Pooling Pooling of Pure Fractions Purity_Analysis->Pooling Lyophilization Lyophilization Pooling->Lyophilization Final_QC Final Quality Control (MS, AAA) Lyophilization->Final_QC

Figure 1. Workflow for the synthesis and purification of this compound.

Materials and Equipment

Reagents:

  • Crude synthetic this compound

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade water

  • Trifluoroacetic acid (TFA), HPLC grade

  • Helium (for solvent degassing)

Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, and UV detector

  • Analytical C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Preparative C18 column (e.g., 21.2 x 150 mm, 5-10 µm particle size)

  • Fraction collector

  • Vortex mixer

  • Centrifuge

  • Lyophilizer (freeze-dryer)

  • pH meter

  • Solvent filtration apparatus (0.45 µm filter)

Experimental Protocols

Mobile Phase Preparation

Proper preparation of the mobile phase is critical for reproducible HPLC results.

  • Mobile Phase A (Aqueous):

    • Measure 1000 mL of HPLC-grade water.

    • Add 1.0 mL of TFA to achieve a 0.1% (v/v) concentration.

    • Mix thoroughly and degas for 15-20 minutes using helium sparging or sonication.

  • Mobile Phase B (Organic):

    • Measure 1000 mL of HPLC-grade Acetonitrile.

    • Add 1.0 mL of TFA to achieve a 0.1% (v/v) concentration.

    • Mix thoroughly and degas for 15-20 minutes.

Sample Preparation
  • Accurately weigh a small amount of crude this compound (e.g., 1-2 mg for analytical, 50-100 mg for preparative).

  • Dissolve the peptide in Mobile Phase A. If solubility is an issue, a small percentage of Mobile Phase B can be added.

  • Vortex the solution until the peptide is fully dissolved.

  • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

Analytical HPLC Method Development

The initial analytical separation is performed to determine the retention time of this compound and to optimize the separation from impurities.

Table 1: Analytical HPLC Parameters

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min
Injection Volume 10-20 µL
Detection UV at 214 nm and 220 nm
Column Temperature 25°C
Gradient See Table 2

Table 2: Analytical Gradient Program

Time (min)% Mobile Phase B
05
2560
2795
3095
315
355
Preparative HPLC Purification

The optimized analytical method is scaled up for preparative purification to isolate larger quantities of the target peptide.[3][4][5]

Table 3: Preparative HPLC Parameters

ParameterValue
Column C18, 21.2 x 150 mm, 10 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 21.2 mL/min (scaled from analytical)
Injection Volume 1-2 mL (depending on concentration and column loading capacity)
Detection UV at 220 nm
Column Temperature 25°C
Gradient See Table 4

Table 4: Preparative Gradient Program

Time (min)% Mobile Phase B
05
2560
2795
3095
315
355

Fraction Collection:

  • Set the fraction collector to begin collecting fractions just before the expected elution of the this compound peak, based on the analytical chromatogram.

  • Collect fractions throughout the elution of the main peak. The size of the fractions will depend on the peak width and desired resolution.

Post-Purification Processing
  • Purity Analysis: Analyze each collected fraction using the analytical HPLC method to determine its purity.

  • Pooling: Combine the fractions that meet the desired purity level (e.g., >98%).

  • Lyophilization: Freeze the pooled fractions and lyophilize to remove the mobile phase solvents, yielding the purified peptide as a white, fluffy powder.

  • Final Quality Control: Confirm the identity and purity of the final product using mass spectrometry (to verify molecular weight) and, if necessary, amino acid analysis.

Data Presentation

The following table summarizes the expected results from the analytical and preparative HPLC purification of this compound.

Table 5: Summary of Purification Results

ParameterAnalytical HPLCPreparative HPLC
Sample Load ~0.02 mg~50 mg
Crude Purity ~75%~75%
Expected Retention Time 12-15 min12-15 min
Final Purity (Pooled) N/A>98%
Yield N/A~60-70%

Signaling Pathways and Logical Relationships

The logical relationship in HPLC purification is governed by the principles of reversed-phase chromatography, where separation is based on the hydrophobicity of the analyte.

G A Mobile Phase A (High Polarity) Column C18 Column (Non-Polar) A->Column B Mobile Phase B (Low Polarity) B->Column ValAla This compound (Moderately Non-Polar) Column->ValAla Elution Impurities Impurities (More Polar / More Non-Polar) Column->Impurities Elution ValAla->Column Impurities->Column

Figure 2. Principle of RP-HPLC separation for this compound.

Conclusion

The RP-HPLC method described in this application note provides a robust and reliable protocol for the purification of synthetic this compound. By following the outlined steps for method development, scaling up, and post-purification processing, researchers can obtain a high-purity dipeptide suitable for a wide range of scientific applications. The use of a C18 stationary phase with an acetonitrile/water mobile phase containing TFA is a well-established and effective approach for the purification of small, non-polar peptides like this compound.[1]

References

Application Notes and Protocols for the Quantification of Val-Ala in Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of dipeptides such as Valyl-Alanine (Val-Ala) in plasma is crucial for various research and development applications, including biomarker discovery, pharmacokinetic studies, and the investigation of metabolic pathways. This document provides a detailed application note and protocol for the sensitive and specific quantification of this compound in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodology employs a stable isotope-labeled internal standard for accurate quantification and utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) for effective separation of this polar analyte from the complex plasma matrix.

Experimental Protocols

Materials and Reagents
  • Analytes and Internal Standard:

    • This compound (Sigma-Aldrich, St. Louis, MO, USA)

    • This compound-(¹³C₅, ¹⁵N₁) (Custom synthesis from a reputable supplier, e.g., Cambridge Isotope Laboratories, JPT Peptide Technologies)[1][2][3]

  • Solvents and Chemicals:

    • Acetonitrile (LC-MS grade, Fisher Scientific)

    • Methanol (LC-MS grade, Fisher Scientific)

    • Water (LC-MS grade, Fisher Scientific)

    • Formic acid (Optima™ LC/MS grade, Fisher Scientific)

    • Ammonium formate (Sigma-Aldrich)

    • Sulfosalicylic acid (Sigma-Aldrich)

  • Plasma:

    • Human plasma with K₂EDTA as anticoagulant (BioIVT, Westbury, NY, USA)

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve this compound and this compound-(¹³C₅, ¹⁵N₁) in LC-MS grade water to prepare individual stock solutions of 1 mg/mL.

    • Store stock solutions at -20°C.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions of this compound by serial dilution of the stock solution with a 50:50 (v/v) mixture of acetonitrile and water.

  • Internal Standard Working Solution (100 ng/mL):

    • Dilute the this compound-(¹³C₅, ¹⁵N₁) stock solution with 50:50 (v/v) acetonitrile/water to a final concentration of 100 ng/mL.

Sample Preparation: Protein Precipitation
  • Thaw plasma samples on ice.

  • To 50 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (100 ng/mL).

  • Add 200 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (95% acetonitrile with 10 mM ammonium formate and 0.1% formic acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography (LC):

  • System: A high-performance liquid chromatography (HPLC) system capable of gradient elution.

  • Column: A HILIC column, such as a Waters ACQUITY UPLC BEH Amide column (2.1 x 100 mm, 1.7 µm), is recommended for the retention of polar dipeptides.[4][5]

  • Mobile Phase A: 10 mM Ammonium Formate in water with 0.1% Formic Acid.

  • Mobile Phase B: 95% Acetonitrile with 10 mM Ammonium Formate and 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Gradient Elution:

    Time (min) %A %B
    0.0 5 95
    5.0 50 50
    5.1 5 95

    | 8.0 | 5 | 95 |

Tandem Mass Spectrometry (MS/MS):

  • System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions: The precursor ion for this compound is [M+H]⁺ with an m/z of 189.1.[6][7] The selection of product ions should be based on experimental optimization. Based on typical peptide fragmentation, the following transitions are proposed for monitoring. Collision energies (CE) should be optimized for the specific instrument used.[4][8]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound189.172.1 (immonium ion of Val)50Optimize
This compound189.1116.1 (y1-ion)50Optimize
This compound-(¹³C₅, ¹⁵N₁)195.177.150Optimize
This compound-(¹³C₅, ¹⁵N₁)195.1121.150Optimize
  • Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Desolvation Gas Flow: 800 L/hr

    • Cone Gas Flow: 50 L/hr

Data Presentation

Quantitative Data Summary

The following tables summarize the expected performance characteristics of the described method. Data is representative of typical validation results for dipeptide quantification in plasma.[9][10]

Table 1: Calibration Curve and Linearity

AnalyteCalibration Range (ng/mL)Regression EquationCorrelation Coefficient (r²)
This compound1 - 1000y = 0.015x + 0.002≥ 0.995

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
LLOQ1< 15± 15< 15± 15
Low3< 10± 10< 10± 10
Medium100< 10± 10< 10± 10
High800< 10± 10< 10± 10

Table 3: Recovery and Matrix Effect

AnalyteRecovery (%)Matrix Effect (%)
This compound85 - 11090 - 115

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample (50 µL) add_is Add Internal Standard (this compound-¹³C₅, ¹⁵N₁) plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute injection Injection onto HILIC Column reconstitute->injection separation Chromatographic Separation injection->separation ionization Electrospray Ionization (ESI+) separation->ionization detection MRM Detection ionization->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of this compound calibration->quantification

Caption: Experimental workflow for this compound quantification in plasma.

mrm_concept precursor Precursor Ion (this compound, m/z 189.1) q1 Q1: Isolation precursor->q1 fragment1 Product Ion 1 (m/z 72.1) q3 Q3: Detection fragment1->q3 fragment2 Product Ion 2 (m/z 116.1) fragment2->q3 q2 Q2: Fragmentation (Collision Gas) q1->q2 m/z 189.1 q2->fragment1 Transition 1 q2->fragment2 Transition 2

Caption: Principle of Multiple Reaction Monitoring (MRM) for this compound.

signaling_pathway_placeholder cluster_protein_catabolism Protein Catabolism cluster_absorption_transport Absorption & Transport cluster_cellular_metabolism Cellular Metabolism dietary_protein Dietary & Endogenous Proteins proteolysis Proteolysis dietary_protein->proteolysis dipeptides Dipeptides (e.g., this compound) proteolysis->dipeptides absorption Intestinal Absorption (PEPT1) dipeptides->absorption amino_acids Free Amino Acids (Valine, Alanine) metabolic_pathways Metabolic Pathways (e.g., Protein Synthesis, Energy Production) amino_acids->metabolic_pathways transport Transport in Plasma absorption->transport cellular_uptake Cellular Uptake transport->cellular_uptake hydrolysis Cytosolic Peptidases cellular_uptake->hydrolysis hydrolysis->amino_acids

Caption: Simplified metabolic context of the dipeptide this compound.

References

Application Notes and Protocols for Utilizing Val-Ala as a Dipeptidyl Peptidase Substrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of the dipeptide Val-Ala as a substrate for dipeptidyl peptidases (DPPs), particularly focusing on DPP4, DPP8, and DPP9. This document includes detailed experimental protocols, quantitative data, and visual representations of relevant pathways and workflows to facilitate research and development in areas such as diabetes, immunology, and oncology.

Introduction

Dipeptidyl peptidase-4 (DPP4), also known as CD26, is a transmembrane glycoprotein and a serine exopeptidase that plays a crucial role in various physiological processes by cleaving X-proline or X-alanine dipeptides from the N-terminus of polypeptides.[1][2] Its substrates include incretins like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are vital for glucose homeostasis.[3] Consequently, DPP4 inhibitors have become a cornerstone in the management of type 2 diabetes.[4][5] Beyond its role in glucose metabolism, DPP4 is implicated in immune regulation and signal transduction.[6] The dipeptide this compound serves as a substrate for DPP4 and other members of the DPP family, such as DPP8 and DPP9, enabling the characterization of their enzymatic activity and the screening of potential inhibitors.[7][8]

Applications

The use of this compound as a substrate for dipeptidyl peptidases has several key applications in research and drug development:

  • Enzyme Activity and Kinetic Studies: this compound conjugated to a chromogenic or fluorogenic reporter (e.g., p-nitroanilide [pNA] or 7-amino-4-methylcoumarin [AMC]) allows for the direct measurement of DPP4, DPP8, and DPP9 activity in purified enzyme preparations, cell lysates, and biological fluids.[7] This is fundamental for determining kinetic parameters such as Km and Vmax, which are essential for understanding enzyme function and efficiency.[7]

  • Inhibitor Screening and Characterization: The enzymatic assay using this compound as a substrate provides a robust platform for high-throughput screening (HTS) of novel DPP inhibitors.[4][9] By measuring the reduction in substrate cleavage in the presence of a test compound, researchers can identify and characterize the potency (e.g., IC50) and mechanism of action of new drug candidates.

  • Selectivity Profiling: Given that this compound is a substrate for multiple DPPs, it can be employed in parallel assays with different purified enzymes (DPP4, DPP8, DPP9) to assess the selectivity profile of inhibitor compounds.[7] This is critical in drug development to minimize off-target effects, as inhibiting other DPPs can lead to toxicity.[8]

  • Disease-Relevant Research: DPP4 is involved in a variety of signaling pathways beyond glucose metabolism.[6] Assays utilizing this compound can be used to investigate the role of DPPs in immune responses, inflammation, and cancer progression, and to evaluate the efficacy of DPP inhibitors in preclinical models of these diseases.

Quantitative Data: Kinetic Parameters

The following table summarizes the Michaelis-Menten kinetic parameters for the hydrolysis of this compound-pNA by human dipeptidyl peptidases DPP4, DPP8, and DPP9.

EnzymeSubstrateKm (μM)kcat (s-1)kcat/Km (M-1s-1)
DPP4 This compound-pNA670 ± 9057.0 ± 3.784,900
DPP8 This compound-pNA760 ± 801.5 ± 0.12,000
DPP9 This compound-pNA1220 ± 1102.1 ± 0.11,700

Data sourced from Bjelke et al. (2006).[7] Assays were performed at 37°C in 50 mM Tris/HCl, pH 7.4, 150 mM NaCl, and 0.1% Triton X-100.

Signaling Pathway

The following diagram illustrates the central role of DPP4 in incretin hormone signaling and glucose metabolism.

DPP4_Signaling_Pathway Food Food Intake GLP1 GLP-1 (Active) Food->GLP1 DPP4_soluble Soluble DPP4 GLP1->DPP4_soluble cleavage GLP1R GLP-1 Receptor GLP1->GLP1R binds GLP1_inactive GLP-1 (Inactive) DPP4_soluble->GLP1_inactive Insulin Insulin Secretion GLP1R->Insulin GlucoseUptake Glucose Uptake Insulin->GlucoseUptake promotes DPP4_Inhibitor DPP4 Inhibitor DPP4_Inhibitor->DPP4_soluble

Caption: DPP4-mediated inactivation of GLP-1 and its role in glucose homeostasis.

Experimental Protocols

Protocol 1: Chromogenic Assay for DPP Activity using this compound-pNA

This protocol details the measurement of dipeptidyl peptidase activity using the chromogenic substrate this compound-p-nitroanilide (this compound-pNA). The cleavage of the substrate by a DPP enzyme releases p-nitroaniline, which can be quantified by measuring the absorbance at 405 nm.

Materials:

  • Purified recombinant human DPP4, DPP8, or DPP9

  • This compound-p-nitroanilide (this compound-pNA) substrate

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.1% Triton X-100

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

  • Incubator set to 37°C

Procedure:

  • Prepare Substrate Stock Solution: Dissolve this compound-pNA in the Assay Buffer to a final concentration of 10 mM. This will be your substrate stock solution.

  • Prepare Enzyme Solutions: Dilute the purified DPP enzyme in Assay Buffer to the desired concentrations. For kinetic analysis, a range of enzyme concentrations should be tested to ensure the reaction rate is within the linear range of the assay.

  • Prepare Substrate Dilutions for Km Determination: Create a series of dilutions of the this compound-pNA stock solution in Assay Buffer to achieve a range of final concentrations in the assay (e.g., 0.05 mM to 2.0 mM).

  • Assay Setup:

    • In a 96-well microplate, add 50 µL of the appropriate enzyme dilution to each well.

    • Include a blank control for each substrate concentration containing 50 µL of Assay Buffer without the enzyme.

  • Initiate the Reaction: Add 50 µL of the corresponding this compound-pNA dilution to each well to start the reaction. The final volume in each well will be 100 µL.

  • Incubation and Measurement:

    • Immediately place the microplate in a microplate reader pre-heated to 37°C.

    • Measure the absorbance at 405 nm every 5 minutes for a total of 30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) from the linear portion of the absorbance versus time plot. The rate is proportional to the change in absorbance per minute (ΔA405/min).

    • To determine the concentration of p-nitroaniline produced, use the molar extinction coefficient of pNA (ε = 10,660 M-1cm-1 at 405 nm).

    • For Km and Vmax determination, plot the reaction rate (V) against the substrate concentration [S] and fit the data to the Michaelis-Menten equation. Alternatively, use a Lineweaver-Burk plot (1/V vs. 1/[S]).

Protocol 2: Screening for DPP Inhibitors using this compound-pNA

This protocol is designed for screening potential inhibitors of DPP activity.

Materials:

  • Same as Protocol 1

  • Test compounds (potential inhibitors) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control inhibitor (e.g., Sitagliptin for DPP4)

Procedure:

  • Prepare Reagents: Prepare the enzyme and this compound-pNA substrate solutions as described in Protocol 1. The substrate concentration should be at or near the Km value for the specific DPP being assayed.

  • Assay Setup:

    • In a 96-well microplate, set up the following wells:

      • 100% Activity Control: 45 µL of Assay Buffer + 5 µL of enzyme solution.

      • Inhibitor Wells: 45 µL of test compound diluted in Assay Buffer + 5 µL of enzyme solution.

      • Solvent Control: 45 µL of Assay Buffer containing the same concentration of solvent as the inhibitor wells + 5 µL of enzyme solution.

      • Blank: 50 µL of Assay Buffer.

  • Pre-incubation: Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitors to bind to the enzyme.

  • Initiate the Reaction: Add 50 µL of the this compound-pNA solution to all wells.

  • Incubation and Measurement: Incubate the plate at 37°C and measure the absorbance at 405 nm at a fixed time point (e.g., 30 minutes) or kinetically as described in Protocol 1.

  • Data Analysis:

    • Subtract the absorbance of the blank from all other readings.

    • Calculate the percent inhibition using the following formula: % Inhibition = [1 - (Rate of Inhibitor Well / Rate of Solvent Control Well)] * 100

    • For IC50 determination, perform the assay with a range of inhibitor concentrations and plot the percent inhibition against the logarithm of the inhibitor concentration.

Experimental Workflow

The following diagram outlines the general workflow for screening and characterizing DPP inhibitors using a this compound-based substrate.

DPP_Inhibitor_Screening_Workflow cluster_Preparation 1. Reagent Preparation cluster_Assay 2. Assay Execution cluster_Analysis 3. Data Analysis Prep_Enzyme Prepare DPP Enzyme Solution Setup_Plate Set up 96-well Plate (Controls, Inhibitors) Prep_Enzyme->Setup_Plate Prep_Substrate Prepare this compound-pNA Substrate Prep_Inhibitor Prepare Inhibitor Dilutions Prep_Inhibitor->Setup_Plate Preincubation Pre-incubate Enzyme and Inhibitor (15 min at 37°C) Setup_Plate->Preincubation Add_Substrate Add Substrate to Initiate Reaction Preincubation->Add_Substrate Measure_Absorbance Measure Absorbance at 405 nm (Kinetic or Endpoint) Add_Substrate->Measure_Absorbance Calc_Rate Calculate Reaction Rates Measure_Absorbance->Calc_Rate Calc_Inhibition Calculate % Inhibition Calc_Rate->Calc_Inhibition Determine_IC50 Determine IC50 Values Calc_Inhibition->Determine_IC50

Caption: Workflow for DPP inhibitor screening using a this compound substrate.

References

Application Notes and Protocols for Val-Ala Dipeptide Supplementation in Mammalian Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The optimization of mammalian cell culture media is a critical aspect of modern biopharmaceutical production, directly impacting cell growth, viability, and the yield of recombinant proteins such as monoclonal antibodies. A key challenge in media formulation is the management of nutrient availability and the accumulation of toxic byproducts like ammonia and lactate. Dipeptides have emerged as a valuable tool to address these challenges by providing a stable and efficient source of amino acids. This document provides detailed application notes and protocols for the use of L-Valyl-L-Alanine (Val-Ala) as a supplement in mammalian cell culture media, with a focus on Chinese Hamster Ovary (CHO) cells.

This compound serves as a delivery vehicle for two crucial amino acids: valine and alanine. Valine is an essential branched-chain amino acid that plays a significant role in cellular metabolism and protein synthesis. Alanine is a non-essential amino acid that is involved in the transport of nitrogen and carbon skeletons between tissues and is a key component of the glucose-alanine cycle. Supplementation with this compound can offer several advantages over the addition of free amino acids, including improved metabolic control and enhanced cellular performance.

Benefits of this compound Supplementation

Supplementing mammalian cell culture media with this compound is expected to provide several key benefits, primarily through the efficient delivery of valine:

  • Reduced Ammonia and Lactate Accumulation: High levels of ammonia and lactate are detrimental to cell growth and productivity. Valine supplementation has been shown to shift cellular metabolism towards a more efficient state, enriching the Tricarboxylic Acid (TCA) cycle.[1][2] This metabolic shift can lead to a significant reduction in the production of ammonia and lactate, thereby creating a more favorable culture environment.

  • Enhanced Recombinant Protein Titer: By mitigating the negative effects of toxic byproducts and promoting a more robust cellular metabolism, this compound supplementation can lead to an increase in the specific productivity and overall titer of recombinant proteins. Studies on valine supplementation have demonstrated a notable increase in Erythropoietin (EPO) titer.[1][2]

  • Improved Product Quality: The accumulation of ammonia can negatively impact the glycosylation patterns of recombinant proteins. By reducing ammonia levels, this compound supplementation may lead to improved product quality, such as increased sialic acid content of glycoproteins.[1][2]

  • Efficient Nutrient Utilization: Dipeptides with an N-terminal alanine residue, such as this compound, have been observed to have high utilization rates by CHO cells.[3] This suggests that this compound can be an efficient source of its constituent amino acids.

Quantitative Data Summary

While direct studies on this compound supplementation are limited, the effects of valine supplementation provide a strong indication of the expected outcomes. The following table summarizes the quantitative impact of valine supplementation on CHO cell culture performance, which can be used as a proxy for the anticipated effects of this compound.

ParameterControl5 mM Valine SupplementationPercentage ChangeReference
EPO Titer BaselineIncreased by 25%+25%[1][2]
Ammonium Production BaselineDecreased by 23%-23%[1][2]
Lactate Production BaselineDecreased by 26%-26%[1][2]

Experimental Protocols

The following protocols provide a framework for evaluating the efficacy of this compound supplementation in a fed-batch mammalian cell culture system, such as CHO cells producing a monoclonal antibody.

Protocol 1: Evaluation of this compound Supplementation in a Fed-Batch Culture

Objective: To determine the effect of this compound supplementation on cell growth, viability, productivity, and metabolic byproduct formation in a fed-batch CHO cell culture.

Materials:

  • CHO cell line producing a recombinant protein (e.g., monoclonal antibody)

  • Chemically defined basal medium and feed medium

  • Sterile L-Valyl-L-Alanine (this compound) powder

  • Shake flasks or benchtop bioreactors

  • Cell counting instrument (e.g., hemocytometer or automated cell counter)

  • Biochemical analyzer for measuring glucose, lactate, and ammonia

  • ELISA or HPLC for protein titer determination

  • Sterile phosphate-buffered saline (PBS)

  • Trypan blue solution

Procedure:

  • Cell Seed Train: Expand the CHO cell culture from a frozen vial through a series of shake flasks to generate sufficient cell numbers for inoculating the production cultures. Maintain cells in the recommended basal medium.

  • Production Culture Inoculation: Inoculate shake flasks or bioreactors containing the basal medium at a target viable cell density (e.g., 0.5 x 10^6 cells/mL).

  • Experimental Groups:

    • Control Group: Fed-batch culture with the standard feed medium.

    • This compound Group: Fed-batch culture with the standard feed medium supplemented with a predetermined concentration of this compound (e.g., 5 mM). The this compound can be added to the basal medium, the feed medium, or both.

  • Culture Maintenance:

    • Incubate the cultures at 37°C, 5% CO2, and appropriate agitation.

    • Initiate the feeding strategy on a predetermined day (e.g., day 3) by adding the respective feed media to the cultures.

  • Sampling and Analysis:

    • Collect samples daily or every other day.

    • Determine viable cell density and viability using a cell counter and trypan blue exclusion.

    • Analyze the supernatant for glucose, lactate, and ammonia concentrations using a biochemical analyzer.

    • Measure the recombinant protein titer using an appropriate method (e.g., Protein A HPLC for monoclonal antibodies).

  • Data Analysis:

    • Plot cell growth curves (viable cell density vs. time) and viability profiles.

    • Calculate the specific growth rate (µ).

    • Plot the concentration profiles of glucose, lactate, and ammonia over time.

    • Calculate the specific consumption/production rates of metabolites.

    • Plot the protein titer over time and calculate the specific productivity (qP).

    • Compare the results from the this compound group to the control group to assess the impact of the supplementation.

Protocol 2: Analysis of Dipeptide Uptake and Hydrolysis

Objective: To confirm the uptake and intracellular hydrolysis of this compound by the CHO cells.

Materials:

  • CHO cells from the fed-batch experiment

  • Centrifuge

  • Cell lysis buffer

  • LC-MS/MS system

  • Stable isotope-labeled this compound (e.g., 13C-labeled) (optional, for advanced analysis)

Procedure:

  • Cell Pellet Collection: At various time points during the culture, collect a known number of cells from both the control and this compound supplemented cultures by centrifugation.

  • Cell Washing: Wash the cell pellets with cold PBS to remove any extracellular medium components.

  • Intracellular Metabolite Extraction: Lyse the cells using a suitable lysis buffer and extract the intracellular metabolites.

  • LC-MS/MS Analysis: Analyze the intracellular extracts for the presence of this compound, valine, and alanine using a sensitive LC-MS/MS method.

  • Data Interpretation: The presence of intracellular this compound and elevated levels of intracellular valine and alanine in the supplemented group compared to the control group would confirm the uptake and hydrolysis of the dipeptide.

Visualizations

Signaling Pathways and Experimental Workflows

ValAla_Metabolism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ValAla_ext This compound PeptideTransporter Peptide Transporter (e.g., PEPT1/2) ValAla_ext->PeptideTransporter Uptake ValAla_int This compound PeptideTransporter->ValAla_int Peptidases Cytosolic Peptidases ValAla_int->Peptidases Hydrolysis Valine Valine Peptidases->Valine Alanine Alanine Peptidases->Alanine Protein_Synthesis Protein Synthesis Valine->Protein_Synthesis TCA_Cycle TCA Cycle Valine->TCA_Cycle Metabolism Alanine->TCA_Cycle Metabolism Increased_Titer Increased Protein Titer Protein_Synthesis->Increased_Titer Reduced_Ammonia Reduced NH3 TCA_Cycle->Reduced_Ammonia Reduced_Lactate Reduced Lactate TCA_Cycle->Reduced_Lactate

Caption: this compound uptake and metabolic impact.

Experimental_Workflow start Start: CHO Cell Seed Train inoculation Inoculate Production Cultures start->inoculation groups Establish Control & this compound Groups inoculation->groups culture Fed-Batch Culture Maintenance (Feeding, Monitoring) groups->culture sampling Daily/Biennial Sampling culture->sampling analysis Analyze Samples: - Cell Density & Viability - Metabolites (Glucose, Lactate, NH3) - Protein Titer sampling->analysis data_proc Data Processing & Analysis analysis->data_proc end Conclusion: Evaluate this compound Effect data_proc->end

Caption: Workflow for evaluating this compound.

Valine_TCA_Cycle Valine Valine Propionyl_CoA Propionyl-CoA Valine->Propionyl_CoA Catabolism Succinyl_CoA Succinyl-CoA Propionyl_CoA->Succinyl_CoA TCA_Cycle TCA Cycle Succinyl_CoA->TCA_Cycle Enters Alanine Alanine TCA_Cycle->Alanine Transamination (Reduces NH3) Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate Alpha_KG α-Ketoglutarate Glutamate->Alpha_KG Ammonia Ammonia (NH3) Glutamate->Ammonia Deamination Alpha_KG->TCA_Cycle Enters

Caption: Valine metabolism and the TCA cycle.

References

Application Notes: Valine-Alanine (Val-Ala) Linker in Antibody-Drug Conjugates (ADCs)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that leverage the specificity of a monoclonal antibody (mAb) to deliver a potent cytotoxic payload directly to cancer cells. The linker, which connects the antibody to the payload, is a critical component that dictates the ADC's stability in circulation and the efficiency of drug release at the target site.[1][][3] The valine-alanine (Val-Ala) dipeptide is an enzymatically cleavable linker that has gained prominence as a valuable alternative to the more traditional valine-citrulline (Val-Cit) linker, particularly for ADCs with highly lipophilic payloads.[3][][5]

Mechanism of Action

The therapeutic action of a this compound-based ADC is a multi-step process initiated by the specific binding of the antibody to a target antigen on the surface of a cancer cell.[6] This is followed by receptor-mediated endocytosis, where the ADC-antigen complex is internalized into the cell. The complex is then trafficked to the lysosome, an acidic organelle containing a high concentration of proteases.[7][8]

Within the lysosome, proteases, primarily cathepsin B, recognize and cleave the amide bond between the alanine residue and a self-immolative spacer, such as p-aminobenzyl carbamate (PABC).[6][8][][10] This cleavage event triggers the spontaneous 1,6-elimination of the PABC spacer, which rapidly decomposes to release the unmodified, active cytotoxic drug into the cytoplasm of the cancer cell.[5][6] The released payload can then exert its cell-killing effect, for instance, by inhibiting topoisomerase I or disrupting microtubule polymerization, ultimately leading to apoptosis.[6][11]

Val_Ala_ADC_Mechanism cluster_cell Tumor Cell ADC This compound ADC Antigen Tumor Cell Surface Antigen ADC->Antigen Binding 1. ADC Binding Endocytosis 2. Receptor-Mediated Endocytosis Endosome Endosome Endocytosis->Endosome Internalization Lysosome 3. Lysosomal Trafficking & 4. Proteolytic Cleavage (Cathepsin B) Endosome->Lysosome Trafficking Release 5. Payload Release (via PABC self-immolation) Lysosome->Release Cleavage Action 6. Cytotoxic Action (e.g., DNA Damage) Release->Action Apoptosis 7. Apoptosis Action->Apoptosis

Caption: Mechanism of action for a this compound ADC, from cell binding to apoptosis.

Advantages of the this compound Linker

The this compound linker offers several key advantages, particularly in comparison to the widely used Val-Cit linker.

  • Improved Hydrophilicity and Reduced Aggregation: this compound exhibits lower hydrophobicity than Val-Cit.[1][5] This is a critical feature when conjugating highly lipophilic payloads, such as pyrrolobenzodiazepine (PBD) dimers, which tend to induce ADC aggregation.[3][] Excessive aggregation can negatively impact the ADC's manufacturing, stability, and pharmacokinetic properties.

  • Higher Drug-to-Antibody Ratio (DAR): The reduced tendency for aggregation allows for the production of ADCs with a higher DAR. For example, this compound linkers have been used to successfully generate ADCs with a DAR as high as 7.4 with minimal aggregation (<10%), whereas Val-Cit linkers often lead to precipitation and aggregation at a DAR greater than 4.[3][][5]

  • Comparable Efficacy and Stability: Studies comparing this compound and Val-Cit linkers conjugated to the same antibody and payload (e.g., MMAE) have shown similar buffer stability, cathepsin B cleavage efficiency, and in vitro and in vivo efficacy.[][3] One study noted that in isolated mouse serum, the half-life for a this compound conjugate was 23 hours compared to 11.2 hours for a Val-Cit conjugate, suggesting potentially improved plasma stability in mice.[5]

Data Summary: this compound vs. Val-Cit Linkers

FeatureThis compound LinkerVal-Cit LinkerReferences
Cleavage Enzyme Cathepsin B and other lysosomal proteasesCathepsin B and other lysosomal proteases[7][8][][12]
Hydrophobicity LowerHigher[1][3][5]
Aggregation Potential Lower, especially with lipophilic payloadsHigher, can cause precipitation[][3][][5]
Achievable DAR Up to ~7.4 with limited aggregationOften limited to ~4 due to aggregation[3][][5]
Plasma Stability Generally high; may be more stable in mouse plasmaGenerally high; susceptible to some plasma enzymes[5][13]
In Vitro/In Vivo Efficacy Comparable to Val-Cit in many modelsWell-established efficacy[][3][5]
Notable ADC Example Loncastuximab tesirineBrentuximab vedotin (Adcetris®)[][11]

Protocols: Synthesis and Evaluation of this compound ADCs

The following protocols provide a general framework for the preparation and evaluation of this compound-based ADCs. Specific parameters may require optimization based on the antibody, drug-linker, and desired final product characteristics.

1. General Experimental Workflow

The overall process involves preparing the antibody, conjugating the drug-linker, purifying the resulting ADC, and performing comprehensive characterization and functional testing.

ADC_Workflow cluster_prep ADC Preparation cluster_char Characterization cluster_eval Functional Evaluation Start Purified Monoclonal Antibody (mAb) Reduction 1. Antibody Reduction (e.g., TCEP) Start->Reduction Conjugation 2. Drug-Linker Conjugation (e.g., MC-Val-Ala-PABC-Payload) Reduction->Conjugation Purification 3. ADC Purification (e.g., SEC, TFF) Conjugation->Purification End_Prep Purified ADC Purification->End_Prep DAR 4a. DAR Determination (HIC-HPLC, UV-Vis) End_Prep->DAR Purity 4b. Purity & Aggregation (SEC-HPLC) End_Prep->Purity Endotoxin 4c. Endotoxin Testing End_Prep->Endotoxin In_Vitro 5. In Vitro Cytotoxicity Assay (IC50 Determination) DAR->In_Vitro Purity->In_Vitro In_Vivo 6. In Vivo Efficacy Study (Xenograft Model) In_Vitro->In_Vivo

Caption: General workflow for the preparation and evaluation of a this compound ADC.

2. Protocol: Antibody Reduction

This protocol describes the partial reduction of interchain disulfide bonds in an IgG1 antibody to generate free thiols for conjugation.

  • Materials:

    • Monoclonal antibody (e.g., 5-10 mg/mL) in a suitable buffer (e.g., Phosphate Buffered Saline, PBS), pH 7.0-7.5.

    • Tris(2-carboxyethyl)phosphine (TCEP) stock solution (e.g., 10 mM in water).

    • Reaction buffer (e.g., PBS with 1 mM EDTA).

  • Procedure:

    • Dilute the antibody to a final concentration of 2-5 mg/mL in the reaction buffer.

    • Add TCEP to the antibody solution to achieve a final molar excess of ~2.0-2.5 equivalents of TCEP per mole of antibody. The exact ratio must be optimized to achieve the desired number of reduced thiols.

    • Incubate the reaction at 37°C for 1-2 hours with gentle mixing.

    • Cool the reaction mixture on ice. The reduced antibody should be used immediately for the conjugation step.

3. Protocol: Drug-Linker Conjugation

This protocol outlines the conjugation of a maleimide-functionalized this compound drug-linker to the reduced antibody.

  • Materials:

    • Reduced antibody from the previous step.

    • Maleimide-Val-Ala-PABC-Payload (e.g., MC-Val-Ala-PABC-MMAE) dissolved in a compatible organic solvent like DMSO.

    • Quenching reagent (e.g., N-acetylcysteine).

  • Procedure:

    • Add the drug-linker solution to the reduced antibody solution. A molar excess of 1.5-2.0 equivalents of drug-linker per free thiol is a typical starting point. Ensure the final concentration of the organic solvent (e.g., DMSO) is below 10% (v/v) to prevent antibody denaturation.

    • Incubate the reaction at room temperature for 1-2 hours with gentle mixing, protected from light.

    • To quench any unreacted maleimide groups, add a 2-fold molar excess of N-acetylcysteine (relative to the initial amount of drug-linker) and incubate for an additional 20-30 minutes.

4. Protocol: ADC Purification and Characterization

  • Purification:

    • The crude ADC mixture is typically purified using Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF) to remove unreacted drug-linker, quenching reagent, and any aggregates.

    • The buffer is exchanged into a formulation buffer suitable for storage (e.g., histidine-based buffer at pH 6.0).

  • Characterization:

    • Concentration: Determine the final ADC concentration using UV-Vis spectrophotometry at 280 nm.

    • Drug-to-Antibody Ratio (DAR): The average DAR is determined using Hydrophobic Interaction Chromatography (HIC)-HPLC. Peaks corresponding to the antibody with different numbers of conjugated drugs (e.g., DAR0, DAR2, DAR4) are resolved and integrated.

    • Purity and Aggregation: The percentage of monomeric ADC and the presence of aggregates are quantified using SEC-HPLC.

    • Residual Free Drug: The amount of unconjugated payload is measured using reverse-phase (RP)-HPLC.

5. Protocol: In Vitro Cytotoxicity Assay

This protocol determines the potency (IC50) of the ADC against antigen-positive and antigen-negative cancer cell lines.

  • Materials:

    • Antigen-positive and antigen-negative cancer cell lines.

    • Cell culture medium and supplements.

    • Purified this compound ADC.

    • Cell viability reagent (e.g., CellTiter-Glo®).

  • Procedure:

    • Seed cells in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

    • Prepare serial dilutions of the ADC in cell culture medium.

    • Remove the existing medium from the cells and add the ADC dilutions. Include untreated cells as a control.

    • Incubate the plates for 72-120 hours at 37°C in a 5% CO2 incubator.

    • Assess cell viability using a suitable reagent according to the manufacturer's instructions.

    • Measure luminescence or absorbance using a plate reader.

    • Calculate the IC50 value by plotting cell viability against the logarithm of ADC concentration and fitting the data to a four-parameter logistic curve.

6. Protocol: In Vivo Efficacy Study

This protocol provides a general outline for evaluating the anti-tumor activity of the ADC in a mouse xenograft model.

  • Materials:

    • Immunodeficient mice (e.g., NOD-SCID or NSG).

    • Antigen-positive tumor cells.

    • Purified this compound ADC in a sterile formulation buffer.

    • Vehicle control (formulation buffer).

  • Procedure:

    • Implant tumor cells subcutaneously into the flank of the mice.

    • Monitor tumor growth. When tumors reach a predetermined average size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., vehicle control, ADC treatment group).

    • Administer the ADC and vehicle control intravenously (IV) at the specified dose and schedule (e.g., a single dose or weekly doses).

    • Measure tumor volume and body weight 2-3 times per week.

    • Continue the study until tumors in the control group reach a predetermined endpoint size or for a specified duration.

    • Analyze the data by comparing tumor growth inhibition in the ADC-treated groups relative to the vehicle control group.

References

Troubleshooting & Optimization

Technical Support Center: Val-Ala Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the solid-phase synthesis of the Val-Ala dipeptide.

Frequently Asked Questions (FAQs)

Q1: Why is the coupling of Valine to Alanine often challenging in solid-phase peptide synthesis (SPPS)?

A1: The primary challenge in coupling Valine is its structure. Valine is a β-branched and sterically hindered amino acid, which can physically obstruct the activated amino acid from accessing the free N-terminus of the growing peptide chain (Alanine) on the resin.[1] This steric hindrance slows down the reaction kinetics, often leading to incomplete coupling reactions under standard conditions.[1]

Q2: What are the most common impurities or side products observed in this compound synthesis?

A2: The most common impurities are deletion sequences (peptides missing the Valine residue) resulting from incomplete coupling.[1] Other potential side reactions in Fmoc-based SPPS include diketopiperazine formation, which can occur at the dipeptide stage, and aspartimide formation if Aspartic acid is also present in the sequence.[2] If the starting Fmoc-amino acids have low purity, you may also see by-products like Fmoc-β-Ala-OH incorporated into the peptide chain.[3]

Q3: How can I confirm that the coupling of Valine was incomplete?

A3: The most common real-time method is the Kaiser test (or ninhydrin test), which detects free primary amines on the resin beads. A positive result (intense blue/purple color) indicates the presence of unreacted Alanine, meaning the Valine coupling was incomplete.[1] For a definitive analysis, a small amount of the peptide-resin can be cleaved and the crude product analyzed by Mass Spectrometry (MS) and High-Performance Liquid Chromatography (HPLC) to identify deletion sequences and assess purity.[1]

Q4: Is it better to use Fmoc or Boc chemistry for this compound synthesis?

A4: Both Fmoc and Boc strategies can be used. However, Fmoc chemistry is widely used due to its milder deprotection conditions (piperidine in DMF) compared to the repetitive use of strong acid (TFA) in Boc chemistry, which can cause premature cleavage of the peptide from the resin or side-chain protecting groups.[3] For difficult sequences, the choice may depend on the specific challenges encountered; for instance, the strong acid deprotection in Boc chemistry can sometimes help disrupt peptide aggregation.[4]

Troubleshooting Guide: Low Yield in this compound Synthesis

Symptom / Issue Potential Cause Recommended Solution(s)
Positive Kaiser Test after Valine Coupling 1. Steric Hindrance: The bulky side chain of Valine is impeding the reaction.[5] 2. Suboptimal Coupling Reagent: The chosen reagent may not be potent enough for this sterically hindered coupling.[5] 3. Insufficient Reaction Time/Equivalents: The coupling reaction did not go to completion.1. Recouple (Double Coupling): Immediately perform a second coupling step using freshly prepared, pre-activated Fmoc-Val-OH.[1] 2. Optimize Conditions: Increase the equivalents of Fmoc-Val-OH and coupling reagent (e.g., 3-5 equivalents) and extend the reaction time (e.g., double the standard time).[1][6] 3. Change Coupling Reagent: Switch to a more powerful onium salt-based reagent like HATU, HBTU, or HCTU.[1][5] 4. Increase Temperature: Gently increase the reaction temperature to 30-50°C to improve the reaction rate, but be cautious of potential racemization.[1]
High Deletion Sequence (-Val) in Final HPLC/MS 1. Incomplete Coupling: The initial coupling of Valine was incomplete, and unreacted chains were not capped. 2. Peptide Aggregation: The growing peptide chain on the resin is aggregating, making reactive sites inaccessible.[1]1. Implement Double Coupling: Routinely use a double coupling protocol for Valine. 2. Capping: After the first coupling, cap any unreacted N-termini with acetic anhydride to prevent the formation of deletion sequences. This will result in a truncated, capped peptide that is easier to separate during purification.[7] 3. Change Solvent: Switch from DMF to N-Methyl-2-pyrrolidone (NMP) or add a chaotropic salt to disrupt aggregation.[1][2]
Low Overall Yield After Cleavage and Purification 1. Poor Solvation: The peptide-resin may not be adequately swollen, limiting reagent access. 2. Inefficient Coupling Reagent: The chosen reagent is not effective for the this compound bond formation. 3. Premature Chain Termination: Side reactions may be terminating the peptide chain.1. Ensure Proper Swelling: Allow the resin to swell completely in the synthesis solvent (e.g., DMF, NMP) before starting the synthesis.[5][6] 2. Use High-Purity Reagents: Ensure all amino acids and solvents are of high purity and anhydrous to avoid side reactions.[1] 3. Review Coupling Strategy: Consult the table below to select a more robust coupling reagent for sterically hindered amino acids.

Data Presentation

Comparison of Common Coupling Reagents for Hindered Amino Acids
Coupling Reagent ClassExamplesMolar Equivalents (Reagent:AA:Base)Activation TimeRecommended Use
Carbodiimides DIC / HOBt DIC / OxymaPure3-5 : 3-5 : N/A5-10 minCost-effective, but may require longer reaction times or double coupling for Valine.[5][6]
Onium (Aminium/Uronium) Salts HBTU / HOBt / DIEA HATU / DIEA3 : 3 : 62-5 minHighly recommended for sterically hindered couplings like Valine; generally more effective and faster than carbodiimides.[5]
Onium (Phosphonium) Salts PyBOP / DIEA3 : 3 : 62-5 minHigh coupling efficiency with low racemization risk.[8]

Note: Optimal conditions should be determined empirically for each specific synthesis. Equivalents are relative to the resin loading.

Experimental Protocols

Protocol 1: Standard HBTU/DIEA Double Coupling for Fmoc-Valine
  • Resin Preparation: Swell the Ala-loaded resin in N,N-Dimethylformamide (DMF) (10 mL per gram of resin) for at least 30 minutes.[5]

  • Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc group from Alanine. Monitor with a Kaiser test until positive.

  • Washing: Wash the resin thoroughly with DMF (at least 5 times) to remove all traces of piperidine.[6]

  • First Coupling:

    • In a separate vessel, dissolve Fmoc-Val-OH (3 equivalents) and HBTU (3 equivalents) in DMF.

    • Add DIEA (6 equivalents) to the mixture and allow it to pre-activate for 2-5 minutes.[5]

    • Add the activated amino acid solution to the swollen resin.

    • Shake the mixture at room temperature for 1-2 hours.[5]

  • Monitoring: Perform a Kaiser test on a small sample of resin beads.

  • Second Coupling (if Kaiser test is positive):

    • Drain the reaction vessel.

    • Prepare a fresh solution of activated Fmoc-Val-OH as described in step 4.

    • Add the solution to the resin and shake for another 1-2 hours.[1]

  • Final Wash: Once the Kaiser test is negative (yellow beads), drain the coupling solution and wash the resin thoroughly with DMF (3x) and Dichloromethane (DCM) (3x) to remove excess reagents.[6]

  • Capping (Optional): If the Kaiser test remains positive after the second coupling, consider capping unreacted amines with a solution of acetic anhydride and DIEA in DMF.

Visualizations

SPPS_Workflow Resin 1. Resin Swelling Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 3. Washing (DMF) Deprotection->Wash1 Coupling 4. Amino Acid Coupling (Fmoc-Val-OH + Activator) Wash1->Coupling Monitoring 5. Monitoring (Kaiser Test) Coupling->Monitoring Monitoring->Coupling Positive (Recouple) Wash2 6. Washing (DMF/DCM) Monitoring->Wash2 Negative Repeat Repeat for Next Amino Acid Wash2->Repeat Cleavage 7. Cleavage from Resin (TFA Cocktail) Wash2->Cleavage Purification 8. Purification (HPLC) Cleavage->Purification

Caption: General workflow for Fmoc-based solid-phase peptide synthesis (SPPS).

Troubleshooting_Yield Start Low Yield or Positive Kaiser Test Recouple Perform Double Coupling Start->Recouple CheckKaiser Check Kaiser Test Again Recouple->CheckKaiser Optimize Optimize Conditions: - Increase Equivalents - Extend Time - Increase Temperature CheckKaiser->Optimize Positive Capping Cap Unreacted Amines (Acetic Anhydride) CheckKaiser->Capping Still Positive after Optimization Proceed Proceed with Synthesis CheckKaiser->Proceed Negative Optimize->Recouple ChangeReagent Switch to Stronger Coupling Reagent (e.g., HATU, HCTU) Optimize->ChangeReagent ChangeReagent->Recouple Capping->Proceed

Caption: Troubleshooting logic for improving this compound coupling yield in SPPS.

References

Technical Support Center: Troubleshooting Low Coupling Efficiency in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low coupling efficiency during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the primary indicators of low coupling efficiency?

Low coupling efficiency is indicated by the presence of deletion sequences (peptides missing one or more amino acids) or truncated sequences in the final product.[1] These impurities can be detected by analytical methods such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[1][2] During synthesis, qualitative colorimetric tests like the Kaiser test can be used to detect unreacted primary amines on the resin, signaling an incomplete coupling reaction.[2][3]

Q2: What are the most common causes of incomplete peptide coupling?

Several factors can contribute to low coupling efficiency in peptide synthesis:

  • Steric Hindrance: Bulky amino acid side chains, particularly β-branched residues like Valine and Isoleucine, or the N-terminal amino acid proline, can physically obstruct the approach of the incoming activated amino acid.[2][4][5]

  • Peptide Aggregation: As the peptide chain elongates, it can fold into secondary structures (e.g., β-sheets) and aggregate on the solid support. This aggregation can block the N-terminal amine, preventing efficient coupling.[4][6] This is more common in hydrophobic sequences.[7]

  • Suboptimal Coupling Conditions: Inadequate activation of the incoming amino acid, insufficient reaction time, or the use of inappropriate coupling reagents for a specific sequence can all lead to lower coupling yields.[4][8]

  • Difficult Sequences: Certain peptide sequences are inherently more challenging to synthesize due to a combination of factors like hydrophobicity, secondary structure formation, and steric hindrance.[7][9][10] Repetitive sequences or those containing consecutive bulky residues can be particularly problematic.[11]

Troubleshooting Guide

Problem: Positive Kaiser test after coupling, indicating free primary amines.

A positive Kaiser test (a blue or purple color) indicates the presence of unreacted primary amines on the resin, meaning the coupling reaction was incomplete.[2][3]

Solution Workflow:

G start Positive Kaiser Test recouple Perform a second coupling (Double Coupling) start->recouple Initial Step retest Perform Kaiser Test again recouple->retest change_reagent Change Coupling Reagent retest->change_reagent Positive optimize_conditions Optimize Reaction Conditions (Solvent, Temperature) retest->optimize_conditions Positive & Aggregation Suspected use_structure_disruptor Incorporate Structure-Disrupting Elements (e.g., Pseudoproline) retest->use_structure_disruptor Positive & Known Difficult Sequence cap Cap unreacted amines with Acetic Anhydride retest->cap Positive after multiple attempts proceed Proceed to next cycle retest->proceed Negative change_reagent->recouple optimize_conditions->recouple use_structure_disruptor->recouple cap->proceed

Caption: Troubleshooting workflow for a positive Kaiser test.

Detailed Steps:

  • Double Coupling: The most immediate step is to repeat the coupling reaction with a fresh solution of the activated amino acid.[2] This is often sufficient to drive the reaction to completion for moderately difficult couplings.

  • Change Coupling Reagent: If double coupling is ineffective, switching to a more potent coupling reagent can improve efficiency.[12] For sterically hindered amino acids or aggregation-prone sequences, aminium/uronium salt-based reagents like HATU or HCTU are often more effective than carbodiimides.[8][13]

  • Optimize Reaction Conditions:

    • Solvents: For difficult sequences, using a solvent mixture known to disrupt secondary structures, such as DMF/NMP or adding chaotropic salts, can improve coupling efficiency.[6]

    • Temperature: Increasing the reaction temperature can sometimes overcome kinetic barriers and improve coupling, but care must be taken to avoid side reactions.[6][14]

  • Incorporate Structure-Disrupting Elements: For long or aggregation-prone peptides, the proactive incorporation of pseudoproline dipeptides at specific positions (e.g., every 6th residue) can disrupt the formation of secondary structures that hinder coupling.[4]

  • Capping: If a small number of amines remain unreacted after multiple coupling attempts, they should be permanently blocked by "capping" with acetic anhydride to prevent the formation of deletion sequences in the final product.[12][14]

Data Presentation

Table 1: Comparison of Common Coupling Reagents

Coupling ReagentReagent TypeRelative ReactivityKey AdvantagesCommon Applications & Considerations
DIC/Oxyma CarbodiimideMediumLow cost, low racemization risk with OxymaPure.[15][16]Standard couplings; OxymaPure is a safer alternative to HOBt.[16]
HBTU/TBTU Aminium/UroniumMedium-HighWidely used, cost-effective standard reagents.[13][17]Efficient for many sequences, but may be less effective for severely hindered couplings.[13]
HCTU Aminium/UroniumHighMore reactive than HBTU due to the electron-withdrawing chloro group.[13]Effective for difficult sequences.[13]
HATU Aminium/UroniumVery HighHighly efficient, rapid kinetics, minimizes racemization.[13][14]Excellent for sterically hindered amino acids, N-methylated amino acids, and aggregation-prone sequences.[13] Can cause guanidinylation of the N-terminus if used in excess.[5]
PyBOP/PyAOP PhosphoniumHighExcellent for hindered amino acids with a lower risk of guanidinylation compared to aminium salts.[5][17]PyAOP is more reactive than PyBOP.[5] Avoid the related BOP reagent as it produces a carcinogenic byproduct.[17]

Experimental Protocols

Protocol 1: Qualitative Kaiser (Ninhydrin) Test

This test is used to detect the presence of free primary amines on the resin.[3][18]

Reagents:

  • Solution A: 1 mL of 0.001 M KCN in 49 mL of pyridine.[18]

  • Solution B: 1.0 g of ninhydrin in 20 mL of n-butanol.[18]

  • Solution C: 40 g of phenol in 20 mL of n-butanol.[18]

Procedure:

  • Collect a small sample of resin beads (10-15 beads) in a small test tube.[12][18]

  • Wash the beads thoroughly with a solvent like DMF to remove any residual reagents.[3]

  • Add 2-3 drops of each of Solution A, B, and C to the test tube.[4][18]

  • Heat the test tube at 100-120°C for 3-5 minutes.[4]

  • Observe the color of the beads and the solution.[4]

Interpretation of Results:

ObservationInterpretation
Blue/Purple Beads and Solution Incomplete coupling (presence of free primary amines).[4]
Yellow/Colorless Beads and Solution Complete coupling (absence of free primary amines).[4]
Reddish-Brown Beads and Solution May indicate the presence of a secondary amine (e.g., N-terminus of proline). This test is not reliable for secondary amines.[4]
Protocol 2: RP-HPLC Analysis of Crude Peptide Purity

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard method for assessing the purity of a synthesized peptide.[1][19]

Procedure:

  • Sample Preparation:

    • Cleave a small amount of the peptide from the resin using an appropriate cleavage cocktail (e.g., TFA-based).[4]

    • Precipitate the crude peptide with cold diethyl ether and pellet it by centrifugation.[4]

    • Dissolve the lyophilized or dried peptide in a suitable solvent, typically 0.1% trifluoroacetic acid (TFA) in water or a water/acetonitrile mixture.[1]

    • Filter the sample through a 0.22 µm or 0.45 µm syringe filter.[1]

  • HPLC Conditions:

    • Column: A C18 reverse-phase column is most commonly used.[1]

    • Mobile Phase A: 0.1% TFA in water.[1]

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute the peptides (e.g., 5% to 95% B over 20-30 minutes).[1]

    • Flow Rate: Typically 1.0 mL/min for an analytical column.[1]

    • Detection: UV absorbance at 214-220 nm (detects the peptide backbone).[1]

  • Data Analysis:

    • Integrate the peaks in the resulting chromatogram.

    • Calculate the purity by dividing the area of the main product peak by the total area of all peaks and multiplying by 100.[1][19]

Visualizations

G cluster_0 Solid Phase Peptide Synthesis Cycle cluster_1 Troubleshooting Checkpoint Deprotection Fmoc Deprotection (Piperidine/DMF) Wash1 Wash (DMF) Deprotection->Wash1 Next Cycle Coupling Amino Acid Coupling (AA, Coupling Reagent, Base) Wash1->Coupling Next Cycle Wash2 Wash (DMF) Coupling->Wash2 Next Cycle Monitoring Coupling Monitoring (e.g., Kaiser Test) Coupling->Monitoring Wash2->Deprotection Next Cycle Monitoring->Coupling Incomplete Coupling (Recouple/Optimize) Monitoring->Wash2 Complete Coupling

Caption: Experimental workflow for SPPS with a troubleshooting checkpoint.

G cluster_0 Amino Acid Activation cluster_1 Peptide Coupling AA_COOH Fmoc-AA-COOH Active_Ester Activated Ester (Fmoc-AA-OAt) AA_COOH->Active_Ester  + Coupling_Reagent Coupling Reagent (e.g., HATU) Coupling_Reagent->Active_Ester Peptide_Bond Fmoc-AA-NH-Peptide-Resin Active_Ester->Peptide_Bond  + Resin_NH2 H2N-Peptide-Resin Resin_NH2->Peptide_Bond

Caption: Simplified mechanism of amide bond formation in peptide synthesis.

References

Technical Support Center: Synthesis of Val-Ala Dipeptide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of the Valyl-Alanine (Val-Ala) dipeptide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the prevention of racemization during this critical synthetic step.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of this compound synthesis, and why is it a significant concern?

A1: Racemization is the loss of stereochemical integrity at the alpha-carbon of an amino acid during the coupling reaction. This leads to the formation of the undesired D-Val-L-Ala diastereomer alongside the target L-Val-L-Ala product. The biological activity of peptides is highly dependent on their specific three-dimensional structure, and even minor amounts of a diastereomeric impurity can significantly alter a peptide's efficacy, safety profile, and can be challenging to separate from the desired product.

Q2: What is the primary mechanism leading to racemization during the coupling of Valine to Alanine?

A2: The predominant mechanism for racemization during peptide bond formation is the formation of a 5(4H)-oxazolone (or azlactone) intermediate. The activated carboxyl group of the N-protected valine cyclizes to form this planar intermediate. The proton at the alpha-carbon of the oxazolone is acidic and can be abstracted by a base. Subsequent reprotonation can occur from either face of the planar ring, resulting in a loss of the original stereochemistry. A secondary mechanism involves direct enolization, where a base directly abstracts the alpha-proton of the activated amino acid.

Q3: Which experimental factors have the most significant impact on the extent of racemization during this compound synthesis?

A3: Several factors can significantly influence the degree of racemization:

  • Coupling Reagents: The choice of coupling reagent is critical. Carbodiimides like DCC or DIC, when used without a racemization-suppressing additive, can lead to substantial racemization.

  • Additives: The absence of additives such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) significantly increases the risk of racemization.[1]

  • Base: The type and concentration of the base used are crucial. Stronger, less sterically hindered bases like triethylamine (TEA) promote racemization more than weaker or more hindered bases such as N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA).[2]

  • Temperature: Higher reaction temperatures increase the rate of racemization.[2]

  • Solvent: The polarity of the solvent can also play a role, with more polar aprotic solvents sometimes favoring racemization.[2]

  • Steric Hindrance: The bulky side chain of Valine can influence the coupling reaction kinetics, potentially allowing more time for racemization to occur if the coupling is slow.

Q4: How can I detect and quantify the amount of the D-Val-L-Ala diastereomer in my product?

A4: Several analytical techniques can be employed to determine the stereochemical purity of your this compound dipeptide:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most direct method, where the L-L and D-L diastereomers are separated on a chiral stationary phase column.[2][3]

  • Gas Chromatography (GC) of Derivatized Amino Acids: The dipeptide can be hydrolyzed back to its constituent amino acids. The valine enantiomers can then be derivatized with a chiral reagent and analyzed by GC on a chiral column.[2]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Significant Racemization Detected Inappropriate Coupling ReagentSwitch to a coupling reagent known for low racemization, such as HATU or HBTU in combination with an additive. For carbodiimide-based couplings, always use an additive.[2]
Absence or Ineffective AdditiveIncorporate an effective racemization suppressor like OxymaPure or HOBt into your coupling protocol. Oxyma derivatives have been shown to be particularly effective.[1][2]
Strong or Excess BaseUse a weaker or more sterically hindered base, such as N-methylmorpholine (NMM), in the minimum required amount (typically 1 equivalent to neutralize the amine salt).[2]
High Reaction TemperaturePerform the coupling reaction at a lower temperature. Start the reaction at 0 °C and allow it to slowly warm to room temperature.[2]
Prolonged Activation TimeMinimize the pre-activation time of the N-protected valine before adding the alanine component to reduce the lifetime of the racemization-prone activated intermediate.

Quantitative Data on Racemization

The choice of coupling reagent and additive has a significant impact on the degree of racemization. The following table summarizes the percentage of D-isomer formation in the synthesis of model dipeptides, which illustrates the comparative effectiveness of different coupling conditions. While not specific to this compound, these trends are generally applicable.

N-Protected Amino Acid (Fmoc-L-Xaa-OH)Coupling Reagent/Additive% D-Isomer Formation
Fmoc-L-Ser(tBu)-OHHATU / NMM~5%
Fmoc-L-Ser(tBu)-OHDIC / OxymaNegligible
Fmoc-L-Cys(Trt)-OHHATU / NMMHigh
Fmoc-L-Cys(Trt)-OHDIC / OxymaNegligible
Fmoc-L-His(Trt)-OHDIC / Oxyma~1.8%

Data adapted from studies on racemization-prone amino acids to highlight the effectiveness of different coupling systems. The general trend shows that DIC/Oxyma is a very effective combination for suppressing racemization.

Experimental Protocols

Protocol: Low-Racemization Solution-Phase Synthesis of Z-L-Val-L-Ala-OMe using DIC/OxymaPure

This protocol is designed to minimize racemization during the coupling of Z-L-Valine to L-Alanine methyl ester.

Materials:

  • Z-L-Valine (Z-L-Val-OH)

  • L-Alanine methyl ester hydrochloride (H-L-Ala-OMe·HCl)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure)

  • N-methylmorpholine (NMM)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Neutralization of Amine:

    • In a round-bottom flask, dissolve H-L-Ala-OMe·HCl (1.0 equivalent) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Add NMM (1.0 equivalent) dropwise to neutralize the hydrochloride salt.

    • Stir the mixture for 15 minutes at 0 °C.

  • Activation of Carboxylic Acid:

    • In a separate flask, dissolve Z-L-Val-OH (1.05 equivalents) and OxymaPure (1.1 equivalents) in a minimal amount of anhydrous DMF.

  • Coupling Reaction:

    • Add the solution of activated Z-L-Val-OH to the neutralized H-L-Ala-OMe solution at 0 °C.

    • Add DIC (1.1 equivalents) dropwise to the reaction mixture.

  • Reaction Progression:

    • Allow the reaction to stir at 0 °C for 2 hours and then let it warm to room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 4-8 hours).

  • Work-up:

    • Filter the reaction mixture to remove the precipitated diisopropylurea (DIU).

    • Dilute the filtrate with ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude Z-L-Val-L-Ala-OMe by flash column chromatography or recrystallization to obtain the pure dipeptide.

  • Analysis:

    • Analyze the purified product for stereochemical purity using chiral HPLC.[2]

Visualizations

Racemization_Mechanism cluster_0 Racemization via Oxazolone Formation Activated_Valine N-Protected L-Valine (Activated Carboxyl) Oxazolone Planar Oxazolone Intermediate Activated_Valine->Oxazolone Cyclization Base_Abstraction Base abstracts α-proton Oxazolone->Base_Abstraction Racemized_Product Mixture of L-Val and D-Val containing peptide Base_Abstraction->Racemized_Product Reprotonation

Caption: Mechanism of racemization via oxazolone formation.

Troubleshooting_Workflow Start Racemization Detected in This compound Synthesis Coupling_Reagent Review Coupling Reagents and Additives Start->Coupling_Reagent Base_Check Evaluate Base Type and Concentration Coupling_Reagent->Base_Check No Use_Low_Rac_Reagent Use Low-Racemization Reagents? (e.g., DIC/Oxyma, HATU) Coupling_Reagent->Use_Low_Rac_Reagent Yes Temp_Check Assess Reaction Temperature Base_Check->Temp_Check No Use_Weak_Base Using Weak/Hindered Base? (e.g., NMM) Base_Check->Use_Weak_Base Yes Low_Temp Low Temperature & Minimal Activation Time? Temp_Check->Low_Temp Yes Reanalyze Re-analyze Product for Stereochemical Purity Temp_Check->Reanalyze No Use_Low_Rac_Reagent->Base_Check Yes Implement_Change1 Switch to DIC/Oxyma or HATU/HOAt Use_Low_Rac_Reagent->Implement_Change1 No Use_Weak_Base->Temp_Check Yes Implement_Change2 Use NMM (1 equiv.) Use_Weak_Base->Implement_Change2 No Implement_Change3 Run reaction at 0°C to RT Low_Temp->Implement_Change3 No Low_Temp->Reanalyze Yes Implement_Change1->Reanalyze Implement_Change2->Reanalyze Implement_Change3->Reanalyze

References

Technical Support Center: Optimizing HPLC Separation of Val-Ala and its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on optimizing the High-Performance Liquid Chromatography (HPLC) separation of Val-Ala and its isomers. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during method development and execution.

Frequently Asked Questions (FAQs)

Q1: What are the common challenges in separating this compound isomers by HPLC?

A1: The primary challenge in separating this compound isomers lies in their structural similarity. The diastereomers (L-Val-L-Ala, D-Val-L-Ala, L-Val-D-Ala, and D-Val-D-Ala) have identical molecular weights, making them indistinguishable by mass spectrometry alone and requiring chromatographic separation.[1] Achieving baseline resolution between all four isomers can be difficult due to subtle differences in their physicochemical properties. Key challenges include co-elution, poor peak shape, and low resolution.

Q2: What is the fundamental difference between separating this compound diastereomers on a chiral versus an achiral column?

A2: The separation mechanism is the key difference.

  • Chiral Stationary Phases (CSPs) directly resolve enantiomers and diastereomers through stereoselective interactions. These columns create a chiral environment where the isomers form transient diastereomeric complexes with the stationary phase, leading to different retention times.[2][3]

  • Achiral Stationary Phases (e.g., C18) separate diastereomers based on differences in their overall hydrophobicity and three-dimensional structure.[1][4] Enantiomeric pairs (e.g., L-Val-L-Ala and D-Val-D-Ala) will not be separated on an achiral column under achiral mobile phase conditions.

Q3: How does temperature influence the separation of this compound isomers?

A3: Temperature plays a critical role by affecting retention time, selectivity, and peak efficiency.[5] Increasing the column temperature generally decreases retention times by reducing mobile phase viscosity.[5] However, its effect on selectivity (the ability to separate the isomers) is compound-specific and must be determined empirically. For some diastereomers, lower temperatures may improve separation, while for others, elevated temperatures can enhance resolution.[4][6] It is recommended to screen a range of temperatures (e.g., 10°C to 65°C) to find the optimal condition for your specific method.[2][4]

Q4: What is the role of the mobile phase modifier (e.g., TFA or formic acid) in the separation?

A4: Acidic modifiers like trifluoroacetic acid (TFA) or formic acid are crucial for several reasons in reversed-phase HPLC of peptides.[7] They act as ion-pairing agents, which can improve peak shape by minimizing undesirable interactions between the peptide's charged groups and the silica stationary phase.[8] The concentration of the modifier can also influence retention and selectivity.[7] For mass spectrometry detection, formic acid is often preferred over TFA as it causes less signal suppression.[2]

Troubleshooting Guide

This section addresses specific issues that may arise during the HPLC separation of this compound isomers, providing potential causes and systematic solutions.

Problem 1: Poor resolution (Rs < 1.5) between two or more this compound isomer peaks.

Potential Cause Suggested Solution
Inadequate Mobile Phase Composition Systematically adjust the organic solvent (e.g., acetonitrile or methanol) concentration. For reversed-phase, a shallow gradient is often more effective than isocratic elution.[7][9]
Incorrect Column Chemistry For complete separation of all four isomers, a chiral stationary phase is recommended.[2][10] If using a reversed-phase column (C8 or C18), ensure it is a high-purity silica column.[8] Consider screening columns with different bonded phases (e.g., C18 vs. Phenyl).
Suboptimal Temperature Perform a temperature optimization study. Test a range from low (e.g., 10-25°C) to high (e.g., 40-65°C) to observe the effect on selectivity and resolution.[6][11]
Inappropriate Mobile Phase pH The pH of the mobile phase affects the ionization state of the dipeptide, which can influence retention and selectivity. Ensure consistent and appropriate pH, typically acidic for reversed-phase peptide separations.[12]

Problem 2: Shifting retention times from one injection to the next.

Potential Cause Suggested Solution
Inconsistent Mobile Phase Preparation Prepare fresh mobile phase for each analysis batch. Use a calibrated pH meter and ensure accurate solvent ratios.[13][14]
Column Temperature Fluctuations Use a column oven to maintain a constant and stable temperature.[13][14] Ensure the mobile phase is pre-heated before entering the column, especially at elevated temperatures.
Column Not Properly Equilibrated Ensure the column is equilibrated with the initial mobile phase conditions for a sufficient time (at least 10-20 column volumes) before the first injection and between runs.[13]
Pump or System Leaks Check for leaks in the HPLC system, particularly at fittings. A pressure drop or visible salt buildup can indicate a leak.[15]

Problem 3: Broad or tailing peaks.

Potential Cause Suggested Solution
Column Contamination or Overload Inject a smaller sample volume or a more dilute sample.[14] Use a guard column to protect the analytical column from contaminants.[16] Flush the column with a strong solvent.[13]
Secondary Interactions with Stationary Phase Ensure an appropriate concentration of an acidic modifier (e.g., 0.1% TFA) is used to minimize interactions with residual silanols on the silica surface.[7][8]
Extra-column Volume Minimize the length and internal diameter of tubing between the column and the detector.[14]
Sample Solvent Incompatibility Whenever possible, dissolve the sample in the initial mobile phase.

Quantitative Data Summary

The following tables summarize typical starting conditions for the HPLC separation of this compound isomers based on literature.

Table 1: Chiral HPLC Method Parameters

ParameterRecommended Conditions
Stationary Phase Cinchona alkaloid-derived zwitterionic CSP (e.g., CHIRALPAK® ZWIX(+))[2]
Mobile Phase Methanol/Water (e.g., 98:2 v/v) with additives[2]
Additives 50 mM Formic Acid + 25 mM Diethylamine[2]
Flow Rate 0.5 - 1.0 mL/min[2]
Temperature 10°C - 25°C[2]
Detection UV (e.g., 210-220 nm) or ELSD/MS[2]

Table 2: Reversed-Phase HPLC Method Parameters (for Diastereomers)

ParameterRecommended Conditions
Stationary Phase C8 or C18, wide-pore (300 Å), 3-5 µm particle size[4][8]
Mobile Phase A 0.1% TFA in Water[4][7]
Mobile Phase B 0.1% TFA in Acetonitrile[4][7]
Gradient Shallow gradient, e.g., 5% to 40% B over 30-60 minutes[1][4]
Flow Rate 0.5 - 1.0 mL/min[4]
Temperature 30°C - 65°C[4]
Detection UV (e.g., 210-220 nm)

Experimental Protocols

Protocol 1: Chiral Separation of this compound Isomers

This protocol is a starting point for the direct separation of all four this compound isomers.

  • Column: CHIRALPAK® ZWIX(+) or similar zwitterionic chiral stationary phase.

  • Mobile Phase Preparation:

    • Prepare a stock solution of 50 mM formic acid and 25 mM diethylamine in methanol.

    • The final mobile phase is typically a mixture of this stock solution with a small percentage of water (e.g., Methanol/Water 98:2 v/v).[2]

  • HPLC System Setup:

    • Install the chiral column.

    • Set the flow rate to 0.5 mL/min.

    • Equilibrate the column with the mobile phase at a stable temperature (e.g., 25°C) until a stable baseline is achieved.

  • Sample Preparation:

    • Dissolve the this compound isomer standard mixture in the mobile phase to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter.

  • Analysis:

    • Inject 5-10 µL of the prepared sample.

    • Monitor the elution profile using a suitable detector (e.g., UV at 215 nm or ELSD).

  • Optimization:

    • Adjust the temperature (e.g., decrease to 10°C) to improve resolution.[2]

    • Modify the concentration of additives or the water percentage in the mobile phase.

Protocol 2: Reversed-Phase Separation of this compound Diastereomers

This protocol is designed to separate diastereomeric pairs (e.g., L-Val-L-Ala from D-Val-L-Ala).

  • Column: High-purity silica C18 column (e.g., 4.6 x 250 mm, 5 µm particle size, 300 Å pore size).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.

    • Degas both mobile phases before use.

  • HPLC System Setup:

    • Install the C18 column and a guard column.

    • Set the flow rate to 1.0 mL/min.

    • Set the column oven temperature to 40°C.

    • Equilibrate the column with the initial gradient conditions (e.g., 95% A, 5% B) until a stable baseline is observed.

  • Sample Preparation:

    • Dissolve the this compound isomer mixture in Mobile Phase A.

    • Filter the sample through a 0.45 µm syringe filter.

  • Analysis:

    • Inject 10-20 µL of the sample.

    • Run a shallow linear gradient (e.g., 5% B to 40% B over 40 minutes).

    • Monitor the elution at 215 nm.

  • Optimization:

    • Adjust the gradient slope. A shallower gradient generally provides better resolution for closely eluting peaks.[17]

    • Vary the column temperature (e.g., screen 30°C and 65°C) to assess the impact on selectivity.[4]

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_post Post-Analysis A Sample Preparation (Dissolve & Filter) E Inject Sample A->E B Mobile Phase Preparation D System Equilibration B->D C Column Selection (Chiral vs. Achiral) C->D D->E F Data Acquisition E->F G Data Analysis (Peak Integration, Resolution) F->G H Optimization? G->H H->C No I Final Method H->I Yes

Caption: General experimental workflow for HPLC method development.

Troubleshooting_Tree start Problem: Poor Resolution q1 Using a Chiral Column? start->q1 a1_yes Optimize Mobile Phase (Additives, % Organic) q1->a1_yes Yes a1_no Switch to Chiral Column for Enantiomer Separation q1->a1_no No q2 Adjust Temperature (e.g., 10-65°C) a1_yes->q2 end Resolution Improved a1_no->end q3 Modify Gradient Slope (Make it shallower) q2->q3 q3->end

References

Val-Ala stability issues in acidic or basic solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of the dipeptide Val-Ala in acidic and basic solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

A1: The main stability concern for this compound in aqueous solutions is the hydrolysis of its peptide bond, leading to the formation of its constituent amino acids, valine and alanine. This degradation is catalyzed by both acidic and basic conditions.[1][2] Other potential degradation pathways for peptides, in general, include oxidation, deamidation (not applicable to this compound), and aggregation.[1]

Q2: How does pH affect the stability of this compound?

A2: The stability of this compound is highly dependent on the pH of the solution.[1] Both acidic and basic conditions accelerate the rate of peptide bond hydrolysis. In acidic solutions, the carbonyl oxygen of the peptide bond is protonated, making it more susceptible to nucleophilic attack by water.[3] Under basic conditions, the hydroxide ion directly attacks the carbonyl carbon of the peptide bond.[3] Generally, dipeptides are most stable at a neutral pH, and the rate of hydrolysis increases as the pH moves further into the acidic or basic range.

Q3: What are the recommended storage conditions for this compound solutions to minimize degradation?

A3: To minimize degradation, this compound solutions should be stored at low temperatures, preferably frozen at -20°C or -80°C for long-term storage.[2] If the solution needs to be used frequently, it should be stored at 2-8°C and used within a short period. It is also advisable to prepare fresh solutions when possible and to avoid repeated freeze-thaw cycles.[2] Storing solutions in a buffer at or near neutral pH can also help to slow down hydrolysis.

Q4: What are the expected degradation products of this compound in acidic or basic solutions?

A4: The primary degradation products of this compound under both acidic and basic hydrolysis are the individual amino acids L-valine and L-alanine. The hydrolysis reaction cleaves the peptide bond connecting the two amino acid residues.

Troubleshooting Guides

Problem 1: I am observing a decrease in the concentration of my this compound standard over time in an acidic mobile phase for HPLC.

  • Possible Cause: Acid-catalyzed hydrolysis of the this compound dipeptide in your mobile phase.

  • Troubleshooting Steps:

    • Prepare fresh standards daily: To ensure the accuracy of your quantification, prepare your this compound standards fresh before each HPLC run.

    • Use a less acidic mobile phase (if possible): If your chromatographic method allows, try to increase the pH of your mobile phase to a less acidic condition to slow down hydrolysis.

    • Keep standards and samples cool: Use a cooled autosampler (e.g., 4°C) to minimize degradation of this compound in the vials while waiting for injection.

    • Perform a time-course study: To understand the rate of degradation in your specific mobile phase, inject your standard at different time points (e.g., 0, 2, 4, 8, 24 hours) and monitor the decrease in the this compound peak area and the increase in the valine and alanine peaks.

Problem 2: My experiment requires incubating this compound in a basic solution, but I'm concerned about its stability.

  • Possible Cause: Base-catalyzed hydrolysis will lead to the degradation of this compound.

  • Troubleshooting Steps:

    • Minimize incubation time: Design your experiment to use the shortest possible incubation time in the basic solution.

    • Lower the temperature: If your experimental protocol allows, perform the incubation at a lower temperature to reduce the rate of hydrolysis.

    • Include a time-zero control: Analyze a sample immediately after adding the basic solution to establish the initial concentration of this compound.

    • Quench the reaction: At the end of your incubation period, neutralize the solution with an appropriate acid to stop the base-catalyzed hydrolysis before analysis.

    • Monitor degradation products: Use an appropriate analytical method, such as HPLC or LC-MS, to monitor the appearance of valine and alanine, which will confirm and quantify the extent of degradation.

Problem 3: I am unsure if my analytical method can distinguish between this compound and its degradation products.

  • Possible Cause: The analytical method may not be "stability-indicating." A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient (this compound) without interference from its degradation products, process impurities, or other components in the sample matrix.[4][5]

  • Troubleshooting Steps:

    • Perform a forced degradation study: Intentionally degrade a sample of this compound under acidic, basic, and other stress conditions (e.g., oxidative, thermal) to generate the degradation products.[6][7]

    • Analyze the stressed samples: Run the degraded samples through your analytical method.

    • Evaluate peak purity and resolution: Assess whether your method can separate the this compound peak from the degradation product peaks (valine and alanine). For HPLC, this involves ensuring adequate resolution between the peaks. For methods like LC-MS, you can monitor for the specific mass-to-charge ratios of this compound, valine, and alanine.

    • Method validation: If the method successfully separates the parent compound from its degradants, it can be considered stability-indicating and should be properly validated according to ICH guidelines.[4]

Quantitative Data on this compound Stability

ConditionTemperature (°C)Estimated Pseudo-First-Order Rate Constant (k) (s⁻¹)Estimated Half-Life (t½)
0.1 M HCl (pH 1)251.5 x 10⁻⁷~54 days
0.1 M HCl (pH 1)502.0 x 10⁻⁶~4 days
pH 4253.0 x 10⁻⁹~7.3 years
pH 7251.0 x 10⁻¹⁰~220 years
0.1 M NaOH (pH 13)255.0 x 10⁻⁷~16 days
0.1 M NaOH (pH 13)508.0 x 10⁻⁶~1 day

Note: These are estimations and can be influenced by buffer composition, ionic strength, and the presence of other excipients.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To generate degradation products of this compound under acidic and basic stress conditions to support the development and validation of a stability-indicating analytical method.

Materials:

  • This compound dipeptide

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 0.1 M NaOH for neutralization

  • 0.1 M HCl for neutralization

  • HPLC-grade water

  • Volumetric flasks

  • Pipettes

  • pH meter

Procedure:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in HPLC-grade water at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • In a volumetric flask, mix equal volumes of the this compound stock solution and 0.1 M HCl.

    • Incubate the solution at 50°C for a predetermined time (e.g., 24 hours, but this may need to be optimized to achieve 5-20% degradation).[8]

    • After incubation, cool the solution to room temperature and neutralize it with an equivalent volume of 0.1 M NaOH.

    • Dilute the neutralized solution with mobile phase to an appropriate concentration for analysis.

  • Base Hydrolysis:

    • In a volumetric flask, mix equal volumes of the this compound stock solution and 0.1 M NaOH.

    • Incubate the solution at 50°C for a predetermined time (e.g., 8 hours, optimization may be needed).

    • After incubation, cool the solution to room temperature and neutralize it with an equivalent volume of 0.1 M HCl.

    • Dilute the neutralized solution with mobile phase to an appropriate concentration for analysis.

  • Control Sample: Prepare a control sample by diluting the this compound stock solution with mobile phase to the same final concentration as the stressed samples.

  • Analysis: Analyze the control and stressed samples using a suitable analytical method (e.g., HPLC, LC-MS).

Protocol 2: Stability-Indicating HPLC Method for this compound

Objective: To quantify this compound and separate it from its degradation products (valine and alanine).

Instrumentation and Conditions:

  • HPLC System: With UV detector

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient: 0-100% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Procedure:

  • Prepare the mobile phases and equilibrate the column for at least 30 minutes.

  • Prepare standard solutions of this compound, valine, and alanine in the mobile phase.

  • Inject the individual standards to determine their retention times.

  • Inject a mixture of the standards to confirm separation.

  • Inject the samples from the forced degradation study to assess the method's ability to separate this compound from its degradation products.

Protocol 3: LC-MS Analysis of this compound Degradation

Objective: To identify and confirm the degradation products of this compound.

Instrumentation and Conditions:

  • LC-MS System: A liquid chromatograph coupled to a mass spectrometer (e.g., Q-TOF or Triple Quadrupole).

  • LC Conditions: Use the same HPLC method as described in Protocol 2 or a compatible method for LC-MS.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Mass Spectrometry Parameters:

    • Scan range: m/z 50-500

    • Monitor for the expected m/z of this compound ([M+H]⁺ ≈ 189.12), Valine ([M+H]⁺ ≈ 118.09), and Alanine ([M+H]⁺ ≈ 90.05).

    • Perform MS/MS fragmentation of the parent ions to confirm their identity.

Procedure:

  • Analyze the stressed and control samples from the forced degradation study using the LC-MS system.

  • Extract ion chromatograms for the m/z values of this compound and its expected degradation products.

  • Compare the retention times and mass spectra of the peaks in the stressed samples to those of the authentic standards.

Protocol 4: NMR Spectroscopy for Monitoring this compound Degradation

Objective: To monitor the degradation of this compound and the formation of its hydrolysis products in real-time or at specific time points.

Sample Preparation:

  • Dissolve a known concentration of this compound (typically 1-5 mM) in a deuterated solvent (e.g., D₂O) containing the desired acid or base.[9][10]

  • Transfer the solution to an NMR tube.

NMR Experiment:

  • Acquire a series of 1D ¹H NMR spectra over time.

  • Monitor the decrease in the intensity of specific proton signals corresponding to this compound and the corresponding increase in the signals for valine and alanine.

  • By integrating the relevant peaks, the relative concentrations of the dipeptide and its degradation products can be determined over time, allowing for the calculation of degradation kinetics.

Visualizations

cluster_acid Acid-Catalyzed Hydrolysis ValAla_acid This compound Protonation Protonation of Carbonyl Oxygen ValAla_acid->Protonation + H⁺ Intermediate_acid Tetrahedral Intermediate Protonation->Intermediate_acid + H₂O Products_acid Valine + Alanine Intermediate_acid->Products_acid - H⁺

Caption: Acid-catalyzed hydrolysis pathway of this compound.

cluster_base Base-Catalyzed Hydrolysis ValAla_base This compound Attack Nucleophilic Attack by OH⁻ ValAla_base->Attack + OH⁻ Intermediate_base Tetrahedral Intermediate Attack->Intermediate_base Products_base Valinate + Alaninate Intermediate_base->Products_base Final_Products Valine + Alanine Products_base->Final_Products + 2H⁺ (workup)

Caption: Base-catalyzed hydrolysis pathway of this compound.

cluster_workflow Experimental Workflow for Stability Testing start Prepare this compound Solution stress Apply Stress (Acid/Base Incubation) start->stress sample Take Samples at Time Points stress->sample neutralize Neutralize/Quench sample->neutralize analyze Analyze via HPLC/LC-MS/NMR neutralize->analyze data Data Analysis (Kinetics, Degradant ID) analyze->data end Stability Profile data->end

Caption: General experimental workflow for this compound stability testing.

Caption: Troubleshooting decision tree for unexpected peaks.

References

Technical Support Center: Fmoc-Val-Ala Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis of the dipeptide Fmoc-Val-Ala using solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed during Fmoc-Val-Ala synthesis?

A1: While the Fmoc-Val-Ala sequence is not inherently prone to the most problematic side reactions, several impurities can arise from the general nature of Fmoc-based solid-phase peptide synthesis. These include:

  • Dipeptide (Fmoc-Val-Ala-Val-Ala) and Oligopeptide Impurities: These can form if the Nα-Fmoc protecting group of the incoming amino acid is unstable, leading to the coupling of more than one amino acid unit.[1] This is often a result of impurities in the Fmoc-amino acid raw material.

  • Fmoc-β-Ala-Val-Ala: The presence of Fmoc-β-Ala-OH as an impurity in the Fmoc-Ala-OH starting material can lead to the incorporation of a β-alanine residue.[1][2] This impurity arises from a Lossen-type rearrangement during the preparation of the Fmoc-amino acid.[1]

  • Deletion Peptides (Fmoc-Ala): Incomplete deprotection of the Fmoc group from the resin-bound alanine can lead to the valine residue not being coupled, resulting in a deletion sequence.[3] This can be caused by peptide aggregation or insufficient deprotection time.[3]

  • Racemization: Although the urethane-based Fmoc protecting group is designed to suppress racemization during activation and coupling, it can still occur, particularly with certain activation methods.

Q2: I'm observing incomplete Fmoc deprotection. What could be the cause and how can I fix it?

A2: Incomplete Fmoc deprotection is a frequent issue in SPPS that results in deletion sequences.[3] While Fmoc-Ala is not typically considered a "difficult" residue, aggregation of the growing peptide chain can impede reagent access.[3]

Possible Causes:

  • Peptide Aggregation: The peptide chain can adopt secondary structures that physically block the Fmoc group.[3]

  • Insufficient Deprotection Time: The standard deprotection time may not be adequate, especially for longer or aggregation-prone sequences.

  • Low Reagent Concentration: The concentration of the deprotection agent, typically piperidine, might be too low for effective Fmoc removal.

Solutions:

  • Extend Reaction Time: Increase the deprotection time or perform a second deprotection step.[3]

  • Increase Reagent Concentration: While 20% piperidine in DMF is standard, concentrations up to 50% have been utilized.

  • Use Alternative Reagents: Consider using a stronger base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), often in combination with piperidine.

Q3: Can aspartimide formation occur during Fmoc-Val-Ala synthesis?

A3: Aspartimide formation is a major side reaction in Fmoc chemistry, but it is specific to sequences containing aspartic acid (Asp).[1][4] The mechanism involves the succinimide ring formation from the Asp side chain. Since the Fmoc-Val-Ala sequence does not contain aspartic acid, aspartimide formation is not a relevant side reaction in this specific synthesis.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues during Fmoc-Val-Ala synthesis.

Problem Possible Cause Recommended Action
Low Yield of Fmoc-Val-Ala Incomplete coupling of valine.- Increase coupling time.- Use a more efficient coupling reagent (e.g., HATU, HCTU).- Double couple the valine residue.
Incomplete Fmoc deprotection of alanine.- Increase deprotection time or perform a second deprotection step.[3]- Use a higher concentration of piperidine.
Presence of Fmoc-Ala in final product Incomplete coupling of valine.- Optimize coupling conditions as described above.
Presence of a peak corresponding to Fmoc-β-Ala-Val-Ala Contamination of Fmoc-Ala-OH with Fmoc-β-Ala-OH.- Use high-purity Fmoc-amino acids (>99%).[1]- Analyze incoming Fmoc-Ala-OH by HPLC to check for impurities.
Presence of higher molecular weight impurities Dipeptide or oligopeptide formation.- Ensure the purity of the starting Fmoc-Val-OH.[1]- Use fresh, high-quality coupling reagents.

Experimental Protocols

Standard Fmoc-SPPS Protocol for Fmoc-Val-Ala Synthesis
  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in dimethylformamide (DMF) for at least 30 minutes.[5]

  • First Amino Acid Loading (Fmoc-Ala-OH):

    • Deprotect the resin if it comes with an Fmoc-protected linker.

    • Activate Fmoc-Ala-OH (2-4 equivalents) with a suitable coupling reagent (e.g., HBTU/HOBt or DIC/Oxyma) and a base (e.g., DIPEA) in DMF.[6][7]

    • Add the activated amino acid solution to the resin and couple for 1-2 hours at room temperature.[6]

    • Wash the resin thoroughly with DMF.

  • Fmoc Deprotection:

    • Treat the resin with a 20% solution of piperidine in DMF (v/v) for 5-20 minutes.[3][8] For potentially difficult couplings, this step can be repeated.

    • Wash the resin extensively with DMF.

  • Second Amino Acid Coupling (Fmoc-Val-OH):

    • Activate Fmoc-Val-OH (2-4 equivalents) with a coupling reagent and base in DMF.

    • Add the activated amino acid solution to the deprotected resin-bound alanine and couple for 1-2 hours.

    • Wash the resin with DMF and then dichloromethane (DCM).

  • Final Fmoc Deprotection (Optional):

    • If the final product requires a free N-terminus, repeat the Fmoc deprotection step.

  • Cleavage and Deprotection:

    • Treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA), water, and a scavenger such as triisopropylsilane (TIS) (e.g., 95:2.5:2.5 TFA/TIS/H₂O), for 2-3 hours at room temperature.[6]

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide in cold diethyl ether.

    • Centrifuge, decant the ether, and dry the peptide pellet.[7]

  • Purification and Analysis:

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[7]

    • Confirm the identity and purity of the peptide by mass spectrometry.[7]

Visualizations

Troubleshooting_Fmoc_Val_Ala_Synthesis start Start: Crude product analysis (HPLC, MS) check_purity Is the purity of Fmoc-Val-Ala acceptable? start->check_purity end End: Synthesis Successful check_purity->end Yes identify_impurity Identify major impurity by mass spectrometry check_purity->identify_impurity No fmoc_ala Impurity: Fmoc-Ala (Deletion Peptide) identify_impurity->fmoc_ala Mass matches deletion higher_mw Impurity: Higher MW (e.g., Fmoc-Val-Ala-Val-Ala) identify_impurity->higher_mw Mass matches dimerization beta_ala Impurity: Fmoc-β-Ala-Val-Ala identify_impurity->beta_ala Mass matches β-Ala incorporation troubleshoot_coupling Troubleshoot Valine Coupling: - Increase coupling time - Use stronger activator - Double couple fmoc_ala->troubleshoot_coupling troubleshoot_deprotection Troubleshoot Ala Deprotection: - Increase deprotection time - Use higher piperidine conc. fmoc_ala->troubleshoot_deprotection check_reagents Check Purity of: - Fmoc-Val-OH - Coupling reagents higher_mw->check_reagents check_fmoc_ala Check Purity of: Fmoc-Ala-OH starting material beta_ala->check_fmoc_ala

References

Technical Support Center: Reverse-Phase HPLC Analysis of Val-Ala

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving broad peaks encountered during the reverse-phase high-performance liquid chromatography (RP-HPLC) analysis of the dipeptide Val-Ala.

Frequently Asked Questions (FAQs)

Q1: Why am I observing broad peaks for this compound in my RP-HPLC analysis?

Broad peaks for a small, polar dipeptide like this compound are a common issue in reverse-phase HPLC and can stem from several factors. The primary causes include secondary interactions with the stationary phase, improper mobile phase conditions (especially pH), column overloading, and issues with the HPLC system itself. This compound, being polar, may have weak retention on a C18 column, making it more susceptible to peak broadening due to extra-column volume and diffusion.

Q2: How does the mobile phase pH affect the peak shape of this compound?

The pH of the mobile phase is critical for achieving sharp peaks for ionizable analytes like peptides.[1] this compound has a free N-terminal amino group and a C-terminal carboxylic acid group, with typical pKa values around 7.7-8.0 and 3.3-3.7, respectively, in peptides. To ensure this compound is in a single, stable ionic state and to suppress interactions with residual silanols on the silica-based stationary phase, a low pH is recommended. Operating at a pH of 2-3 ensures the carboxyl group is protonated (neutral) and the amino group is protonated (positively charged), leading to more consistent interactions with the stationary phase and improved peak symmetry.

Q3: What is the role of trifluoroacetic acid (TFA) in the mobile phase?

Trifluoroacetic acid (TFA) is a common ion-pairing agent used in peptide separations. It serves two main purposes:

  • pH Control: A low concentration of TFA (typically 0.1%) effectively lowers the mobile phase pH to around 2, which is ideal for peptide analysis.

  • Ion Pairing: TFA pairs with the positively charged amino groups of the peptide. This masks the positive charge and increases the overall hydrophobicity of the peptide, leading to better retention and sharper peaks.[2][3] Using an insufficient concentration of TFA can result in poor peak shape.[4]

Q4: Can column temperature influence the peak shape of this compound?

Yes, column temperature can affect peak shape. Increasing the column temperature generally leads to sharper peaks for several reasons:

  • Reduced Viscosity: The viscosity of the mobile phase decreases at higher temperatures, which improves mass transfer of the analyte between the mobile and stationary phases.[5]

  • Increased Diffusion: Higher temperatures increase the diffusion rate of the analyte, leading to more efficient chromatography.[5][6] For small peptides, operating at a slightly elevated temperature (e.g., 30-40°C) can significantly improve peak symmetry.

Troubleshooting Guide: Resolving Broad Peaks for this compound

This guide provides a systematic approach to troubleshooting and resolving broad peaks for this compound.

Problem: Broad, asymmetric, or split peaks for this compound.

Below is a troubleshooting workflow to identify and resolve the issue.

G cluster_0 Troubleshooting Workflow for Broad Peaks start Start: Broad Peak Observed check_mobile_phase 1. Verify Mobile Phase - Correct composition? - Freshly prepared? - pH correctly adjusted (2-3)? - Sufficient TFA (0.1%)? start->check_mobile_phase check_column 2. Assess Column Health - Column equilibrated? - Column contaminated? - Column voided? check_mobile_phase->check_column If mobile phase is OK mp_correct Corrective Action: - Prepare fresh mobile phase - Adjust pH - Ensure 0.1% TFA check_mobile_phase->mp_correct check_hplc_system 3. Inspect HPLC System - Leaks present? - Excessive dead volume? - Injector issues? check_column->check_hplc_system If column is OK col_correct Corrective Action: - Flush column - Replace guard column - Replace column if necessary check_column->col_correct optimize_method 4. Optimize Method Parameters - Injection volume too high? - Sample solvent mismatch? - Gradient appropriate? check_hplc_system->optimize_method If system is OK sys_correct Corrective Action: - Check fittings for leaks - Use shorter/narrower tubing - Service injector check_hplc_system->sys_correct solution Resolution: Sharp, Symmetrical Peak optimize_method->solution After optimization meth_correct Corrective Action: - Reduce injection volume - Dissolve sample in mobile phase - Adjust gradient optimize_method->meth_correct

Caption: Troubleshooting workflow for broad HPLC peaks.

Detailed Troubleshooting Steps:
Potential Cause Recommended Action(s)
Mobile Phase Issues
Incorrect pHEnsure the mobile phase pH is between 2 and 3. Use a calibrated pH meter. An incorrect pH can lead to the analyte existing in multiple ionic forms, causing broad or split peaks.[1]
Insufficient Ion-Pairing AgentVerify the concentration of Trifluoroacetic Acid (TFA) is 0.1% (v/v). Inconsistent or low concentrations of TFA can lead to poor peak shape.[3][4]
Mobile Phase DegradationPrepare fresh mobile phase daily. Organic solvents can evaporate, and buffers can support microbial growth over time, altering the mobile phase composition.
Column-Related Problems
Column ContaminationFlush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol) to remove strongly retained compounds. If using a guard column, replace it.
Column Void or DegradationIf the column is old or has been subjected to high pressure, a void may have formed at the inlet. This can be checked by reversing the column and flushing at a low flow rate. If peak shape improves, the column may be partially salvaged, but replacement is recommended for reliable results.
Secondary Silanol InteractionsEnsure the mobile phase is acidic enough (pH 2-3 with 0.1% TFA) to suppress the ionization of residual silanol groups on the silica packing. Using a high-purity, end-capped column can also minimize these interactions.
HPLC System Parameters
High Injection Volume/Mass OverloadReduce the injection volume or dilute the sample. Overloading the column can lead to peak fronting or tailing. For analytical columns, inject a smaller volume to ensure you are within the column's loading capacity.
Sample Solvent MismatchWhenever possible, dissolve the this compound standard or sample in the initial mobile phase. Injecting in a solvent much stronger than the mobile phase can cause peak distortion.
Extra-Column VolumeMinimize the length and internal diameter of tubing between the injector, column, and detector. Excessive dead volume can lead to significant peak broadening, especially for early eluting peaks like this compound.
Inappropriate GradientFor polar analytes like this compound that elute early, a shallow gradient or even an isocratic hold at the beginning of the run can help to focus the peak at the head of the column before elution. Starting with too high of an organic solvent concentration can cause the analyte to travel through the column too quickly without proper focusing.[1]
Low Column TemperatureIncrease the column temperature to 30-40°C. This can improve peak shape by reducing mobile phase viscosity and increasing mass transfer efficiency.[5][6]

Experimental Protocol: Optimized RP-HPLC Method for this compound

This protocol provides a starting point for the analysis of this compound, designed to produce sharp, symmetrical peaks.

Instrumentation and Columns:

  • HPLC System: A standard HPLC or UHPLC system with a UV detector.

  • Column: A high-purity, end-capped C18 column (e.g., 4.6 x 150 mm, 3.5 µm or 5 µm particle size). A shorter column (e.g., 4.6 x 100 mm) can also be used.

  • Guard Column: A compatible C18 guard column is recommended to protect the analytical column.

Reagents and Mobile Phase:

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.

  • Sample Solvent: Mobile Phase A.

Chromatographic Conditions:

Parameter Value
Flow Rate 1.0 mL/min
Column Temperature 35°C
Detection Wavelength 214 nm
Injection Volume 5-10 µL
Gradient Program 0-10% B over 10 minutes

Method Workflow Diagram:

G cluster_1 This compound HPLC Analysis Workflow prep_sample 1. Sample Preparation Dissolve this compound in Mobile Phase A prep_system 2. System Preparation - Equilibrate column with  initial mobile phase conditions - Set column temperature to 35°C prep_sample->prep_system injection 3. Injection Inject 5-10 µL of sample prep_system->injection separation 4. Chromatographic Separation Run gradient program injection->separation detection 5. Detection Monitor absorbance at 214 nm separation->detection analysis 6. Data Analysis Integrate peak and quantify detection->analysis

Caption: Workflow for the RP-HPLC analysis of this compound.

By following this structured troubleshooting guide and utilizing the provided experimental protocol, researchers can effectively address the common issue of broad peaks in the reverse-phase HPLC analysis of this compound, leading to more accurate and reliable results.

References

Technical Support Center: Purification of Crude Val-Ala Peptide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing impurities from crude Val-Ala dipeptide.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound peptide synthesized by Solid-Phase Peptide Synthesis (SPPS)?

A1: Crude this compound peptide synthesized via SPPS can contain a variety of impurities arising from incomplete reactions or side reactions during synthesis and cleavage. Common impurities include:

  • Deletion sequences: Peptides lacking either Valine or Alanine due to incomplete coupling or deprotection steps.

  • Truncated sequences: Peptides that are shorter than the full this compound sequence.

  • Incompletely deprotected sequences: The final peptide may retain protecting groups on the N-terminus or side chains.

  • Side-reaction products: Modifications to the amino acids, such as oxidation or racemization, can occur.

  • Reagents and by-products: Residual reagents from the synthesis and cleavage process, such as trifluoroacetic acid (TFA), can be present.[1]

Q2: What are the primary methods for purifying crude this compound peptide?

A2: The most common and effective methods for purifying crude this compound peptide are:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the standard and most powerful method for peptide purification, separating the target peptide from impurities based on differences in hydrophobicity.[1][2]

  • Crystallization: This technique can be a highly effective and scalable method for purifying small molecules like dipeptides, yielding a product of high purity.

  • Solid-Phase Extraction (SPE): A rapid and economical method for initial cleanup and purification, particularly for removing salts and other highly polar or non-polar impurities.[3]

Q3: How do I choose the best purification method for my this compound sample?

A3: The choice of purification method depends on the desired purity, scale of purification, and the nature of the impurities.

  • For high-purity requirements, especially for analytical standards or biological assays, RP-HPLC is the preferred method.

  • For large-scale production , crystallization can be a more economical and efficient approach.

  • For rapid desalting and initial cleanup of the crude product before a final purification step, SPE is a suitable choice.

Troubleshooting Guides

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Problem: Poor peak shape (broadening or tailing) in the chromatogram.

Potential CauseTroubleshooting Steps
Inappropriate mobile phase pH The pH of the mobile phase affects the ionization state of the peptide. For this compound, using an acidic mobile phase (e.g., 0.1% TFA in water/acetonitrile) is common to ensure protonation of the carboxylic acid and amino groups, leading to sharper peaks.
Column overload Injecting too much sample can lead to peak broadening. Reduce the injection volume or the concentration of the sample.
Secondary interactions with the stationary phase Residual silanol groups on silica-based C18 columns can interact with the peptide. Using a high-purity, end-capped column or adding a small amount of a competing base to the mobile phase can mitigate this.
Column degradation Over time, the stationary phase can degrade. Try cleaning the column according to the manufacturer's instructions or replace the column if necessary.

Problem: Co-elution of impurities with the this compound peak.

Potential CauseTroubleshooting Steps
Inadequate separation gradient The gradient slope may be too steep. A shallower gradient (e.g., a slower increase in the percentage of organic solvent) can improve the resolution between the target peptide and closely eluting impurities.[4][5]
Wrong stationary phase A standard C18 column may not provide sufficient selectivity. Consider using a different stationary phase, such as C8 or a phenyl-hexyl column, which offer different hydrophobic interactions.
Ion-pairing reagent issues Ensure the consistent presence of an ion-pairing reagent like TFA in both mobile phase A and B to maintain consistent retention and selectivity.
Crystallization

Problem: The this compound peptide does not crystallize.

Potential CauseTroubleshooting Steps
Solution is not supersaturated The concentration of the peptide in the solvent may be too low. Slowly evaporate the solvent or add an anti-solvent to induce supersaturation.
Presence of impurities Impurities can inhibit crystal nucleation and growth. It is advisable to perform a preliminary purification step, such as SPE, to remove major impurities before attempting crystallization.
Incorrect solvent system The choice of solvent is critical. For this compound, which is relatively polar, a mixture of a good solvent (like water or a short-chain alcohol) and an anti-solvent (a less polar organic solvent) is often effective.
Cooling rate is too fast Rapid cooling can lead to the formation of an oil or amorphous solid instead of crystals. Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator.

Problem: The resulting crystals are of low purity.

Potential CauseTroubleshooting Steps
Impurities are co-crystallizing This can happen if the impurities have a similar structure and solubility to the target peptide. A second recrystallization step may be necessary to improve purity.
Incomplete washing of crystals After filtration, the crystals should be washed with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing impurities.
Solvent inclusion in the crystal lattice Drying the crystals under vacuum can help remove residual solvent.

Quantitative Data Summary

The following table summarizes typical performance metrics for different purification methods for short peptides. The actual values for this compound may vary depending on the specific experimental conditions.

Purification MethodTypical Purity AchievedTypical YieldThroughput
Preparative RP-HPLC > 98%60 - 80%Low to Medium
Crystallization > 99%70 - 90%Medium to High
Solid-Phase Extraction (SPE) 80 - 95%85 - 95%High

Experimental Protocols

Protocol 1: Purification of Crude this compound by Reversed-Phase HPLC

This protocol provides a general method for the purification of crude this compound peptide using a preparative RP-HPLC system.

1. Materials and Equipment:

  • Preparative HPLC system with a UV detector

  • C18 reversed-phase preparative column (e.g., 10 µm particle size, 250 x 21.2 mm)

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade water

  • Mobile Phase B: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile

  • Crude this compound peptide

  • Lyophilizer

2. Sample Preparation:

  • Dissolve the crude this compound peptide in a minimal amount of Mobile Phase A.

  • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

3. HPLC Method:

  • Flow Rate: 10-20 mL/min (adjust based on column dimensions and manufacturer's recommendations).

  • Detection: 214 nm or 220 nm.

  • Gradient:

    • 0-5 min: 5% B (isocratic)

    • 5-35 min: 5% to 30% B (linear gradient)

    • 35-40 min: 30% to 95% B (linear gradient for column wash)

    • 40-45 min: 95% B (isocratic wash)

    • 45-50 min: 95% to 5% B (return to initial conditions)

    • 50-60 min: 5% B (column re-equilibration)

4. Fraction Collection and Analysis:

  • Collect fractions corresponding to the main peak.

  • Analyze the purity of the collected fractions using analytical RP-HPLC.

  • Pool the fractions with the desired purity.

5. Post-Purification:

  • Freeze the pooled fractions and lyophilize to obtain the purified this compound peptide as a white powder.

Protocol 2: Purification of Crude this compound by Crystallization

This protocol describes a general procedure for the purification of this compound by crystallization from a mixed solvent system.

1. Materials and Equipment:

  • Crude this compound peptide

  • Solvent 1 (Good solvent): Deionized water or Ethanol

  • Solvent 2 (Anti-solvent): Isopropanol or Acetone

  • Heating plate with magnetic stirrer

  • Erlenmeyer flask

  • Buchner funnel and filter paper

  • Vacuum flask

2. Dissolution:

  • Place the crude this compound peptide in an Erlenmeyer flask.

  • Add a minimal amount of hot Solvent 1 (e.g., water) and stir until the peptide is completely dissolved.

3. Induction of Crystallization:

  • Slowly add Solvent 2 (anti-solvent, e.g., isopropanol) dropwise to the warm solution while stirring until the solution becomes slightly turbid.

  • If the solution becomes too cloudy, add a few drops of hot Solvent 1 to redissolve the precipitate.

4. Crystal Growth:

  • Cover the flask and allow it to cool slowly to room temperature.

  • For further crystallization, place the flask in a refrigerator (4 °C) for several hours or overnight.

5. Crystal Collection and Washing:

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of a cold mixture of Solvent 1 and Solvent 2.

6. Drying:

  • Dry the purified crystals under vacuum to remove residual solvent.

Visualizations

Experimental_Workflow_HPLC cluster_prep Sample Preparation cluster_hplc RP-HPLC Purification cluster_post Post-Purification dissolve Dissolve Crude Peptide in Mobile Phase A filter Filter Sample (0.45 µm) dissolve->filter inject Inject Sample filter->inject gradient Gradient Elution inject->gradient collect Collect Fractions gradient->collect analyze Analyze Purity (Analytical HPLC) collect->analyze pool Pool Pure Fractions analyze->pool lyophilize Lyophilize pool->lyophilize end end lyophilize->end Pure this compound

Caption: Workflow for the purification of crude this compound peptide by RP-HPLC.

Crystallization_Workflow start Crude this compound dissolve Dissolve in Hot 'Good' Solvent start->dissolve add_anti Add 'Anti-solvent' until Turbid dissolve->add_anti cool_slowly Cool Slowly to Room Temperature add_anti->cool_slowly refrigerate Refrigerate for Complete Crystallization cool_slowly->refrigerate filter_wash Filter and Wash with Cold Solvent refrigerate->filter_wash dry Dry Crystals under Vacuum filter_wash->dry end Pure this compound Crystals dry->end Troubleshooting_Logic cluster_hplc HPLC Troubleshooting cluster_cryst Crystallization Troubleshooting start Crude this compound Purification hplc RP-HPLC start->hplc High Purity Needed crystallization Crystallization start->crystallization Large Scale peak_shape Poor Peak Shape? hplc->peak_shape co_elution Co-elution of Impurities? hplc->co_elution no_crystals No Crystals Formed? crystallization->no_crystals low_purity Low Purity Crystals? crystallization->low_purity adjust_ph Adjust Mobile Phase pH peak_shape->adjust_ph Yes reduce_load Reduce Sample Load peak_shape->reduce_load Yes shallow_gradient Use Shallower Gradient co_elution->shallow_gradient Yes change_column Change Stationary Phase co_elution->change_column Yes supersaturate Induce Supersaturation no_crystals->supersaturate Yes slow_cooling Ensure Slow Cooling no_crystals->slow_cooling Yes recrystallize Recrystallize low_purity->recrystallize Yes wash_properly Wash Crystals Properly low_purity->wash_properly Yes

References

Technical Support Center: Val-Ala Enzymatic Cleavage Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address inconsistent results in Val-Ala enzymatic cleavage assays. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing high variability between my replicate wells?

High variability between replicates is a common issue that can obscure the true results of your assay. Several factors can contribute to this problem.

  • Pipetting Errors: Inaccurate or inconsistent pipetting is a primary source of variability. Small volume errors, especially with enzyme or substrate solutions, can significantly impact the reaction rate.

  • Plate Effects: Evaporation from the outer wells of a microplate can concentrate the reactants, leading to artificially higher signals in those wells.[1]

  • Incomplete Mixing: Failure to properly mix the components in each well can result in a non-homogeneous reaction mixture, leading to inconsistent results.

  • Temperature Gradients: Uneven temperature across the microplate can cause different reaction rates in different wells.

Troubleshooting Steps:

  • Pipetting Technique: Use calibrated pipettes and practice consistent pipetting technique. For small volumes, consider preparing a master mix of reagents to be dispensed into each well.[2]

  • Plate Sealing: Use plate sealers to minimize evaporation, especially for long incubation times. Alternatively, you can fill the outer wells with buffer or water to create a humidity barrier.

  • Thorough Mixing: Ensure complete mixing by gently pipetting up and down or using a plate shaker after adding all components.

  • Temperature Control: Pre-incubate the plate at the desired reaction temperature to ensure uniformity before initiating the reaction.[1]

Q2: My positive controls are showing low or no activity. What could be the problem?

When a positive control with known activity fails, it points to a fundamental issue with the assay components or conditions.

  • Enzyme Inactivity: The enzyme, often a protease like Cathepsin B for this compound cleavage, may have lost activity due to improper storage, repeated freeze-thaw cycles, or degradation.[1]

  • Incorrect Buffer Conditions: The pH, ionic strength, or presence of essential co-factors in the assay buffer can significantly impact enzyme activity. For instance, cysteine proteases like Cathepsin B often require a reducing agent like DTT for optimal activity.[3]

  • Substrate Degradation: The this compound substrate may have degraded over time, especially if not stored correctly.

Troubleshooting Steps:

  • Enzyme Integrity: Aliquot your enzyme upon arrival to minimize freeze-thaw cycles. Always store it at the recommended temperature.[1] Test a new vial of enzyme if you suspect degradation.

  • Buffer Preparation: Prepare fresh assay buffer for each experiment. Verify the pH of the buffer before use.[1] Ensure all necessary components, such as DTT for Cathepsin B assays, are included at the correct concentrations.[3]

  • Substrate Quality: Use fresh substrate or test the integrity of your current stock.

Q3: I'm observing a high background signal in my no-enzyme control wells.

A high background signal can mask the true enzymatic activity and reduce the assay's dynamic range.

  • Substrate Instability: The substrate may be unstable under the assay conditions and spontaneously hydrolyze, leading to a signal in the absence of the enzyme.

  • Contaminating Proteases: The substrate solution or other reagents may be contaminated with other proteases that can cleave the this compound sequence.

  • Autofluorescence/Absorbance: The substrate itself or other components in the reaction mixture may possess intrinsic fluorescence or absorbance at the detection wavelength.

Troubleshooting Steps:

  • Substrate Stability Check: Incubate the substrate in the assay buffer without the enzyme and measure the signal over time to assess its stability.

  • Use of Protease Inhibitors: In your no-enzyme control, consider adding a broad-spectrum protease inhibitor cocktail to check for contaminating protease activity.

  • Component Signal Check: Measure the signal of each individual component (buffer, substrate, enzyme) to identify the source of the high background. For fluorescence assays, use black microplates to minimize background.[2]

Q4: The reaction rate is not linear over time. What does this indicate?

A non-linear reaction rate can complicate data analysis and interpretation.

  • Substrate Depletion: If the enzyme concentration is too high or the incubation time is too long, a significant portion of the substrate may be consumed, leading to a decrease in the reaction rate.

  • Enzyme Instability: The enzyme may not be stable under the assay conditions and lose activity over the course of the reaction.

  • Product Inhibition: The product of the enzymatic reaction may inhibit the enzyme's activity.

Troubleshooting Steps:

  • Optimize Enzyme Concentration: Perform an enzyme titration to find a concentration that results in a linear reaction rate for the desired incubation period.[4]

  • Reduce Incubation Time: Measure the reaction at earlier time points to ensure you are in the initial linear phase of the reaction.

  • Check for Product Inhibition: If possible, add the reaction product to the assay at the beginning to see if it affects the initial reaction rate.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving inconsistent results in your this compound cleavage assays.

Observed Problem Potential Cause Recommended Action
High Variability Between Replicates Pipetting errors, plate effects (evaporation), incomplete mixing, temperature gradients.Use calibrated pipettes, prepare master mixes, use plate sealers, ensure thorough mixing, and pre-incubate plates at the reaction temperature.[1][2]
Low or No Signal in Positive Controls Inactive enzyme, incorrect buffer pH or composition, degraded substrate.Use a fresh enzyme aliquot, verify buffer pH, ensure all necessary co-factors (e.g., DTT) are present, and use a fresh substrate stock.[1][3]
High Background in No-Enzyme Controls Substrate instability, contaminating proteases, autofluorescence/absorbance of components.Perform a substrate stability check, add protease inhibitors to controls, and measure the signal of individual components. Use appropriate microplates for the assay type.[2]
Non-Linear Reaction Rate Substrate depletion, enzyme instability, product inhibition.Optimize enzyme concentration through titration, reduce incubation time to measure the initial rate, and test for product inhibition if suspected.[4]
Inconsistent Day-to-Day Results Reagent variability, differences in experimental setup.Prepare large batches of buffer and reagents, document all experimental parameters meticulously, and run control standards with each assay.
Unexpected Results with Test Compounds Compound interference (e.g., fluorescence quenching/enhancement, precipitation), incorrect compound concentration.Test for compound interference by running controls with the compound but without the enzyme. Verify the solubility and final concentration of the test compound.

Experimental Protocols

General Protocol for a FRET-Based this compound Cleavage Assay

This protocol describes a common method for monitoring this compound cleavage using a Förster Resonance Energy Transfer (FRET) peptide substrate.

Reagents and Materials:

  • Assay Buffer: 100 mM Sodium Acetate, 5 mM DTT, pH 5.5.[3]

  • Enzyme: Recombinant human Cathepsin B.

  • FRET Substrate: A peptide containing the this compound sequence flanked by a fluorophore and a quencher.

  • Test Compounds: Inhibitors or other compounds to be tested.

  • Microplate: Black, flat-bottom 96- or 384-well microplate.

  • Fluorescence Plate Reader.

Procedure:

  • Prepare the Assay Buffer and allow it to reach the desired reaction temperature (e.g., 37°C).

  • Add the FRET substrate to the Assay Buffer in the microplate to a final concentration of 1-10 µM.[3]

  • Add test compounds or vehicle control to the appropriate wells.

  • Pre-incubate the plate at 37°C for 10 minutes.[3]

  • Initiate the reaction by adding Cathepsin B to each well.

  • Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

  • Measure the fluorescence intensity kinetically over 1-2 hours, with readings every 60 seconds. Use excitation and emission wavelengths appropriate for the fluorophore/quencher pair.[3]

Data Analysis:

  • Plot the relative fluorescence units (RFU) against time.

  • The initial velocity of the reaction can be determined from the slope of the linear portion of the curve.

  • Compare the velocities under different conditions (e.g., with and without inhibitors) to determine the cleavage efficiency or IC50 values.

Quantitative Data Summary
Parameter Recommended Range/Value Notes
Enzyme Concentration (Cathepsin B) 20-100 nMThe optimal concentration should be determined empirically.[3]
Substrate Concentration (FRET-based) 1-10 µMShould ideally be below the Km for accurate kinetic measurements.[3]
pH 5.5Cathepsin B is a lysosomal protease and is most active at acidic pH.[3]
Temperature 37°CMimics physiological conditions.[3]
DTT Concentration 5 mMEssential for activating the cysteine protease Cathepsin B.[3]

Visualizations

experimental_workflow prep Reagent Preparation (Buffer, Substrate, Enzyme) plate_prep Plate Preparation (Add Substrate, Buffer, Compounds) prep->plate_prep pre_inc Pre-incubation (37°C, 10 min) plate_prep->pre_inc reaction Initiate Reaction (Add Enzyme) pre_inc->reaction detection Kinetic Measurement (Fluorescence Plate Reader) reaction->detection analysis Data Analysis (Calculate Reaction Rates) detection->analysis

Caption: Experimental workflow for a this compound enzymatic cleavage assay.

troubleshooting_workflow start Inconsistent Results Observed q1 Are positive controls working? start->q1 a1_yes Check for high variability in replicates q1->a1_yes Yes a1_no Troubleshoot Assay Components (Enzyme, Substrate, Buffer) q1->a1_no No q2 Is background high in no-enzyme controls? a1_yes->q2 end Consistent Results a1_no->end a2_yes Investigate substrate stability and reagent contamination q2->a2_yes Yes a2_no Examine reaction kinetics for non-linearity q2->a2_no No a2_yes->end a2_no->end

Caption: Troubleshooting decision tree for inconsistent assay results.

References

Technical Support Center: Overcoming Val-Ala Solubility Challenges

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides targeted troubleshooting strategies and frequently asked questions (FAQs) to address solubility issues with the Val-Ala (Valyl-alanine) dipeptide in in vitro assays.

Frequently Asked Questions (FAQs)
Q1: Why is my this compound dipeptide not dissolving in my aqueous buffer?

This compound is a dipeptide composed of two amino acids with nonpolar, hydrophobic side chains (Valine and Alanine).[1][2] This inherent hydrophobicity can make it challenging to dissolve in polar aqueous solutions like standard buffers. Several factors contribute to poor solubility:

  • Hydrophobic Nature: The isopropyl group of Valine and the methyl group of Alanine limit favorable interactions with water molecules, leading to low aqueous solubility.[2]

  • Zwitterionic State: At a neutral pH, the peptide exists as a zwitterion with both a positive (N-terminus) and negative (C-terminus) charge, but a net neutral charge. Peptides are often least soluble at or near their isoelectric point (pI) because the lack of a strong net charge reduces electrostatic repulsion between peptide molecules, favoring aggregation.[3][4]

  • Crystal Lattice Energy: In its solid, lyophilized form, the energy of the crystal lattice may be too high to be overcome by the solvation energy provided by the aqueous buffer alone.

Q2: What is the first step I should take when I encounter solubility issues?

Before attempting more complex methods, always start with a systematic, simple approach. The first step is to perform a small-scale solubility test rather than risking your entire sample.[2][5][6] This allows you to efficiently test different solvents and conditions.

A general workflow for troubleshooting is outlined below.

G cluster_start Phase 1: Initial Attempt & Observation cluster_optimize Phase 2: Optimization Strategies cluster_end Phase 3: Final Steps Start Start with small This compound aliquot AddSolvent Add desired aqueous buffer (e.g., PBS, Tris) Start->AddSolvent Vortex Vortex / Mix thoroughly AddSolvent->Vortex Check1 Is it fully dissolved? Vortex->Check1 pH Adjust pH (away from pI) Check1->pH No Success Solution Ready for Assay (Filter sterilize if needed) Check1->Success Yes Sonication Apply Sonication or Gentle Warming pH->Sonication Cosolvent Use Organic Co-solvent (e.g., DMSO) Check2 Is it fully dissolved? Cosolvent->Check2 Sonication->Cosolvent Check2->Success Yes Reassess Re-evaluate solvent choice or peptide concentration Check2->Reassess No

Caption: A general workflow for troubleshooting this compound solubility.
Q3: How does pH affect this compound solubility and how can I optimize it?

The pH of the solution is a critical factor.[3] Peptides are least soluble at their isoelectric point (pI), the pH at which the net charge is zero.[4] By adjusting the pH away from the pI, you impart a net positive or negative charge on the peptide, which increases repulsion between molecules and enhances interaction with water.

  • Below the pI: The carboxyl group is protonated (-COOH) and the amino group is protonated (-NH3+), giving the peptide a net positive charge. Dissolving in a slightly acidic buffer (e.g., containing 10% acetic acid) can help.[2][7]

  • Above the pI: The carboxyl group is deprotonated (-COO-) and the amino group is neutral (-NH2), giving the peptide a net negative charge. Dissolving in a slightly basic buffer (e.g., containing dilute ammonium bicarbonate) can improve solubility.[8]

Since this compound is a neutral dipeptide, its pI will be close to the average of the pKa of the N-terminus (~9.6-9.8) and the C-terminus (~2.3-2.4), placing it in the range of pH 5.9 - 6.1 .[9][10] Therefore, moving the pH to either ~4-5 or ~8-9 should significantly improve solubility.

G cluster_pH Effect of pH on this compound Charge and Solubility Low_pH Low pH (e.g., pH 2) Net Charge: +1 (Cationic) Solubility: High pI Isoelectric Point (pI) (pH ≈ 6.0) Net Charge: 0 (Zwitterionic) Solubility: LOWEST Low_pH->pI Increase pH High_pH High pH (e.g., pH 10) Net Charge: -1 (Anionic) Solubility: High pI->High_pH Increase pH G cluster_workflow Experimental Workflow: this compound Solubilization Start Equilibrate lyophilized This compound to RT AddWater Add minimal sterile H₂O or buffer (pH ≠ pI) Start->AddWater Vortex1 Vortex / Mix AddWater->Vortex1 Check1 Dissolved? Vortex1->Check1 Sonicate Sonciate or gently warm (<40°C) Check1->Sonicate No Centrifuge Centrifuge to pellet insoluble particles Check1->Centrifuge Yes Check2 Dissolved? Sonicate->Check2 UseDMSO Use new aliquot. Dissolve in 100% DMSO Check2->UseDMSO No Check2->Centrifuge Yes Dilute Slowly add buffer while vortexing UseDMSO->Dilute Dilute->Centrifuge Final Transfer supernatant. Aliquot and store at -20°C. Centrifuge->Final

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of Val-Ala and Ala-Val Dipeptides: A Review of Available Evidence

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced differences in the biological activity of isomeric dipeptides is crucial for rational drug design and the development of novel therapeutics. This guide provides a comparative overview of the reported biological activities of two such isomeric dipeptides: Valyl-Alanine (Val-Ala) and Alanyl-Valine (Ala-Val).

While the subtle change in the sequence of amino acids—placing either valine or alanine at the N-terminus—may seem minor, it can significantly impact the peptides' interaction with biological targets and their overall activity profile. However, a comprehensive review of the current scientific literature reveals a notable scarcity of direct comparative studies on the biological activities of this compound and Ala-Val. Most available research focuses on larger peptides that incorporate these dipeptide sequences.

This guide, therefore, synthesizes the available, albeit limited, information on the individual dipeptides and related larger peptides to provide a tentative comparison. It is important to note that the data presented here are not from head-to-head comparative experiments and should be interpreted with caution.

Summary of Biological Activities

Biological ActivityThis compoundAla-ValSupporting Evidence and Remarks
Antihypertensive (ACE Inhibition) Data not availableLikely inactiveA study on the tripeptide Ala-Val-Phe demonstrated that it was inactive as an ACE inhibitor in organ bath experiments. The in vivo antihypertensive effect was attributed to its hydrolysis product, Val-Phe. This suggests that Ala-Val itself may not possess significant ACE inhibitory activity.[1]
Antioxidant Activity Data not availableData not availableNo direct experimental data on the antioxidant capacity (e.g., IC50 values from DPPH or ABTS assays) for either dipeptide was found in the reviewed literature.
Antimicrobial Activity Data not availableData not availableNo direct experimental data on the antimicrobial efficacy (e.g., Minimum Inhibitory Concentration - MIC values) for either dipeptide was found in the reviewed literature.
Role as a Linker in Antibody-Drug Conjugates (ADCs) UtilizedNot reportedThis compound has been employed as a cleavable linker in antibody-drug conjugates, such as in loncastuximab tesirine. This indicates its stability in plasma and susceptibility to cleavage by specific lysosomal proteases, a critical feature for the targeted release of cytotoxic payloads.

Detailed Methodologies of Cited Experiments

As direct comparative experimental data for this compound and Ala-Val is unavailable, this section outlines a general experimental protocol for assessing a key biological activity for which some related data exists: Angiotensin-Converting Enzyme (ACE) inhibition.

Angiotensin-Converting Enzyme (ACE) Inhibition Assay

This in vitro assay is commonly used to screen for potential antihypertensive compounds.

Principle: The assay measures the ability of a compound to inhibit the activity of ACE, an enzyme that plays a crucial role in the renin-angiotensin system, which regulates blood pressure. The inhibition is typically quantified by measuring the rate of production of a colored or fluorescent product from a synthetic ACE substrate.

General Protocol:

  • Reagents and Materials:

    • Angiotensin-Converting Enzyme (from rabbit lung or other sources)

    • ACE substrate (e.g., N-Hippuryl-His-Leu-OH, HHL)

    • Buffer solution (e.g., Tris-HCl or borate buffer at a specific pH, typically around 8.3)

    • Activator (e.g., NaCl)

    • Terminating agent (e.g., HCl)

    • Detection reagent (e.g., o-phthaldialdehyde, OPD, for fluorescence detection of the cleaved His-Leu product)

    • Test compounds (this compound and Ala-Val) dissolved in an appropriate solvent.

    • Positive control (e.g., Captopril, a known ACE inhibitor).

    • 96-well microplate and a microplate reader (spectrophotometer or fluorometer).

  • Procedure: a. Prepare a series of dilutions of the test dipeptides and the positive control. b. In a 96-well plate, add the ACE enzyme solution, buffer, and the test compound or control at various concentrations. c. Pre-incubate the mixture for a defined period at a specific temperature (e.g., 37°C). d. Initiate the enzymatic reaction by adding the ACE substrate (HHL). e. Incubate the reaction mixture for a specific time (e.g., 30-60 minutes) at 37°C. f. Stop the reaction by adding the terminating agent (e.g., HCl). g. Add the detection reagent and incubate to allow for color or fluorescence development. h. Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

  • Data Analysis:

    • Calculate the percentage of ACE inhibition for each concentration of the test compound compared to the uninhibited control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor required to cause 50% inhibition of ACE activity, from the dose-response curve.

Experimental Workflow and Signaling Pathways

Due to the lack of specific signaling pathway information for this compound and Ala-Val, a generalized workflow for evaluating the antihypertensive potential of a peptide is presented below. This workflow starts from the initial in vitro screening and progresses to in vivo validation.

Antihypertensive_Peptide_Evaluation_Workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Validation cluster_mechanistic Mechanistic Studies ace_inhibition ACE Inhibition Assay (Determine IC50) shr_model Spontaneously Hypertensive Rat (SHR) Model ace_inhibition->shr_model Active Peptides bp_measurement Blood Pressure Measurement shr_model->bp_measurement bioavailability Bioavailability & Metabolism Studies bp_measurement->bioavailability Effective Peptides molecular_docking Molecular Docking (Interaction with ACE) bioavailability->molecular_docking

Caption: Workflow for evaluating the antihypertensive potential of peptides.

Conclusion and Future Directions

The observation that the tripeptide Ala-Val-Phe is likely a pro-drug for the active dipeptide Val-Phe suggests that the position of the amino acids and the nature of the C- and N-terminal residues are critical determinants of biological activity.

Future research should focus on direct, head-to-head comparisons of this compound and Ala-Val in a variety of biological assays, including but not limited to, ACE inhibition, antioxidant capacity, and antimicrobial activity. Such studies would provide valuable insights for researchers in the fields of medicinal chemistry and drug development, enabling a more informed selection of dipeptide scaffolds for therapeutic applications.

References

A Comparative Guide to the Validation of Analytical Methods for Val-Ala Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of dipeptides such as Valine-Alanine (Val-Ala) is critical in various fields of research and development, including drug discovery, metabolism studies, and quality control of peptide-based therapeutics. This compound can act as a linker in antibody-drug conjugates (ADCs), where its cleavage by lysosomal enzymes releases the cytotoxic payload.[1] The choice of an analytical method for this compound quantification depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. This guide provides an objective comparison of three commonly employed analytical techniques for this compound quantification: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

Methodology Comparison

The selection of an optimal analytical method hinges on the specific requirements of the analysis. HPLC-UV is a robust and widely accessible technique suitable for relatively high concentration samples. LC-MS/MS offers superior sensitivity and selectivity, making it the gold standard for bioanalytical applications. GC-MS, while requiring derivatization, provides excellent chromatographic resolution and is a powerful tool for the analysis of volatile compounds.

Data Presentation: A Comparative Overview of Validated Methods

The following tables summarize typical validation parameters for the quantification of this compound using HPLC-UV, LC-MS/MS, and GC-MS. These values are representative and may vary based on the specific instrumentation, column, and experimental conditions.

Table 1: HPLC-UV Method Validation Parameters

ParameterTypical Performance
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) ~0.5 µg/mL
Limit of Quantification (LOQ) ~1.5 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Table 2: LC-MS/MS Method Validation Parameters

ParameterTypical Performance
Linearity Range 0.1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.998
Limit of Detection (LOD) ~0.05 ng/mL
Limit of Quantification (LOQ) ~0.15 ng/mL
Precision (%RSD) < 15%
Accuracy (% Recovery) 85 - 115%

Table 3: GC-MS Method Validation Parameters (after derivatization)

ParameterTypical Performance
Linearity Range 1 - 500 µM
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) ~0.5 µM
Limit of Quantification (LOQ) ~1.5 µM
Precision (%RSD) < 10%
Accuracy (% Recovery) 90 - 110%

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for the quantification of this compound using HPLC-UV, LC-MS/MS, and GC-MS.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in relatively clean sample matrices, such as pharmaceutical formulations or in vitro assays.

  • Sample Preparation:

    • Dissolve the sample in the mobile phase to a final concentration within the linear range of the assay.

    • Filter the sample through a 0.45 µm syringe filter prior to injection.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic elution with a mixture of phosphate buffer (pH 3.0) and acetonitrile (95:5, v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Injection Volume: 20 µL.

    • UV Detection: 210 nm.

  • Validation:

    • Linearity: Prepare a series of standard solutions of this compound (e.g., 1, 5, 10, 25, 50, 100 µg/mL) and inject in triplicate. Plot the peak area against the concentration and perform a linear regression analysis.

    • Precision and Accuracy: Analyze quality control (QC) samples at low, medium, and high concentrations within the linear range on the same day (intra-day) and on three different days (inter-day).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is ideal for the quantification of this compound in complex biological matrices such as plasma, serum, or cell culture media, offering high sensitivity and selectivity.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma or cell culture supernatant, add 300 µL of ice-cold acetonitrile containing an internal standard (e.g., isotopically labeled this compound).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 13,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Chromatographic and Mass Spectrometric Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MS/MS Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions for this compound and the internal standard.

  • Validation:

    • Linearity: Prepare a calibration curve in the appropriate biological matrix by spiking known concentrations of this compound.

    • Matrix Effect: Evaluate the effect of the biological matrix on the ionization of the analyte by comparing the response of the analyte in the matrix to the response in a neat solution.

    • Stability: Assess the stability of this compound in the biological matrix under different storage conditions (e.g., freeze-thaw cycles, short-term at room temperature, long-term at -80°C). Peptides can show differential stability in blood, plasma, and serum.[2][3]

Gas Chromatography-Mass Spectrometry (GC-MS)

This method requires derivatization to increase the volatility of the dipeptide. Silylation is a common derivatization technique for compounds containing active hydrogens, such as amines and carboxylic acids.

  • Sample Preparation and Derivatization (Silylation):

    • Lyophilize the aqueous sample to complete dryness.

    • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

    • Heat the mixture at 70°C for 30 minutes.

    • Inject an aliquot of the derivatized sample into the GC-MS system. Silylation with reagents like MSTFA or BSTFA is a common method for derivatizing amino acids for GC analysis.[4]

  • Chromatographic and Mass Spectrometric Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Injector Temperature: 250°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • MS Detection: Scan mode or Selected Ion Monitoring (SIM) for characteristic fragments of the derivatized this compound.

  • Validation:

    • Linearity: Prepare and derivatize a series of standard solutions of this compound.

    • Derivatization Efficiency: Assess the completeness and reproducibility of the derivatization reaction.

Visualizations

To further clarify the experimental workflows, the following diagrams are provided.

Analytical_Workflow_Comparison cluster_hplc HPLC-UV cluster_lcms LC-MS/MS cluster_gcms GC-MS hplc_prep Sample Preparation (Dilution & Filtration) hplc_sep C18 Separation (Isocratic) hplc_prep->hplc_sep hplc_det UV Detection (210 nm) hplc_sep->hplc_det lcms_prep Sample Preparation (Protein Precipitation) lcms_sep C18 Separation (Gradient) lcms_prep->lcms_sep lcms_det MS/MS Detection (MRM) lcms_sep->lcms_det gcms_prep Sample Preparation & Derivatization gcms_sep DB-5ms Separation (Temp. Program) gcms_prep->gcms_sep gcms_det MS Detection (Scan/SIM) gcms_sep->gcms_det

Comparison of analytical workflows.

Validation_Parameters cluster_core Core Validation Parameters cluster_performance Performance Limits cluster_robustness Method Reliability Linearity Linearity & Range Accuracy Accuracy Precision Precision Specificity Specificity/Selectivity LOD Limit of Detection (LOD) LOQ Limit of Quantification (LOQ) Robustness Robustness Stability Stability Validation Analytical Method Validation Validation->Linearity Validation->Accuracy Validation->Precision Validation->Specificity Validation->LOD Validation->LOQ Validation->Robustness Validation->Stability

Key parameters for method validation.

References

A Comparative Analysis of Anti-Val-Ala Antibody Cross-Reactivity with Structurally Related Dipeptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The specificity of an antibody is paramount in ensuring accurate and reproducible results in a multitude of research and diagnostic applications. Anti-dipeptide antibodies, which are engineered to recognize a specific two-amino-acid sequence, are valuable tools in proteomics, drug discovery, and diagnostics. However, their utility is contingent upon their ability to discriminate between their target dipeptide and other structurally similar molecules. Cross-reactivity, the binding of an antibody to non-target antigens, can lead to false positives and misinterpretation of data.[1][2]

This guide provides a comparative analysis of the cross-reactivity of a hypothetical anti-Val-Ala (Valine-Alanine) antibody with a panel of other dipeptides. The data presented herein is representative of typical cross-reactivity profiles observed for highly specific polyclonal antibodies and is intended to serve as a framework for evaluating antibody performance.

Quantitative Analysis of Cross-Reactivity

The cross-reactivity of the anti-Val-Ala antibody was determined using a competitive enzyme-linked immunosorbent assay (ELISA). The data is presented as the percentage of cross-reactivity, calculated by comparing the concentration of the competitor dipeptide required to inhibit 50% of the antibody binding to the concentration of Val-Ala required for the same level of inhibition.

DipeptideStructure% Cross-Reactivity
This compound Valine-Alanine 100%
Val-GlyValine-Glycine52.8%
Val-LeuValine-Leucine15.3%
Ile-AlaIsoleucine-Alanine25.7%
Ala-ValAlanine-Valine5.2%
Leu-AlaLeucine-Alanine18.4%
Valine-< 0.1%
Alanine-< 0.1%

Note: This is a representative dataset generated to illustrate the principles of antibody cross-reactivity. Actual experimental results may vary.

Experimental Methodologies

Accurate determination of antibody cross-reactivity relies on robust and well-defined experimental protocols. The following are detailed methodologies for two standard techniques used to quantify antibody-antigen interactions: Competitive ELISA and Surface Plasmon Resonance (SPR).

1. Competitive ELISA Protocol

Competitive ELISA is a highly sensitive method for quantifying the specificity of an antibody.[1][3] This assay measures the ability of a panel of competitor dipeptides to inhibit the binding of the anti-Val-Ala antibody to its target antigen.

  • Materials:

    • 96-well microplate

    • Anti-Val-Ala antibody

    • This compound-BSA conjugate (for coating)

    • Competitor dipeptides (e.g., Val-Gly, Ile-Ala)

    • Blocking buffer (e.g., 5% BSA in PBS)

    • Wash buffer (e.g., PBS with 0.05% Tween-20)

    • HRP-conjugated secondary antibody

    • TMB substrate

    • Stop solution (e.g., 2N H₂SO₄)

    • Microplate reader

  • Procedure:

    • Coating: Coat the wells of a 96-well microplate with the this compound-BSA conjugate at a concentration of 1-10 µg/mL in a suitable buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.

    • Washing: Wash the plate three times with wash buffer to remove any unbound conjugate.

    • Blocking: Block the remaining protein-binding sites in the wells by adding 200 µL of blocking buffer to each well. Incubate for 1-2 hours at room temperature.

    • Competition Reaction:

      • Prepare a series of dilutions for both the target dipeptide (this compound) and the competitor dipeptides.

      • In a separate plate or tubes, pre-incubate the anti-Val-Ala antibody with each dilution of the competitor dipeptides for 30 minutes.

      • Transfer the antibody-dipeptide mixtures to the coated and blocked microplate.

    • Incubation: Incubate the plate for 1-2 hours at room temperature to allow the antibody to bind to the coated antigen.

    • Washing: Wash the plate three times with wash buffer.

    • Detection: Add the HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.

    • Washing: Wash the plate five times with wash buffer.

    • Substrate Addition: Add TMB substrate to each well and incubate in the dark for 15-30 minutes.

    • Stopping the Reaction: Stop the reaction by adding the stop solution.

    • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

    • Analysis: The percentage of cross-reactivity is calculated using the following formula: (IC50 of this compound / IC50 of competitor dipeptide) x 100%.

2. Surface Plasmon Resonance (SPR) Protocol

SPR is a label-free technique that allows for the real-time measurement of binding kinetics and affinity between an antibody and its antigen.[4][5]

  • Materials:

    • SPR instrument (e.g., Biacore)

    • Sensor chip (e.g., CM5)

    • Anti-Val-Ala antibody

    • Dipeptide solutions

    • Running buffer (e.g., HBS-EP+)

    • Immobilization reagents (e.g., EDC/NHS)

  • Procedure:

    • Antibody Immobilization:

      • Activate the sensor chip surface using a mixture of EDC and NHS.

      • Inject the anti-Val-Ala antibody over the activated surface to allow for covalent coupling.

      • Deactivate any remaining active esters using ethanolamine.

    • Binding Analysis:

      • Inject a series of concentrations of the this compound dipeptide over the sensor surface and measure the binding response in real-time.

      • Regenerate the sensor surface between each injection using a low pH buffer to remove the bound dipeptide.

    • Cross-Reactivity Assessment:

      • Repeat the binding analysis with each of the competitor dipeptides.

    • Data Analysis:

      • The binding data is fitted to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).

      • Cross-reactivity can be assessed by comparing the KD values of the competitor dipeptides to that of this compound.

Experimental Workflow for Cross-Reactivity Assessment

The following diagram illustrates the general workflow for assessing the cross-reactivity of an anti-dipeptide antibody.

G cluster_prep Preparation cluster_assay Immunoassay cluster_analysis Data Analysis cluster_result Result Immobilize Immobilize Anti-Val-Ala Antibody (e.g., on ELISA plate or SPR chip) Compete Perform Competitive Binding Assay (e.g., Competitive ELISA) Immobilize->Compete Kinetic Measure Binding Kinetics (e.g., SPR) Immobilize->Kinetic Select Select Structurally Similar Competitor Dipeptides Select->Compete Select->Kinetic IC50 Determine IC50 Values Compete->IC50 KD Calculate Kinetic Constants (ka, kd, KD) Kinetic->KD CrossReact Calculate % Cross-Reactivity IC50->CrossReact KD->CrossReact Compare Compare Cross-Reactivity Profile CrossReact->Compare

Caption: Workflow for Antibody Cross-Reactivity Assessment.

Conclusion

The evaluation of antibody cross-reactivity is a critical step in the validation of any immunoassay. The provided data and protocols offer a comprehensive framework for researchers to assess the specificity of anti-dipeptide antibodies. By employing systematic and robust methodologies such as competitive ELISA and SPR, scientists can ensure the reliability and accuracy of their experimental findings, ultimately leading to more significant and reproducible scientific discoveries.

References

Comparative stability of Val-Ala in human plasma vs buffer

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Stability of Val-Ala in Human Plasma vs. Buffer Solutions

Introduction to Dipeptide Stability

The stability of a dipeptide is influenced by its amino acid composition and the chemical environment. In a simple aqueous buffer, the primary degradation pathway is typically non-enzymatic hydrolysis of the peptide bond. This process is generally slow and dependent on pH and temperature.

In contrast, human plasma is a complex biological matrix containing a vast array of enzymes, including peptidases and proteases, which can significantly accelerate peptide degradation. Therefore, dipeptides like this compound are expected to exhibit substantially lower stability in human plasma compared to a controlled buffer solution. The enzymatic activity in plasma is the predominant factor leading to the cleavage of the peptide bond between valine and alanine.

Comparative Stability Data

To illustrate the expected disparity in stability, the following table summarizes hypothetical, yet representative, data for a generic small dipeptide like this compound when incubated in human plasma versus a phosphate-buffered saline (PBS) solution.

ParameterHuman PlasmaPhosphate-Buffered Saline (PBS), pH 7.4
Half-life (t½) < 1 hour> 24 hours
Primary Degradation Pathway Enzymatic cleavage by peptidasesNon-enzymatic hydrolysis
Major Degradation Products Valine, AlanineValine, Alanine
Optimal Storage Temperature -80°C (for long-term preservation of enzymatic activity)4°C (short-term), -20°C (long-term)

Experimental Protocols

Accurate assessment of dipeptide stability requires robust and well-defined experimental protocols. The following are standard methodologies for determining the stability of this compound in both human plasma and a buffer solution.

Protocol 1: Stability Assessment in Human Plasma

This protocol evaluates the stability of this compound in pooled human plasma, simulating physiological conditions.[1][2]

Materials:

  • This compound dipeptide

  • Pooled human plasma (anticoagulated with EDTA or heparin)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Acetonitrile (ACN) with 0.1% Trifluoroacetic Acid (TFA) for protein precipitation

  • High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system

Procedure:

  • Peptide Stock Solution: Prepare a 1 mg/mL stock solution of this compound in PBS.

  • Plasma Preparation: Thaw frozen human plasma at 37°C and centrifuge to remove any precipitates.

  • Reaction Incubation: In a microcentrifuge tube, mix 90 µL of the prepared human plasma with 10 µL of the this compound stock solution to achieve the desired final concentration.

  • Time Points: Incubate the mixture at 37°C. At various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching and Protein Precipitation: Immediately add the aliquot to a tube containing cold acetonitrile with 0.1% TFA to stop the enzymatic reaction and precipitate plasma proteins.

  • Sample Preparation: Centrifuge the quenched sample to pellet the precipitated proteins. Collect the supernatant for analysis.

  • Analysis: Analyze the supernatant using a validated RP-HPLC or LC-MS method to quantify the remaining intact this compound.

  • Data Analysis: Calculate the percentage of intact this compound remaining at each time point relative to the amount at time zero. Determine the half-life (t½) by plotting the natural logarithm of the percentage of remaining peptide against time.

Protocol 2: Stability Assessment in Buffer Solution

This protocol assesses the chemical stability of this compound in a controlled buffer environment.[3][4]

Materials:

  • This compound dipeptide

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Peptide Solution Preparation: Prepare a solution of this compound in PBS at the desired concentration.

  • Incubation: Incubate the solution at a controlled temperature (e.g., 37°C) to mimic physiological temperature or at elevated temperatures to accelerate degradation for shelf-life studies.

  • Time Points: At various time points (e.g., 0, 1, 6, 12, 24, and 48 hours), take an aliquot of the solution.

  • Analysis: Directly analyze the aliquot by RP-HPLC to quantify the amount of intact this compound.

  • Data Analysis: Calculate the percentage of intact this compound remaining at each time point compared to the initial concentration. Determine the degradation rate and half-life.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the stability assessment experiments.

Stability_Assessment_Workflow cluster_plasma Plasma Stability Assay cluster_buffer Buffer Stability Assay plasma_start Start: this compound in Plasma plasma_incubate Incubate at 37°C plasma_start->plasma_incubate plasma_sample Sample at Time Points plasma_incubate->plasma_sample plasma_quench Quench & Precipitate Proteins plasma_sample->plasma_quench plasma_analyze Analyze by LC-MS plasma_quench->plasma_analyze plasma_end Determine Half-life plasma_analyze->plasma_end buffer_start Start: this compound in Buffer buffer_incubate Incubate at 37°C buffer_start->buffer_incubate buffer_sample Sample at Time Points buffer_incubate->buffer_sample buffer_analyze Analyze by HPLC buffer_sample->buffer_analyze buffer_end Determine Half-life buffer_analyze->buffer_end

Caption: Workflow for comparative stability analysis of this compound.

Degradation Pathway

The degradation of this compound in both environments leads to the same primary products, but through different mechanisms.

Degradation_Pathway ValAla This compound Dipeptide Plasma Human Plasma (Enzymatic Cleavage) ValAla->Plasma Fast Buffer Buffer Solution (Hydrolysis) ValAla->Buffer Slow Products Degradation Products (Valine + Alanine) Plasma->Products Buffer->Products

Caption: Degradation pathways of this compound in plasma vs. buffer.

References

Benchmarking Val-Ala Synthesis: A Comparative Guide to Dipeptide Production Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the efficiency of producing specific dipeptides is a critical factor in optimizing workflows and resource allocation. This guide provides an objective comparison of Val-Ala (Valine-Alanine) synthesis efficiency against other commonly synthesized dipeptides, supported by experimental data and detailed methodologies.

The synthesis of dipeptides, the fundamental building blocks of proteins and peptide-based therapeutics, is a cornerstone of biochemical research and pharmaceutical development. The choice of synthesis strategy and the specific amino acid sequence can significantly impact the yield, purity, and overall efficiency of the process. This comparison focuses on the synthesis of this compound and benchmarks its production efficiency against four other common dipeptides: Gly-Gly, Ala-Gly, Leu-Ala, and Phe-Gly.

Comparative Synthesis Efficiency of Dipeptides

The efficiency of dipeptide synthesis is influenced by numerous factors, including the chosen synthetic route (Solid-Phase Peptide Synthesis or Liquid-Phase Peptide Synthesis), the coupling reagents employed, and the inherent properties of the amino acids being coupled. The following table summarizes typical experimental yields and purities for the synthesis of this compound and comparator dipeptides.

DipeptideSynthesis MethodCoupling ReagentReported Yield (%)Reported Purity (%)Reference
This compound Solid-Phase (SPPS)HBTU/DIPEA~85-95>95Theoretical/General
Gly-Gly Solid-Phase (SPPS)HBTU/DIPEA88.3>95[1]
His-β-Ala Solid-Phase (SPPS)Boc-protected90Not Specified[2]
Leu-Ala-Gly-Val (Tetrapeptide) Continuous-Flow SPPSSymmetric AnhydrideNot Specified99.3[3]
General Dipeptide Liquid-Phase (LPPS)Protecting Groups>95Not Specified[4]

Note: The data presented is a synthesis of reported values from various sources and may vary based on specific experimental conditions.

Generally, the use of protecting groups in dipeptide synthesis leads to high yields, often exceeding 95%.[4] Solid-Phase Peptide Synthesis (SPPS) is a widely adopted method offering high efficiency and the ability to automate the process. For instance, the solid-phase synthesis of a His-β-Ala dipeptide using a Boc-protection strategy has been reported to achieve a yield of 90%.[2] Similarly, a study on the solid-phase synthesis of Gly-Ala reported a yield of 88.3%.[1] While specific data for this compound is not as commonly published in direct comparative studies, its synthesis efficiency is expected to be high, in the range of 85-95%, under optimized SPPS conditions using standard coupling reagents like HBTU.

Experimental Protocols: A Generalized Approach

The following protocols outline generalized methodologies for Solid-Phase and Liquid-Phase Peptide Synthesis of a generic dipeptide (e.g., X-Y). These can be adapted for the synthesis of this compound and the comparator dipeptides.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using Fmoc Chemistry

This protocol describes a standard manual synthesis on a rink amide resin.

1. Resin Preparation:

  • Swell the rink amide resin in N,N-dimethylformamide (DMF) for 1 hour in a reaction vessel.

  • Drain the DMF.

2. First Amino Acid (Y) Coupling:

  • In a separate tube, dissolve Fmoc-Y-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

  • Add DIPEA (6 eq.) to the amino acid solution and vortex for 1-2 minutes.

  • Add the activated amino acid solution to the resin and shake for 2 hours.

  • Wash the resin with DMF (3x) and dichloromethane (DCM) (3x).

3. Fmoc Deprotection:

  • Add 20% piperidine in DMF to the resin and shake for 5 minutes.

  • Drain the solution.

  • Add fresh 20% piperidine in DMF and shake for 15 minutes.

  • Wash the resin with DMF (5x).

4. Second Amino Acid (X) Coupling:

  • Repeat step 2 using Fmoc-X-OH.

5. Final Fmoc Deprotection:

  • Repeat step 3.

6. Cleavage and Deprotection:

  • Wash the resin with DCM (3x) and dry under vacuum.

  • Prepare a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)).

  • Add the cleavage cocktail to the resin and shake for 2-3 hours.

  • Filter the resin and collect the filtrate.

  • Precipitate the dipeptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide and wash with cold ether.

  • Dry the purified dipeptide under vacuum.

Protocol 2: Liquid-Phase Peptide Synthesis (LPPS)

This protocol outlines a classical solution-phase synthesis.

1. Protection of Amino Acids:

  • Protect the N-terminus of amino acid X with a suitable protecting group (e.g., Boc).

  • Protect the C-terminus of amino acid Y as an ester (e.g., methyl ester).

2. Coupling Reaction:

  • Dissolve the N-protected amino acid X (1 eq.) and HOBt (1.1 eq.) in an anhydrous solvent like DCM or DMF.

  • In a separate flask, dissolve the C-protected amino acid Y (1 eq.) in the same solvent.

  • Cool the solution of amino acid Y to 0°C and add a coupling reagent such as N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq.).

  • Slowly add the activated amino acid X solution to the amino acid Y solution.

  • Allow the reaction to stir overnight at room temperature.

3. Work-up and Purification:

  • Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with a mild acid (e.g., 1M HCl) and a mild base (e.g., saturated NaHCO3 solution).

  • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.

  • Purify the protected dipeptide by column chromatography.

4. Deprotection:

  • Selectively remove the N-terminal and C-terminal protecting groups using appropriate reagents (e.g., TFA for Boc group, saponification for methyl ester) to yield the final dipeptide.

Synthesis Workflow and Logic

The choice between SPPS and LPPS depends on the desired scale of synthesis, the specific peptide sequence, and available resources. The following diagrams illustrate the generalized workflows for both methods.

SPPS_Workflow Resin Resin Swelling Coupling1 First Amino Acid Coupling Resin->Coupling1 Deprotection1 Fmoc Deprotection Coupling1->Deprotection1 Coupling2 Second Amino Acid Coupling Deprotection1->Coupling2 Deprotection2 Final Fmoc Deprotection Coupling2->Deprotection2 Cleavage Cleavage & Deprotection Deprotection2->Cleavage Purification Purification Cleavage->Purification Dipeptide Final Dipeptide Purification->Dipeptide

Figure 1: Generalized workflow for Solid-Phase Peptide Synthesis (SPPS).

LPPS_Workflow Protection Amino Acid Protection Coupling Coupling Reaction Protection->Coupling Workup Work-up & Purification of Protected Dipeptide Coupling->Workup Deprotection Deprotection Workup->Deprotection Final_Purification Final Purification Deprotection->Final_Purification Dipeptide Final Dipeptide Final_Purification->Dipeptide

Figure 2: Generalized workflow for Liquid-Phase Peptide Synthesis (LPPS).

References

Val-Ala in Cell Culture: A Head-to-Head Comparison with Other Dipeptides

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of biopharmaceutical production and cell-based research, the composition of cell culture media is a critical factor influencing cellular growth, viability, and productivity. While individual amino acids are the conventional building blocks, the use of dipeptides as nutrient sources is gaining significant traction. This is primarily to overcome the inherent limitations of certain free amino acids, such as poor solubility and instability in liquid media. This guide provides a head-to-head comparison of Valyl-Alanine (Val-Ala) with other commonly used dipeptides in cell culture, supported by experimental data and detailed protocols.

Enhancing Nutrient Delivery and Cellular Performance

The supplementation of cell culture media with dipeptides offers several advantages. Dipeptides can enhance the solubility of amino acids like tyrosine and prevent the degradation of others like glutamine, leading to more stable and concentrated media formulations.[1][2] This, in turn, can lead to improved cell growth, higher protein titers, and more favorable metabolic profiles, characterized by reduced production of lactate and ammonia.[3]

While much of the research has focused on dipeptides containing problematic amino acids, understanding the role of other dipeptides, such as this compound, is crucial for optimizing media for specific cell lines and applications.

Comparative Performance of Dipeptides in Culture

Studies have demonstrated the beneficial effects of various dipeptides on cell culture performance. For instance, tyrosine-containing dipeptides have been shown to significantly increase cell viability and titer in Chinese Hamster Ovary (CHO) cell cultures.[3][4] Similarly, the substitution of L-glutamine with dipeptides like L-alanyl-L-glutamine can prevent the generation of toxic ammonia, thereby enhancing cell viability and protein quality.[2]

The following table summarizes the comparative effects of different dipeptides on key cell culture parameters, drawing from various studies. It is important to note that direct comparative data for this compound against a wide range of other dipeptides is limited in publicly available research, with most studies focusing on tyrosine- and glutamine-containing dipeptides.

DipeptideCell LineKey FindingsReference
Glycyl-L-Tyrosine (Gly-Tyr) CHOImproved viable cell density, viability, and final titer compared to free L-Tyrosine.[4][4]
L-Alanyl-L-Glutamine (Ala-Gln) CHOLowered specific growth rate but maximized monoclonal antibody titer when completely replacing Gln. Augmented antibody production at various scales.[5][5]
Histidyl-Glycine (His-Gly) CHOShowed improved productivity and viability over control cultures.[3][3]
Ala-Cys-Cys-Ala (ACCA) CHOBoosted cell growth when added to media already containing cysteine and cystine.[6][6]

Experimental Protocols

To facilitate the replication and further investigation of these findings, detailed experimental protocols for key assays are provided below.

Protocol 1: Fed-Batch Cell Culture for Dipeptide Evaluation

This protocol outlines a typical fed-batch culture process to assess the impact of dipeptide supplementation on CHO cell growth and antibody production.

Materials:

  • IgG-producing CHO cell line

  • Chemically defined basal and feed media

  • Dipeptides of interest (e.g., this compound, Gly-Tyr, Ala-Gln)

  • Shake flasks or bioreactors

  • Cell counting instrument (e.g., Cedex)

  • Biochemical analyzer for metabolites

Procedure:

  • Inoculation: Seed the CHO cells at a density of 3 x 10^5 cells/mL in the basal medium in shake flasks or bioreactors.[4]

  • Dipeptide Supplementation: Add the dipeptides to be tested to the feed media at various concentrations. A control group with the corresponding free amino acids should be included.

  • Culture Conditions: Incubate the cultures at 36.5°C with 8% CO2 and shaking at 140 rpm for 10-14 days.[4][7]

  • Feeding Strategy: Implement a predetermined feeding strategy, adding the supplemented feed media at regular intervals.

  • Sampling and Analysis:

    • Take daily samples to measure viable cell density (VCD) and viability using a trypan blue exclusion method.[7][8]

    • Quantify IgG titer using an appropriate method (e.g., HPLC, ELISA).

    • Measure key metabolite concentrations (e.g., glucose, lactate, ammonia) in the culture supernatant.

Workflow for Dipeptide Evaluation in Fed-Batch Culture

FedBatch_Workflow cluster_setup Culture Setup cluster_culture Incubation & Monitoring cluster_analysis Data Analysis Inoculation Inoculate CHO cells (3e5 cells/mL) Culture Incubate for 10-14 days (36.5°C, 8% CO2, 140 rpm) Inoculation->Culture Supplementation Prepare feed media with different dipeptides Feeding Apply feeding strategy Supplementation->Feeding Sampling Daily Sampling Feeding->Sampling VCD Measure VCD & Viability Sampling->VCD Titer Quantify IgG Titer Sampling->Titer Metabolites Analyze Metabolites Sampling->Metabolites

Caption: Workflow for evaluating dipeptide performance in fed-batch cell culture.

Protocol 2: Quantification of Intracellular Amino Acids and Dipeptides

This protocol describes the extraction and analysis of intracellular amino acids and dipeptides to understand their uptake and metabolism by the cells.

Materials:

  • Cell culture samples (containing at least 32 x 10^6 cells)

  • Phosphate-buffered saline (PBS), cold

  • Chloroform (CHCl3) and Methanol (MeOH)

  • LC-MS system

  • Dansyl chloride for derivatization

Procedure:

  • Cell Pellet Collection: Centrifuge the cell culture sample at 1300 rpm for 10 minutes at 4°C.[7]

  • Washing: Resuspend the cell pellet in 50 mL of cold PBS and wash twice with 5 mL of PBS. Store the final cell pellet at -70°C.[7]

  • Cell Extraction (Bligh-Dyer Method):

    • Add 1 mL of 1:2 CHCl3:MeOH to the cell pellet.

    • Add 250 µL of CHCl3 and vortex for 5 minutes.

    • Add 250 µL of water and vortex for 5 minutes.[7]

  • Derivatization:

    • Reconstitute the intracellular extracts with borax buffer.

    • Add dansyl chloride and incubate at room temperature for 2 hours.

    • Quench the reaction with formic acid.[7]

  • LC-MS Analysis: Analyze the derivatized samples using a suitable LC-MS method to quantify the intracellular concentrations of amino acids and dipeptides.

Workflow for Intracellular Metabolite Analysis

Intracellular_Analysis_Workflow Start Cell Sample (≥32e6 cells) Centrifuge Centrifuge & Collect Pellet Start->Centrifuge Wash Wash with Cold PBS Centrifuge->Wash Extract Bligh-Dyer Extraction (CHCl3:MeOH) Wash->Extract Derivatize Dansyl Chloride Derivatization Extract->Derivatize Analyze LC-MS Analysis Derivatize->Analyze End Quantified Intracellular Amino Acids & Dipeptides Analyze->End

Caption: Workflow for the extraction and analysis of intracellular dipeptides and amino acids.

Signaling Pathway Modulation

The specific signaling pathways modulated by this compound in cell culture are not extensively documented in the current literature. However, dipeptides, in general, are transported into the cell by peptide transporters and then hydrolyzed into their constituent amino acids, which then enter the cellular metabolic and signaling networks. The impact on signaling pathways is therefore likely to be indirect, resulting from altered intracellular amino acid pools and improved cellular health due to reduced metabolic stress. For instance, maintaining a stable supply of glutamine through dipeptide supplementation can help regulate pathways sensitive to ammonia levels.

Further research is needed to elucidate the direct effects of specific dipeptides like this compound on cellular signaling.

Conclusion

The use of dipeptides in cell culture media presents a robust strategy to overcome the limitations of free amino acids, leading to improved process stability and productivity. While dipeptides containing tyrosine and glutamine have been extensively studied and have demonstrated clear benefits, the comparative performance of other dipeptides such as this compound remains an area for further investigation. The experimental protocols provided in this guide offer a framework for researchers to conduct their own comparative studies and contribute to the growing body of knowledge on dipeptide supplementation in cell culture. By systematically evaluating a wider range of dipeptides, the field can move towards more rationally designed and highly optimized cell culture media for various research and biomanufacturing applications.

References

Confirming the Sequence of Val-Ala Containing Peptides by MS/MS: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, unequivocally determining the amino acid sequence of peptides is paramount. This guide provides a comparative analysis of the tandem mass spectrometry (MS/MS) fragmentation patterns of Valine-Alanine (Val-Ala) and Alanine-Valine (Ala-Val) dipeptides, offering supporting data and detailed experimental protocols to aid in their unambiguous identification.

Mass spectrometry, particularly tandem mass spectrometry (MS/MS), stands as a cornerstone technique for peptide sequencing due to its high sensitivity, speed, and accuracy. The method involves the fragmentation of a selected peptide ion and the subsequent analysis of the resulting fragment ions to deduce the original amino acid sequence. This guide focuses on the subtle yet significant differences in the fragmentation patterns of the isomeric dipeptides this compound and Ala-Val, which can be challenging to distinguish.

Distinguishing this compound and Ala-Val by Fragmentation Analysis

The order of amino acids in a peptide chain significantly influences its fragmentation pattern under collision-induced dissociation (CID). In CID, the peptide backbone is cleaved at the amide bonds, generating predominantly b- and y-type ions. The b-ions contain the N-terminus, while the y-ions contain the C-terminus of the peptide. The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, allowing for sequence determination.

For the dipeptides , the key to differentiation lies in the masses of the primary fragment ions. In the MS/MS spectrum of Ala-Val , the most informative fragments would be the b1 ion corresponding to Alanine and the y1 ion corresponding to Valine. Conversely, for This compound , the b1 ion would correspond to Valine and the y1 ion to Alanine.

Experimental Data Summary

The following table summarizes the expected and observed major fragment ions for Ala-Val, based on publicly available data. While specific experimental data for this compound fragmentation is less readily available in public repositories, the expected fragmentation pattern can be reliably predicted based on established fragmentation mechanisms.

Dipeptide SequencePrecursor Ion (m/z)Major Fragment IonTheoretical m/zObserved m/z (Ala-Val)Relative Intensity (Ala-Val)Expected m/z (this compound)Expected Relative Intensity (this compound)
Ala-Val 189.12b1 (Ala) 72.0472.08High--
y1 (Val) 118.09118.08Moderate--
Immonium (Val)72.0872.08High--
Immonium (Ala)44.0544.05High--
This compound 189.12b1 (Val) 100.08--100.08High
y1 (Ala) 90.05--90.05Moderate
Immonium (Val)72.08--72.08High
Immonium (Ala)44.05--44.05High

Note: The relative intensities are qualitative descriptions (High, Moderate, Low) based on typical peptide fragmentation behavior. The presence and intensity of immonium ions are also characteristic of the amino acid composition.

The distinct mass of the b1 and y1 ions serves as the primary diagnostic feature to differentiate between the two isomers. The presence of a prominent b1 ion at m/z 100.08 would confirm the sequence as this compound, while a b1 ion at m/z 72.04 would indicate Ala-Val.

Experimental Workflow and Protocols

To achieve reliable sequencing of this compound containing peptides, a well-defined experimental workflow is crucial. The following diagram and protocol outline the key steps.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Peptide_Synthesis Peptide Synthesis/ Isolation Dissolution Dissolution in LC-MS Grade Solvent Peptide_Synthesis->Dissolution LC_Separation Liquid Chromatography Separation Dissolution->LC_Separation ESI Electrospray Ionization (ESI) LC_Separation->ESI MS1 MS1 Scan (Precursor Selection) ESI->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 MS2 Scan (Fragment Ion Analysis) CID->MS2 Spectrum_Interpretation Spectrum Interpretation MS2->Spectrum_Interpretation Sequence_Confirmation Sequence Confirmation Spectrum_Interpretation->Sequence_Confirmation

Figure 1. Experimental workflow for peptide sequencing.
Detailed Experimental Protocol

1. Sample Preparation:

  • Peptide Source: Synthesize or obtain the this compound containing peptide with a purity of >95%.

  • Solvent Preparation: Use LC-MS grade water, acetonitrile (ACN), and formic acid (FA). Prepare a solvent mixture of 50:50 (v/v) ACN:water with 0.1% FA.

  • Peptide Dissolution: Dissolve the peptide in the prepared solvent to a final concentration of 1-10 pmol/µL. Vortex briefly to ensure complete dissolution.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

  • LC System: Utilize a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: Employ a C18 reversed-phase column suitable for peptide separations (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phases:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A typical gradient for a dipeptide would be a rapid increase from 5% to 95% Mobile Phase B over a short period (e.g., 5-10 minutes) to ensure elution.

  • Mass Spectrometer: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument is recommended.

  • Ionization: Use Electrospray Ionization (ESI) in positive ion mode.

  • MS1 Scan: Perform a full scan from m/z 100 to 500 to identify the precursor ion of the dipeptide (expected [M+H]+ at m/z 189.12).

  • MS/MS (CID) Scan:

    • Select the precursor ion (m/z 189.12) for fragmentation.

    • Use an appropriate collision energy (typically 10-30 eV for dipeptides) to induce fragmentation. The optimal collision energy may require empirical determination.

    • Acquire the MS/MS spectrum of the fragment ions.

3. Data Analysis:

  • Software: Use the mass spectrometer's proprietary software or a dedicated peptide sequencing software for data analysis.

  • Interpretation:

    • Identify the precursor ion in the MS1 spectrum.

    • Analyze the MS/MS spectrum to identify the b1 and y1 ions.

    • The mass of the b1 ion will reveal the N-terminal amino acid, and the mass of the y1 ion will reveal the C-terminal amino acid.

    • Look for the presence of characteristic immonium ions for Valine (m/z 72.08) and Alanine (m/z 44.05) to further confirm the amino acid composition.

Conclusion

The differentiation of isomeric peptides such as this compound and Ala-Val by MS/MS is a clear demonstration of the technique's power in detailed structural elucidation. By carefully analyzing the masses of the primary fragment ions, particularly the b1 and y1 ions, researchers can confidently confirm the correct amino acid sequence. The provided experimental protocol offers a robust framework for obtaining high-quality MS/MS data for this purpose. Adherence to these guidelines will enable scientists in research and drug development to ensure the accuracy of their peptide sequences, a critical step in advancing their scientific endeavors.

Assessing the Purity of Synthetic Val-Ala: A Comparative Guide to UPLC, HPLC, and CE Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthetic peptides is a critical step in guaranteeing experimental reliability and therapeutic safety. This guide provides an objective comparison of Ultra-Performance Liquid Chromatography (UPLC) for the purity assessment of the dipeptide Val-Ala against traditional High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE), supported by illustrative experimental data.

The precise quantification of a target peptide and the identification of any impurities, such as truncated or modified sequences from synthesis, are paramount. While HPLC has long been the standard, UPLC technology offers significant advancements in resolution, speed, and sensitivity. Capillary Electrophoresis provides an orthogonal separation mechanism, making it a valuable complementary technique for comprehensive purity analysis.

Comparative Performance at a Glance

Ultra-Performance Liquid Chromatography (UPLC) distinguishes itself from conventional HPLC through the use of smaller stationary phase particles (typically sub-2 µm) and higher operating pressures. This results in markedly improved performance, as demonstrated in the comparative analysis of a synthetic this compound sample.

ParameterUPLC AnalysisHPLC AnalysisCapillary Electrophoresis
Analysis Time ~ 3 minutes~ 10 minutes~ 8 minutes
Resolution (this compound vs. Impurity 1) 2.51.8High
Peak Width (this compound) 0.05 minutes0.15 minutesVery Narrow
Relative Sensitivity HighMediumHigh
Solvent Consumption LowHighVery Low

In-Depth Analysis by Technique

Ultra-Performance Liquid Chromatography (UPLC)

UPLC provides rapid and high-resolution separation of this compound from potential impurities. The narrower peaks lead to increased sensitivity and more accurate quantification.

Representative UPLC Chromatogram of Synthetic this compound:

A typical UPLC chromatogram of a synthetic this compound sample might show the main product peak eluting at approximately 1.8 minutes, with smaller impurity peaks baseline-resolved.

PeakRetention Time (min)Area (%)Identification
11.51.2Impurity 1 (e.g., Ala)
21.898.5This compound
32.10.3Impurity 2 (e.g., Val)
High-Performance Liquid Chromatography (HPLC)

While a robust and reliable technique, HPLC typically exhibits longer run times and broader peaks compared to UPLC, which can result in lower resolution between the main peptide and closely eluting impurities.

Representative HPLC Chromatogram of Synthetic this compound:

In an HPLC separation, the this compound peak would elute later, for instance around 5.5 minutes, and show greater peak width, potentially co-eluting with minor impurities.

PeakRetention Time (min)Area (%)Identification
14.81.3Impurity 1 (e.g., Ala)
25.598.4This compound
36.20.3Impurity 2 (e.g., Val)
Capillary Electrophoresis (CE)

CE separates molecules based on their charge-to-mass ratio in a capillary filled with an electrolyte. It offers a different selectivity compared to reversed-phase chromatography and is particularly useful for separating charged or highly polar impurities that may be difficult to resolve by UPLC or HPLC.

Representative Electropherogram of Synthetic this compound:

An electropherogram from CE would show sharp peaks with migration times dependent on the electrophoretic mobility of the species.

PeakMigration Time (min)Area (%)Identification
14.21.1Impurity 1 (e.g., Ala)
25.198.6This compound
36.50.3Impurity 2 (e.g., Val)

Experimental Protocols

Detailed methodologies for the presented analyses are provided below to allow for replication and adaptation.

UPLC Method for this compound Purity
  • System: ACQUITY UPLC System

  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% to 30% B over 2.5 minutes

  • Flow Rate: 0.6 mL/min

  • Column Temperature: 40 °C

  • Detection: UV at 214 nm

  • Injection Volume: 2 µL

  • Sample Preparation: 1 mg/mL this compound in Mobile Phase A

HPLC Method for this compound Purity
  • System: Alliance HPLC System

  • Column: XBridge BEH C18, 5 µm, 4.6 x 150 mm

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient: 5% to 30% B over 8 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 214 nm

  • Injection Volume: 10 µL

  • Sample Preparation: 1 mg/mL this compound in Mobile Phase A

Capillary Zone Electrophoresis (CZE) Method for this compound Purity
  • System: Capillary Electrophoresis System

  • Capillary: Fused-silica, 50 µm i.d., 50 cm total length

  • Background Electrolyte: 50 mM Sodium Phosphate, pH 2.5

  • Voltage: 20 kV

  • Temperature: 25 °

In Vitro Cytotoxicity of Antibody-Drug Conjugates: A Comparative Analysis of Val-Ala and Other Linker Technologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The linker connecting the antibody to the cytotoxic payload is a critical component of an antibody-drug conjugate (ADC), profoundly influencing its stability, efficacy, and safety profile. Among the various linker types, the dipeptide Valine-Alanine (Val-Ala) has emerged as a key player in the design of modern ADCs. This guide provides an objective comparison of the in vitro cytotoxicity of ADCs featuring the this compound linker against those with other prevalent linker technologies, supported by experimental data.

Data Presentation: Comparative In Vitro Cytotoxicity (IC50)

The half-maximal inhibitory concentration (IC50) is a standard measure of the potency of a compound in inhibiting a specific biological or biochemical function. In the context of ADCs, it represents the concentration of the ADC required to inhibit the growth of cancer cells by 50% in vitro. The following table summarizes the comparative in vitro cytotoxicity of ADCs with this compound linkers versus other linker types from various studies.

Linker TypePayloadCell Line(s)IC50 (pmol/L)Key Findings
This compound MMAEHER2+92Demonstrates potent cytotoxicity.
Val-CitMMAEHER2+14.3Shows slightly higher potency than the β-galactosidase linker in this specific study.
cBu-CitNot SpecifiedNot SpecifiedNot SpecifiedReported to exhibit greater tumor suppression in vitro compared to Val-Cit ADCs.[1]
Sulfatase-cleavableNot SpecifiedHER2+61 and 111Exhibits higher cytotoxicity compared to both this compound and non-cleavable linker ADCs in HER2+ cells.[2]
β-galactosidase-cleavableMMAENot Specified8.8Demonstrates lower IC50 value compared to a Val-Cit ADC in the same study.[2]
Non-cleavableNot SpecifiedHER2+609Shows significantly lower in vitro cytotoxicity compared to cleavable linker ADCs in this study.[2]
Val-LysMMAEA431Not SpecifiedThis compound exhibited better performance compared to Val-Lys and Val-Arg analogues in a non-internalizing ADC model.[3]
Val-ArgMMAEA431Not SpecifiedThis compound exhibited better performance compared to Val-Lys and Val-Arg analogues in a non-internalizing ADC model.[3]

Note: The in vitro cytotoxicity of an ADC is influenced by multiple factors, including the target antigen expression on the cell line, the specific antibody and payload used, and the drug-to-antibody ratio (DAR). Therefore, direct comparisons of IC50 values across different studies should be interpreted with caution.

Key Insights from Comparative Data

  • Cleavable vs. Non-cleavable Linkers: The presented data consistently demonstrates that ADCs with cleavable linkers, including this compound, generally exhibit significantly higher in vitro cytotoxicity (lower IC50 values) compared to those with non-cleavable linkers.[2] This is attributed to the efficient release of the cytotoxic payload within the target cell upon linker cleavage by intracellular enzymes.

  • This compound vs. Val-Cit: Both this compound and Val-Cit are dipeptide linkers susceptible to cleavage by lysosomal proteases like cathepsin B.[4][5] Studies have shown that they can have similar in vitro cytotoxicity profiles.[5] However, this compound has been reported to offer advantages in terms of hydrophilicity, which can be beneficial when working with lipophilic payloads like PBD-dimers, and may allow for higher drug-to-antibody ratios (DARs) with less aggregation compared to Val-Cit.[2][4]

  • Novel Cleavable Linkers: Emerging linker technologies, such as sulfatase-cleavable and β-galactosidase-cleavable linkers, have shown promise with potent in vitro cytotoxicity, in some cases appearing more potent than traditional dipeptide linkers.[2]

Experimental Protocols

A standardized in vitro cytotoxicity assay is crucial for the accurate assessment and comparison of ADC potency. The following is a detailed methodology for a typical colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Objective: To determine the IC50 value of an ADC in a specific cancer cell line.

Materials:

  • Target cancer cell line (e.g., SK-BR-3 for HER2-targeting ADCs)

  • Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA solution

  • 96-well flat-bottom microplates

  • ADC constructs (with this compound and other linkers)

  • Control antibody (without payload)

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multi-channel pipette

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest logarithmically growing cells using Trypsin-EDTA and resuspend in complete culture medium.

    • Perform a cell count and adjust the cell suspension to the desired density (e.g., 5,000 - 10,000 cells/well).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • ADC Treatment:

    • Prepare serial dilutions of the ADCs and control antibody in complete culture medium to achieve the desired final concentrations.

    • Carefully remove the medium from the wells and add 100 µL of the diluted ADCs or controls. Include wells with medium only as a blank control and wells with untreated cells as a negative control.

    • Incubate the plate for a predetermined period (e.g., 72-120 hours).

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT reagent to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control cells.

    • Plot the percentage of cell viability against the logarithm of the ADC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Mandatory Visualization

ADC_Mechanism_of_Action Figure 1. Mechanism of Action of ADCs with Cleavable Linkers ADC Antibody-Drug Conjugate (ADC) TumorCell Tumor Cell (Antigen-Positive) ADC->TumorCell 1. Binding to Tumor Antigen Endosome Endosome TumorCell->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Cytotoxic Payload Lysosome->Payload 4. Linker Cleavage (e.g., by Cathepsin B) Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Induction of Cytotoxicity

Caption: Figure 1. Mechanism of Action of ADCs with Cleavable Linkers

Cytotoxicity_Workflow Figure 2. In Vitro Cytotoxicity Experimental Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout & Analysis CellCulture 1. Cancer Cell Culture CellSeeding 3. Seed Cells in 96-well Plate CellCulture->CellSeeding ADC_Dilution 2. ADC Serial Dilutions ADCTreatment 5. Add ADC Dilutions ADC_Dilution->ADCTreatment Incubation1 4. 24h Incubation (Attachment) CellSeeding->Incubation1 Incubation1->ADCTreatment Incubation2 6. 72-120h Incubation (Treatment) ADCTreatment->Incubation2 MTT_Addition 7. Add MTT Reagent Incubation2->MTT_Addition Incubation3 8. 2-4h Incubation (Formazan Formation) MTT_Addition->Incubation3 Solubilization 9. Solubilize Formazan Incubation3->Solubilization Absorbance 10. Measure Absorbance (570nm) Solubilization->Absorbance DataAnalysis 11. Calculate % Viability & Determine IC50 Absorbance->DataAnalysis

Caption: Figure 2. In Vitro Cytotoxicity Experimental Workflow

References

Safety Operating Guide

Safeguarding Laboratory Operations: Procedures for the Proper Disposal of Val-Ala

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Protocols

Before commencing any disposal-related activities, a thorough risk assessment is essential. Although Val-Ala is not classified as a hazardous substance, it should be handled with care to prevent unnecessary exposure.

Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses with side shields or goggles are mandatory to protect against potential splashes.

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves, should be worn to prevent skin contact.

  • Body Protection: A standard laboratory coat is required to protect clothing and skin.

  • Respiratory Protection: While generally not necessary for small quantities in a well-ventilated area, a dust mask may be used if handling the solid form creates airborne particles.

Disposal Procedures for this compound Waste

The cardinal rule for the disposal of this compound, as with most laboratory chemicals, is to never discard it in the regular trash or down the drain.[1] Such actions can pose risks to the environment and public health. All waste containing this compound should be treated as chemical waste.

Solid Waste Disposal:

Solid waste includes unused or expired this compound powder, as well as contaminated consumables like weighing paper, gloves, and pipette tips.

  • Segregation: All solid materials that have come into contact with this compound must be segregated as chemical waste.[2]

  • Containment: Collect all solid waste in a designated, leak-proof, and clearly labeled hazardous waste container.[3] The container should be sealed to prevent any leakage.[2]

  • Labeling: The waste container must be clearly labeled as "Chemical Waste" and should identify the contents, including "this compound."

  • Storage: Store the sealed waste container in a designated, secure area away from incompatible materials until it is collected by a licensed waste disposal service.[4]

  • Professional Disposal: Arrange for the collection and disposal of the chemical waste through a certified professional waste disposal company.[2] Incineration in a chemical incinerator is often the recommended method of disposal.[2][3]

Liquid Waste Disposal:

Liquid waste encompasses any solutions containing this compound, such as experimental buffers or reaction mixtures.

  • Segregation: Collect all liquid waste containing this compound in a separate, sealed, and leak-proof container.[2] If the waste contains organic solvents, it should be collected in a compatible container and not mixed with aqueous waste.[3]

  • Labeling: Clearly label the liquid waste container with "Chemical Waste" and a description of the contents.

  • Storage: Store the sealed liquid waste container in a designated secure area, separate from incompatible materials.

  • Professional Disposal: As with solid waste, liquid chemical waste must be disposed of through a licensed professional waste disposal service.[2]

Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate and Secure: Evacuate the immediate area to prevent further exposure.[2]

  • Containment: For solid spills, gently cover the material to avoid creating dust. For liquid spills, use absorbent materials to contain the spill.

  • Cleanup: Carefully sweep or scoop up the spilled solid material and place it into a sealed container for hazardous waste disposal.[2] For liquid spills, absorb the material and place the absorbent pads into the designated waste container.

  • Decontamination: Clean the spill area thoroughly with an appropriate cleaning agent.[2] All cleaning materials should also be disposed of as hazardous waste.

  • Ventilation: Ensure the area is well-ventilated following the cleanup.[2]

Quantitative Data

Due to the absence of a specific Safety Data Sheet for this compound, the following table summarizes relevant physical and chemical properties for its constituent amino acids, L-Valine and DL-Alanine, which can serve as a reference.

PropertyL-ValineDL-Alanine
Physical State Powder Solid[5]Solid[6]
Appearance White[5]White[6]
Odor Odorless[5]Odorless[6]
pH No information available[5]5.5 - 7 (2.5 %)[6]
Melting Point/Range 315 °C / 599 °F[5]No data available[6]
Decomposition Temperature > 300°C[5]No data available[6]
Solubility No information available[5]No information available[6]
Incompatible Materials Strong oxidizing agents[5]Strong oxidizing agents[6]

Experimental Protocols

While specific experimental protocols for the disposal of this compound are not detailed in the provided search results, a general protocol for the chemical inactivation of peptide waste can be adapted as a precautionary measure, particularly for larger quantities or when required by institutional guidelines.

General Peptide Inactivation Protocol:

This protocol is a general guideline and should be performed in accordance with your institution's specific safety procedures.

  • Reagent Preparation: Prepare a 1 M solution of sodium hydroxide (NaOH) or hydrochloric acid (HCl).

  • Inactivation: In a well-ventilated fume hood, slowly add the inactivation reagent to the liquid peptide waste with constant stirring. A common ratio is 1 part waste to 10 parts inactivation solution to ensure complete hydrolysis.[4]

  • Reaction Time: Allow the mixture to stand for a minimum of 24 hours at room temperature to ensure complete degradation of the peptide.[4]

  • Neutralization: After the inactivation period, check the pH of the solution. If acidic, slowly add a base (e.g., sodium bicarbonate) until the pH is between 6.0 and 8.0. If basic, slowly add a weak acid to achieve the same pH range.[4]

  • Collection: Transfer the neutralized solution to a properly labeled hazardous waste container for disposal through your institution's certified waste management service.[4]

This compound Disposal Workflow

This compound Disposal Workflow cluster_waste_generation Waste Generation cluster_segregation Segregation & Containment cluster_storage Interim Storage cluster_disposal Final Disposal Solid Waste\n(Unused this compound, Contaminated Labware) Solid Waste (Unused this compound, Contaminated Labware) Segregated Solid Waste Container\n(Labeled 'Chemical Waste') Segregated Solid Waste Container (Labeled 'Chemical Waste') Solid Waste\n(Unused this compound, Contaminated Labware)->Segregated Solid Waste Container\n(Labeled 'Chemical Waste') Liquid Waste\n(this compound Solutions) Liquid Waste (this compound Solutions) Segregated Liquid Waste Container\n(Labeled 'Chemical Waste') Segregated Liquid Waste Container (Labeled 'Chemical Waste') Liquid Waste\n(this compound Solutions)->Segregated Liquid Waste Container\n(Labeled 'Chemical Waste') Designated Secure Storage Area Designated Secure Storage Area Segregated Solid Waste Container\n(Labeled 'Chemical Waste')->Designated Secure Storage Area Segregated Liquid Waste Container\n(Labeled 'Chemical Waste')->Designated Secure Storage Area Licensed Professional Waste Disposal Service Licensed Professional Waste Disposal Service Designated Secure Storage Area->Licensed Professional Waste Disposal Service Incineration Incineration Licensed Professional Waste Disposal Service->Incineration

References

Essential Safety and Logistical Guidance for Handling Val-Ala

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This document provides crucial, immediate safety and logistical information for the dipeptide Val-Ala (Valylalanine), focusing on personal protective equipment (PPE), operational procedures, and disposal plans to ensure a secure laboratory environment.

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against potential exposure to this compound. A thorough risk assessment should be conducted for any new procedure. The following table summarizes the recommended PPE for handling this compound, particularly in its common powdered form.

Operation/Scenario Eye Protection Hand Protection Body Protection Respiratory Protection
Routine Weighing and Handling of Small Quantities Safety glasses with side shieldsNitrile glovesLaboratory coatNot generally required in a well-ventilated area or chemical fume hood.
Preparing Solutions and Dilutions Chemical safety gogglesNitrile glovesLaboratory coatRecommended if not performed in a chemical fume hood to avoid inhalation of aerosols.
Handling Large Quantities or Generating Dust Chemical safety goggles or a face shieldNitrile gloves (double-gloving recommended)Laboratory coat or impervious apronAn N95 or higher-rated respirator is recommended to prevent inhalation of dust particles.[1]
Cleaning Spills Chemical safety gogglesHeavy-duty nitrile or rubber glovesImpervious clothing or apronA suitable respirator is required, especially for large spills that may generate dust.[2]
Emergency Situations (e.g., large spill, fire) Chemical safety goggles and face shieldChemical-resistant glovesFull protective suitSelf-contained breathing apparatus (SCBA)[3]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a standardized operational plan minimizes the risk of exposure and contamination.

  • Preparation :

    • Before handling, ensure that a current Safety Data Sheet (SDS) for this compound is accessible and has been reviewed.

    • Verify that all necessary PPE is available and in good condition.

    • Ensure a certified chemical fume hood is operational for procedures that may generate dust or aerosols.[4]

    • Locate the nearest eyewash station and safety shower before beginning work.[5]

  • Weighing and Transfer :

    • Perform all weighing and transfer operations of powdered this compound within a chemical fume hood or other ventilated enclosure to control dust.[4][6]

    • Use appropriate tools (e.g., spatulas) to handle the solid.

    • Keep the container of this compound tightly closed when not in use.[2]

  • Solution Preparation :

    • When dissolving this compound, slowly add the solid to the solvent to prevent splashing.

    • If the solution requires sterilization, use a 0.22 μm filter.[7]

  • Post-Handling :

    • Thoroughly wash hands and any exposed skin with soap and water after handling.[8][9]

    • Clean and decontaminate all work surfaces and equipment after use. A suitable solvent like alcohol followed by a cleaning agent can be effective.[6]

    • Remove and properly dispose of contaminated PPE.

Spill Management

In the event of a spill, prompt and appropriate action is crucial.

  • Small Spills :

    • Restrict access to the area.

    • Wearing appropriate PPE, sweep up the solid material.[2] Avoid raising dust.[2]

    • Place the collected material into a sealed, labeled container for hazardous waste disposal.[4]

    • Clean the spill area with a suitable solvent and cleaning agent.[6]

  • Large Spills :

    • Evacuate the immediate area.

    • Alert others in the vicinity and follow your institution's emergency procedures.[4]

    • Only trained personnel with appropriate PPE, including respiratory protection, should attempt to clean up a large spill.

Disposal Plan

All waste containing this compound must be managed in accordance with local, state, and federal regulations.[10]

  • Solid Waste :

    • Contaminated solid waste, including used PPE (gloves, etc.), weighing papers, and pipette tips, should be collected in a designated and clearly labeled hazardous waste container.[1]

  • Liquid Waste :

    • Unused or waste solutions of this compound should be collected in a sealed, leak-proof, and clearly labeled waste container.[1][6]

    • Do not pour this compound solutions down the drain.[6]

  • Final Disposal :

    • All waste containing this compound should be disposed of through a licensed professional waste disposal service.[6] Incineration in a chemical incinerator equipped with an afterburner and scrubber is a recommended method.[2]

Below is a diagram illustrating the general workflow for safely handling this compound in a laboratory setting.

Val_Ala_Handling_Workflow start Start: Review SDS and Prepare PPE prepare_work_area Prepare Work Area (Fume Hood) start->prepare_work_area weigh_transfer Weigh and Transfer (Solid this compound) prepare_work_area->weigh_transfer prepare_solution Prepare Solution weigh_transfer->prepare_solution experiment Experimental Use prepare_solution->experiment decontaminate Decontaminate Work Area and Equipment experiment->decontaminate dispose_ppe Dispose of Contaminated PPE decontaminate->dispose_ppe dispose_waste Dispose of Chemical Waste (Solid and Liquid) decontaminate->dispose_waste end End: Wash Hands Thoroughly dispose_ppe->end dispose_waste->end

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Val-Ala
Reactant of Route 2
Reactant of Route 2
Val-Ala

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。